molecular formula C7H3BrCl2O2 B1600562 2-Bromo-4,6-dichlorobenzoic acid CAS No. 650598-43-9

2-Bromo-4,6-dichlorobenzoic acid

Cat. No.: B1600562
CAS No.: 650598-43-9
M. Wt: 269.9 g/mol
InChI Key: TYLORTSVHWJWAD-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H3BrCl2O2 and its molecular weight is 269.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLORTSVHWJWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459538
Record name 2-Bromo-4,6-dichlorobenzoic acid
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Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650598-43-9
Record name 2-Bromo-4,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dichlorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4,6-dichlorobenzoic acid (CAS No. 650598-43-9), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document synthesizes available information, predicted properties, and comparative data from structurally related analogs. The guide covers physicochemical properties, spectral characteristics, plausible synthetic approaches, expected reactivity, and potential applications, offering a valuable resource for researchers working with halogenated benzoic acid derivatives.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a bromine atom, and two chlorine atoms on the benzene ring. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing effects of the halogens and the carboxylic acid group influences the molecule's acidity, reactivity, and intermolecular interactions.

The precise substitution pattern of this compound distinguishes it from its isomers, leading to differences in physical and chemical behavior. Understanding these nuances is critical for its effective utilization in a research and development setting.

Figure 1: Chemical structure of this compound.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively documented in publicly accessible literature. However, based on supplier information and computational predictions, we can summarize its key properties. For comparative purposes, data for related isomers are also presented.

Physicochemical Data
PropertyThis compound2-Bromo-4-chlorobenzoic acid[1]5-Bromo-2-chlorobenzoic acid[2]4-Bromo-2,6-dichlorobenzoic Acid[3]
CAS Number 650598-43-9936-08-321739-92-4232275-51-3
Molecular Formula C₇H₃BrCl₂O₂C₇H₄BrClO₂C₇H₄BrClO₂C₇H₃BrCl₂O₂
Molecular Weight 269.91 g/mol 235.46 g/mol 235.46 g/mol 269.90 g/mol
Appearance Not specifiedSolidWhite to off-white crystalline solidWhite to orange to green powder/crystal
Melting Point Not specified157-161 °C150-155 °C165-169 °C
Boiling Point Predicted: Not availablePredicted: Not availableNot availableNot available
Solubility Not specifiedSparingly soluble in waterSparingly soluble in water; soluble in ethanol, methanol, dichloromethaneNot specified
pKa Predicted: Not availablePredicted: Not availableNot availableNot available
LogP Predicted: 3.45Predicted: 3.1Not availableNot available
Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. Due to the substitution pattern, there will be two aromatic protons. One proton will be situated between two chlorine atoms, and the other between a bromine and a chlorine atom. These protons will likely appear as doublets due to ortho coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons attached to the halogens will be significantly influenced by their electronegativity.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp C=O stretching vibration will be prominent around 1700 cm⁻¹. The aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of this halogen composition.

Synthesis and Reactivity

Plausible Synthetic Routes

A definitive, optimized synthesis for this compound is not detailed in readily available literature. However, based on standard organic chemistry principles for the synthesis of polysubstituted benzoic acids, a plausible synthetic route can be proposed. One such approach could start from a commercially available dichlorotoluene derivative, followed by bromination and subsequent oxidation of the methyl group.

Synthesis_of_2_Bromo_4_6_dichlorobenzoic_acid cluster_0 Plausible Synthetic Pathway Start 3,5-Dichlorotoluene Intermediate1 2-Bromo-3,5-dichlorotoluene Start->Intermediate1 Bromination (e.g., Br2, FeBr3) Product This compound Intermediate1->Product Oxidation (e.g., KMnO4 or CrO3)

Figure 2: A plausible synthetic route for this compound.

Explanatory Note: The proposed synthesis begins with the electrophilic aromatic substitution (bromination) of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms would favor bromination at the 2-position. The subsequent step involves the strong oxidation of the methyl group to a carboxylic acid. This is a standard transformation in organic synthesis. It is important to note that this is a hypothetical pathway and would require experimental validation and optimization.

Expected Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation. Its acidity will be enhanced by the electron-withdrawing nature of the three halogen substituents.

  • Aromatic Ring: The high degree of halogenation makes the aromatic ring electron-deficient and thus deactivated towards further electrophilic aromatic substitution. However, the bromine atom at the 2-position is sterically hindered and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in constructing complex carbon skeletons for drug molecules[4]. The chlorine atoms are generally less reactive in such cross-coupling reactions. Nucleophilic aromatic substitution is also a possibility under forcing conditions.

Potential Applications in Research and Drug Discovery

Halogenated benzoic acids are important scaffolds and intermediates in medicinal chemistry. While specific applications of this compound are not widely reported, its structural motifs suggest several potential uses:

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a fragment for screening against biological targets.

  • Intermediate for API Synthesis: Its multiple reactive sites, particularly the carboxylic acid and the bromo group, make it a versatile starting material for the synthesis of more complex drug candidates. Substituted benzoic acids are precursors to a wide range of pharmaceuticals.

  • Molecular Probes: The core structure can be further functionalized to develop probes for studying biological systems.

The utility of similar compounds, such as 5-Bromo-2-chlorobenzoic acid, as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents highlights the potential of this class of molecules in drug development[2].

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its isomers, such as 2-Bromo-4-chlorobenzoic acid, it should be handled with care.

GHS Hazard Classification (based on analogs):

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility as a building block for novel chemical entities.

References

  • PubChem. 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. [Link]

  • Supporting Information for a chemical publication. [Link]

  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NIST. 2,6-Difluorobenzoic acid, 2-bromo-4-fluorophenyl ester. National Institute of Standards and Technology. [Link]

  • Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... [Link]

  • Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • YouTube. Electrophilic Substitution reaction(ESR)|Nitrobenzene| Benzoic acid| Deactivating nature NO2 COOH|. [Link]

  • Espacenet. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4,6-dichlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the specificity of this substitution pattern, publicly available data is limited. This document synthesizes the available information and provides expert insights based on the general characteristics of related chemical structures.

Core Identifiers and Chemical Structure

This compound is a unique molecule characterized by a benzoic acid core with bromine and chlorine substituents at specific positions. These halogens significantly influence the compound's reactivity and potential biological activity.

IdentifierValueSource
CAS Number 650598-43-9[1]
Molecular Formula C₇H₃BrCl₂O₂[2]
Molecular Weight 269.91 g/mol ---
IUPAC Name This compound---
Canonical SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl[2]
InChI Key TYLORTSVHWJWAD-UHFFFAOYSA-N[2]

Physicochemical Properties

PropertyPredicted/Inferred ValueRationale and Expert Insights
Melting Point Likely a solid with a relatively high melting point (>150 °C)Halogenated benzoic acids are typically crystalline solids at room temperature. For example, 2-Bromo-4-chlorobenzoic acid has a melting point of 157-161 °C. The additional chlorine atom in the target molecule would likely increase the melting point due to stronger intermolecular forces.
Boiling Point High, with probable decomposition before boiling at atmospheric pressureAromatic carboxylic acids have high boiling points due to strong hydrogen bonding. Vacuum distillation would be required to determine an accurate boiling point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF)The carboxylic acid group imparts some water solubility, but the heavily halogenated aromatic ring significantly increases lipophilicity. The predicted LogP of 3.45410 suggests poor water solubility.
Acidity (pKa) Expected to be a stronger acid than benzoic acidThe electron-withdrawing effects of the bromine and two chlorine atoms will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid group.

Synthesis and Reactivity

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the bromination of a dichlorobenzoic acid precursor. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Electrophilic Aromatic Substitution (Bromination) Electrophilic Aromatic Substitution (Bromination) 2,4-Dichlorobenzoic Acid->Electrophilic Aromatic Substitution (Bromination) Br₂, FeBr₃ This compound This compound Electrophilic Aromatic Substitution (Bromination)->this compound

Caption: Conceptual synthetic workflow for this compound.

Expert Insights into Synthesis:

The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. In 2,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered. The position meta to the carboxylic acid and ortho to the 2-chloro substituent (the 6-position) is activated by the chlorine. Therefore, electrophilic bromination would likely yield a mixture of isomers, and achieving high selectivity for this compound could be challenging and require optimization of reaction conditions.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[3] Halogenation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Roles in Drug Discovery:

  • Scaffold for Novel Therapeutics: The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. Halogenated benzoic acids have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4]

  • Intermediate in Multi-step Synthesis: This compound can serve as a valuable building block for more complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The halogen atoms can be utilized in cross-coupling reactions to introduce further molecular diversity.

  • Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, it could be used in fragment-based screening to identify new binding motifs for therapeutic targets.

G cluster_applications Potential Applications in Drug Discovery start This compound Key Intermediate scaffold Scaffold for Novel Therapeutic Agents start->scaffold Bioactive Moiety intermediate Intermediate in Multi-step Organic Synthesis start->intermediate Synthetic Building Block fragment Fragment for Fragment-Based Screening start->fragment Binding Fragment

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the general hazards associated with halogenated aromatic carboxylic acids.

Expected Hazard Profile:

  • Skin and Eye Irritation: Like most acidic and halogenated organic compounds, it is expected to be an irritant to the skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

  • Toxicity: Halogenated benzoic acids can exhibit varying levels of toxicity. Studies on related compounds suggest that the toxicity is related to the compound's hydrophobicity.[5] In general, halogenated aromatic compounds can pose risks of hepatotoxicity.[6]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Spectroscopic Data

While a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, these spectra are not publicly accessible.[1] The expected spectroscopic features are outlined below.

SpectroscopyExpected Features
¹H NMR Two singlets in the aromatic region, each integrating to one proton. The chemical shifts would be influenced by the deshielding effects of the halogens and the carboxylic acid group. A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.
¹³C NMR Seven distinct signals are expected: one for the carboxyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.
Infrared (IR) A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹). C-Cl and C-Br stretches in the fingerprint region.
Mass Spectrometry (MS) The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Conclusion

This compound is a specialized chemical intermediate with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce in the public domain, its chemical properties and potential utility can be inferred from the behavior of related halogenated benzoic acids. Further research is needed to fully characterize its physicochemical properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.

References

  • Chen, C. Y., Chen, J. N., & Hsieh, Y. S. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 72(5), 1409-1416.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem, 10(11), 1863-1871.
  • This cit
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  • Gorokhova, L. G., & Zibareva, L. N. (2019). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 98(10), 1098-1102.
  • van den Berg, M., & van de Berg, H. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
  • This cit
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). PharmaCompass.
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  • PubChemLite. (n.d.). This compound (C7H3BrCl2O2). Retrieved from [Link]

  • This cit

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Molecular structure and formula of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, chemical formula, and physicochemical properties. It offers insights into a plausible synthetic route, expected analytical characteristics, and potential applications as a versatile intermediate in medicinal chemistry and materials science. Emphasizing scientific integrity, this guide synthesizes available data from authoritative sources and provides field-proven insights into its handling and utility, serving as a crucial resource for leveraging this compound in advanced research and development projects.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic compound. The benzene ring is functionalized with a carboxylic acid group and three halogen atoms (one bromine and two chlorine), leading to a unique electronic and steric environment that dictates its chemical reactivity.

IdentifierValueSource
IUPAC Name This compoundPubChemLite[1]
CAS Number 650598-43-9BLD Pharm[2]
Molecular Formula C₇H₃BrCl₂O₂PubChemLite[1]
Molecular Weight 269.91 g/mol BLD Pharm[3]
InChI Key TYLORTSVHWJWAD-UHFFFAOYSA-NPubChemLite[1]
SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Br)ClPubChemLite[1]
Molecular Structure Diagram

The structural arrangement of the substituents on the benzoic acid core is critical. The carboxylic acid group is flanked by a bromine atom at position 2 and a chlorine atom at position 6. This ortho-substitution creates significant steric hindrance around the carboxyl group, which can influence its reactivity in esterification or amidation reactions. The second chlorine atom is located at the para-position relative to the bromine atom.

G cluster_0 Synthesis Workflow A Start: 3,5-Dichlorobenzoic Acid B Electrophilic Bromination Reagents: Br2, Lewis Acid (e.g., FeBr3) Solvent: Inert (e.g., CCl4 or neat) A->B Step 1 C Reaction Work-up 1. Quench with Na2S2O3 (aq) 2. Acidify with HCl B->C Step 2 D Isolation & Purification 1. Filtration or Extraction 2. Recrystallization (e.g., from Ethanol/Water) C->D Step 3 E Final Product: This compound D->E Step 4

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization.

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3,5-dichlorobenzoic acid (1.0 eq) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.05 eq).

  • Reagent Addition: Slowly add bromine (Br₂, 1.1 eq) to the flask at room temperature. The reaction is exothermic; cooling may be necessary to control the rate.

    • Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for the aromatic substitution reaction. A slight excess of bromine ensures complete consumption of the starting material.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). The two remaining aromatic protons are in different chemical environments and should appear as two distinct doublets, due to meta-coupling (J ≈ 2-3 Hz).

  • ¹³C NMR Spectroscopy: Seven distinct signals are expected: one for the carboxylic carbon (δ ~165-175 ppm) and six for the aromatic carbons, with carbons attached to halogens showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum will display a complex molecular ion [M]⁻ peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6) that is definitive for the presence of one bromine and two chlorine atoms. Predicted adducts are shown in the table below. [1]

    Adduct m/z
    [M-H]⁻ 266.86207
    [M+H]⁺ 268.87663

    | [M+Na]⁺ | 290.85857 |

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch (around 1700 cm⁻¹). Absorptions for C-Br and C-Cl bonds will be present in the fingerprint region (< 1000 cm⁻¹).

Applications in Research and Drug Development

As a polyhalogenated aromatic scaffold, this compound is a valuable building block for synthesizing more complex molecules. Halogenated benzoic acids are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty dyes. [4][5]

  • Medicinal Chemistry: The compound can serve as a starting point for developing novel therapeutic agents. The carboxylic acid moiety can be converted into amides or esters, while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). [6]* Materials Science: It can be used in the synthesis of advanced polymers and coatings where halogen atoms can enhance properties like thermal stability and flame retardancy. [5]* Agrochemicals: Many herbicides and pesticides are derived from halogenated aromatic acids. [7][8]This compound could be a precursor for new active ingredients in crop protection.

Safety and Handling

Specific GHS hazard data for this compound is not available. The following information is based on the safety profiles of structurally similar compounds like 2-Bromo-4-chlorobenzoic acid and 2-Bromo-6-chlorobenzoic acid. [9][10]It should be handled with care, assuming it is hazardous.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, OralH301Danger
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/IrritationH319Warning
Specific Target Organ Toxicity (Single Exposure)H335Warning
Hazardous to the aquatic environment, acute hazardH400Warning
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Grokipedia. 2,4-Dichlorobenzoic acid. Available at: [Link]

  • PubChemLite. This compound (C7H3BrCl2O2). Available at: [Link]

  • PubChem. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126. Available at: [Link]

  • PubChem. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125. Available at: [Link]

  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Wikipedia. 2,4-Dichlorobenzoic acid. Available at: [Link]

  • Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

  • NIST WebBook. Benzoic acid, 2,6-dichloro-. Available at: [Link]

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Spectroscopic data for 2-Bromo-4,6-dichlorobenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dichlorobenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific analyte.

Molecular Structure and Analytical Overview

This compound possesses a highly substituted benzene ring, which gives rise to a unique and interpretable spectroscopic fingerprint. The strategic placement of two electron-withdrawing chlorine atoms, a bulky bromine atom, and a carboxylic acid group dictates the electronic and steric environment of each atom, which is directly reflected in the resulting spectra.

  • ¹H and ¹³C NMR Spectroscopy will reveal the precise electronic environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the position of substituents.

  • Infrared (IR) Spectroscopy will identify the key functional groups present, notably the carboxylic acid moiety, through their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) will determine the compound's exact molecular weight and provide insights into its fragmentation patterns, confirming the elemental composition and connectivity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for molecular structure determination.[1][2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about their chemical environment.[3]

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region. The molecule has two protons on the benzene ring. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent and should, therefore, appear as distinct signals. Their positions (chemical shifts) are influenced by the electron-withdrawing effects of the adjacent halogen and carboxyl substituents. They are positioned meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Predicted ¹H NMR Data (Based on analysis of substituted benzoic acids)[4][5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.8 - 8.2Doublet (d)~ 2-31HAromatic H
~ 7.6 - 7.9Doublet (d)~ 2-31HAromatic H
> 10Broad Singlet (br s)-1H-COOH

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Theoretical Insight: With seven carbon atoms and no molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals.

  • The carboxylic acid carbon will be the most downfield signal (typically 165-175 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • The six aromatic carbons will appear in the range of approximately 120-140 ppm. The carbons directly attached to the electronegative halogens (C-Br, C-Cl) will have their chemical shifts significantly influenced. The carbon attached to the bromine (C-Br) is expected around 122 ppm, while those attached to chlorine (C-Cl) will be further downfield. The carbon attached to the carboxyl group (C-COOH) will also be downfield due to the group's electron-withdrawing nature.

Predicted ¹³C NMR Data (Based on principles of additivity and data from similar compounds)[6][7]

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Carboxylic Acid)
~ 138 - 142C-Cl
~ 135 - 139C-Cl
~ 133 - 136C-COOH
~ 130 - 133C-H
~ 128 - 131C-H
~ 120 - 125C-Br

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is an excellent tool for identifying functional groups.[8][9] For this compound, the spectrum will be dominated by the absorptions of the carboxylic acid group and the substituted aromatic ring.[10][11]

  • O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[12]

  • C=O Stretch: A strong, sharp absorption will appear around 1690-1720 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[13]

  • C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and an O-H bending band between 1395-1440 cm⁻¹.[12]

  • Aromatic Vibrations: Aromatic C-H stretching vibrations will cause weak to medium bands just above 3000 cm⁻¹. C=C stretching vibrations within the ring will appear as multiple bands in the 1450-1600 cm⁻¹ region.[14]

  • Halogen Stretches: The C-Cl (850-550 cm⁻¹) and C-Br (690-515 cm⁻¹) stretches occur in the fingerprint region and can be difficult to assign definitively but contribute to the unique overall pattern.[12]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, BroadO-H Stretch (Carboxylic Acid)
> 3000Weak - MediumAromatic C-H Stretch
1690 - 1720Strong, SharpC=O Stretch (Carboxylic Acid)
1450 - 1600Medium - WeakAromatic C=C Ring Stretches
1210 - 1320MediumC-O Stretch
< 850Medium - StrongC-Cl, C-Br Stretches, Aromatic C-H Bends

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₃BrCl₂O₂), the most critical information is the molecular ion peak (M⁺) and its characteristic isotopic pattern.[15] The presence of bromine (⁷⁹Br and ⁸¹Br, ~50.7:49.3 abundance) and chlorine (³⁵Cl and ³⁷Cl, ~75.8:24.2 abundance) creates a highly distinctive cluster of peaks.

  • Molecular Ion Isotope Pattern: The combination of two chlorine atoms and one bromine atom will produce a complex isotopic cluster for the molecular ion. The most abundant peak will be for the ion containing ⁷⁹Br and two ³⁵Cl atoms. We will also see significant peaks at M+2 (containing one ³⁷Cl or ⁸¹Br), M+4 (containing two ³⁷Cl or one ⁸¹Br and one ³⁷Cl), and M+6 (containing one ⁸¹Br and two ³⁷Cl). This pattern is a definitive confirmation of the presence of these specific halogens. The predicted monoisotopic mass is approximately 267.87 Da.[16]

  • Fragmentation: Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[17][18] Common fragmentation pathways for benzoic acids involve the loss of small, stable molecules or radicals:[19]

    • [M - OH]⁺ (m/z ~251): Loss of a hydroxyl radical.

    • [M - COOH]⁺ (m/z ~223): Loss of the entire carboxyl group as a radical, leaving the halogenated benzene ring.

Predicted Mass Spectrometry Data

m/z (approx.)AssignmentNotes
268 / 270 / 272 / 274[M]⁺Molecular ion cluster. The exact pattern and relative intensities are key identifiers.
251 / 253 / 255 / 257[M - OH]⁺Isotopic cluster for the loss of a hydroxyl radical.
223 / 225 / 227 / 229[M - COOH]⁺Isotopic cluster for the loss of the carboxylic acid group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility.

  • GC Separation: Inject the sample into the GC. The compound will travel through a capillary column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis: Examine the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic use of NMR, IR, and MS. The ¹H NMR spectrum confirms the presence and connectivity of the two aromatic protons. The ¹³C NMR spectrum accounts for all seven unique carbon environments. IR spectroscopy provides definitive evidence for the carboxylic acid functional group and the aromatic system. Finally, high-resolution mass spectrometry confirms the exact molecular weight and elemental composition through its unique and characteristic isotopic distribution pattern resulting from the presence of one bromine and two chlorine atoms. Together, these techniques provide a self-validating system for the unequivocal identification of the molecule.

References

  • Infrared spectroscopy correlation table . Wikipedia. [Link]

  • Fragmentation Patterns in Mass Spectrometry . Read Chemistry. [Link]

  • GCMS Section 6.9.5 - Fragmentation of Aromatics . Whitman College. [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation . JoVE (Journal of Visualized Experiments). [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry . Longdom Publishing. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications . Slideshare. [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition . Wiley-VCH. [Link]

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  • Simplified infrared functional group correlation chart . Journal of Chemical Education. [Link]

  • Nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . Microbe Notes. [Link]

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  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization . UCL Discovery. [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. [Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES . Canadian Science Publishing. [Link]

  • Supporting Information for Ni-Catalyzed Carboxylation of (Hetero)Aryl Chlorides with CO2 . [Link]

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A Senior Application Scientist's Guide to the Solubility Profile of 2-Bromo-4,6-dichlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-4,6-dichlorobenzoic acid in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive insights based on analogous structures, and detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and crystallization.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in a liquid phase. For an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound, a thorough understanding of its solubility in different organic solvents is paramount. It directly influences reaction kinetics, yield, purity during crystallization, and bioavailability in formulated products. This guide provides a systematic approach to characterizing this critical parameter.

Physicochemical Properties of this compound: A Predictive Foundation

While specific experimental data for this compound is scarce, an analysis of its structure and the properties of similar compounds allows for informed predictions about its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

This substituted benzoic acid possesses a combination of polar (carboxylic acid) and nonpolar (halogenated aromatic ring) functionalities. The presence of two chlorine atoms and one bromine atom significantly increases the molecular weight and alters the electronic properties of the aromatic ring.

Key Physicochemical Properties (Predicted and from Analogues):

PropertyPredicted/Analogous ValueSignificance for Solubility
Molecular Weight ~280.9 g/mol Higher molecular weight can decrease solubility.
Melting Point Expected to be relatively high, likely >150 °C (e.g., 2-Bromo-4-chlorobenzoic acid has a melting point of 157-161 °C)A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
pKa Expected to be acidic due to the carboxylic acid group, likely in the range of 2-4.The ionization state of the carboxylic acid will significantly impact solubility in protic and basic solvents. In its non-ionized form, it will be less polar.
Polarity Moderately polar overall, with a significant nonpolar character from the halogenated ring.This dual nature suggests that a range of solvents with varying polarities may be effective.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous understanding is rooted in the thermodynamics of the dissolution process. For a solid to dissolve, the Gibbs free energy of the system must decrease. This involves an enthalpic and an entropic component:

  • Enthalpy (ΔH): This relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

  • Entropy (ΔS): This generally favors dissolution as the mixture is more disordered than the pure components.

The Role of the Solvent:

The choice of solvent is the most critical factor in crystallization and solubility studies.[1] An ideal solvent for applications like crystallization should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.[1]

Solvent Selection Strategy:

A systematic approach to solvent screening is crucial. Solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassExamplesExpected Interaction with this compound
Protic Polar Methanol, Ethanol, IsopropanolThe carboxylic acid group can form hydrogen bonds with these solvents, promoting solubility.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)These solvents can engage in dipole-dipole interactions and may be effective due to the overall polarity of the solute.
Nonpolar Toluene, Heptane, CyclohexaneThe large, halogenated aromatic ring suggests some solubility in nonpolar solvents due to London dispersion forces.
Chlorinated Dichloromethane, ChloroformThe presence of chlorine atoms in both the solute and solvent can lead to favorable interactions.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[2]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the solute in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow:

G cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal the vial/flask prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter an aliquot of the supernatant sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Periodic sampling can confirm that the concentration has reached a plateau.[4]

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Analytical Methodologies

The choice of analytical technique is critical for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid to suppress ionization of the carboxylic acid) and UV detection would be a good starting point.

  • UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. A full wavelength scan of the compound in the chosen solvent should be performed to identify the wavelength of maximum absorbance (λmax). A calibration curve must be generated.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Comments
Methanol[Experimental Value][Calculated Value]High solubility expected due to hydrogen bonding.
Acetone[Experimental Value][Calculated Value]Good solubility expected due to polarity.
Toluene[Experimental Value][Calculated Value]Moderate to low solubility expected.
Heptane[Experimental Value][Calculated Value]Very low solubility expected.
Dichloromethane[Experimental Value][Calculated Value]Good solubility expected.
[Other Solvents][Experimental Value][Calculated Value]

Interpreting the Results:

The results should be analyzed in the context of solvent properties. A high solubility in polar protic solvents like methanol would confirm the significant role of the carboxylic acid group in the dissolution process. Solubility in aprotic solvents like acetone and dichloromethane would highlight the contribution of the overall molecular polarity. Limited solubility in nonpolar solvents like heptane would indicate that the polar functional group dominates over the nonpolar aromatic ring in these systems.

Advanced Considerations and Applications

  • Temperature Dependence: For applications like crystallization, it is crucial to determine the solubility at different temperatures. This data can be used to construct a solubility curve, which is essential for optimizing yield and purity.[5]

  • Solvent Mixtures: In some cases, a single solvent may not provide the ideal solubility profile. Mixed solvent systems can be employed to fine-tune the solubility.[1]

  • Thermodynamic Modeling: The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to describe the temperature dependence of solubility.[6] These models are valuable for predicting solubility at temperatures where experimental data is not available.

  • Computational Prediction: While experimental determination is the gold standard, computational methods like COSMO-RS or machine learning models can provide initial estimates of solubility, aiding in solvent selection and reducing the experimental burden.[7][8]

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a robust framework for determining and understanding the solubility profile of this compound. By combining a theoretical understanding of physicochemical properties with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and other critical applications. The methodologies outlined herein provide a self-validating system for producing reliable and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

  • PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Attia, L., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • Pal, A., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Attia, L., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vandezande, J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.
  • ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Request PDF. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromo-4,6-dichlorophenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. PDF.

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Technical Guide: Physicochemical Characterization of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Molecular Overview

2-Bromo-4,6-dichlorobenzoic acid (C₇H₃BrCl₂O₂) is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with a carboxyl group and three halogen atoms (one bromine, two chlorine), dictates its physicochemical behavior.[1] The precise arrangement of these substituents governs the molecule's polarity, ability to form intermolecular hydrogen bonds, and crystal lattice packing efficiency. These factors, in turn, are the primary determinants of its melting and boiling points.

Understanding these thermal transition points is of paramount importance in a pharmaceutical and chemical research context. The melting point is a critical indicator of purity and is fundamental for quality control, while the boiling point provides insight into a substance's volatility and thermal stability, which are crucial parameters for reaction condition optimization, purification process design (like distillation), and formulation.[2]

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a sharp, narrow temperature range.[2] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.

Reported and Estimated Melting Point

A specific, experimentally verified melting point for this compound is not consistently reported in readily accessible chemical literature or supplier databases as of the date of this guide. However, by examining closely related structural isomers, we can establish a reliable estimate and understand the influence of substituent placement.

CompoundCAS NumberReported Melting Point (°C)Data Source
2-Bromo-4-chlorobenzoic acid 936-08-3157 - 161Sigma-Aldrich
4-Bromo-2-chlorobenzoic acid 59748-90-2171 - 175Sigma-Aldrich
2,6-Dichlorobenzoic acid 50-30-6~144 (291 °F)PubChem[3]
Benzoic Acid (Reference) 65-85-0~122Oreate AI Blog[2]

Expert Analysis: The melting point is significantly influenced by the strength of intermolecular forces. For benzoic acids, these are primarily hydrogen bonding between the carboxylic acid groups (forming stable dimers) and van der Waals forces between the aromatic rings.[4] The addition of heavy halogen atoms increases the molecular weight and polarizability, enhancing London dispersion forces and generally raising the melting point compared to unsubstituted benzoic acid.[4] The specific positions of the halogens affect the crystal lattice packing. The high degree of substitution in this compound suggests that its melting point is likely comparable to or higher than its isomers, falling within an estimated range of 160-185 °C .

Experimental Protocol for Melting Point Determination

The following protocol describes the standard capillary method for determining the melting point range of a solid organic compound. This method is self-validating through the observation of the melting range; a sharp range (typically 0.5-1.0 °C) is indicative of high purity.[2]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to compact the sample into the sealed end.

    • Repeat until a packed column of 1-2 mm in height is achieved. An excessive sample amount will lead to uneven heating and an inaccurate, broad melting range.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Determination:

    • Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.

    • Precise Measurement: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

    • Record T₁: Note the temperature at which the first drop of liquid becomes visible within the solid matrix.

    • Record T₂: Note the temperature at which the entire sample has completely transitioned to a clear liquid.

    • The melting point is reported as the range from T₁ to T₂.

Visualization of Melting Point Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting prep1 Crush sample to fine powder prep2 Load 1-2 mm into capillary tube prep1->prep2 prep3 Compact sample at sealed end prep2->prep3 measure1 Place capillary in apparatus prep3->measure1 measure2 Heat rapidly for approximate MP measure1->measure2 measure3 Cool down >20°C measure2->measure3 measure4 Heat slowly (1-2°C/min) with new sample measure3->measure4 measure5 Record T1 (first liquid drop) measure4->measure5 measure6 Record T2 (all liquid) measure5->measure6 report1 Report MP as T1 - T2 range measure6->report1 report2 Assess purity (sharp vs. broad range) report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point and Thermal Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For complex, high-molecular-weight solids like this compound, experimental determination of a boiling point at atmospheric pressure is often impractical.

Predicted Boiling Point and Decomposition

Predicted Boiling Point: An experimental boiling point for this compound is not documented. Computational models predict the boiling point of the related isomer, 2-Bromo-4-chlorobenzoic acid, to be 326.5 ± 27.0 °C at standard pressure.[5] It is reasonable to assume that the boiling point of the target compound would be in a similar range.

Expert Analysis & Trustworthiness: It is crucial to recognize that such high-boiling aromatic carboxylic acids often undergo thermal decomposition before reaching their boiling point at atmospheric pressure. The decarboxylation (loss of CO₂) of the carboxylic acid group is a common decomposition pathway. Therefore, instead of a true boiling point, a decomposition temperature is a more relevant and practical thermal characteristic for this compound. Experimental determination would likely require performing the measurement under a high vacuum to lower the boiling temperature below the point of decomposition.

Experimental Considerations for High-Melting Solids

Standard boiling point determination methods, such as distillation or the Thiele tube method, are designed for substances that are liquid at or near room temperature.[6] Applying these to a solid with a melting point >160 °C that is also prone to decomposition is not feasible.

Alternative Approach: Boiling Point Under Reduced Pressure

If required, the boiling point could be determined under vacuum. This lowers the temperature needed to achieve boiling. The procedure involves a specialized apparatus (micro-distillation or a setup for measuring vapor pressure at various temperatures) connected to a vacuum pump and a manometer. The relationship between pressure and boiling point can then be extrapolated to atmospheric pressure using a nomograph, though this extrapolation can be inaccurate if the compound decomposes.

Visualization of Boiling Point Logic

BoilingPointLogic start Determine Boiling Point of This compound check_stability Heat at Atmospheric Pressure (1 atm) start->check_stability decomposes Result: Compound Decomposes before boiling check_stability->decomposes Yes boils Result: Compound Boils (Highly Unlikely) check_stability->boils No conclusion1 Conclusion: Atmospheric boiling point is not a practical physicochemical parameter. decomposes->conclusion1 conclusion2 Alternative: Determine Boiling Point under Reduced Pressure (Vacuum) conclusion1->conclusion2

Caption: Decision logic for boiling point determination.

Conclusion

The physical properties of this compound are dictated by its complex halogenated structure. While a precise experimental melting point is not cataloged, analysis of its isomers suggests a value in the range of 160-185 °C . This parameter can be reliably determined using standard capillary methods, which also serve as an excellent measure of sample purity. In contrast, a boiling point at atmospheric pressure is not a practical characteristic due to the high probability of thermal decomposition. For applications requiring volatility data, determination under reduced pressure is the recommended, albeit complex, approach. This guide provides the necessary theoretical context and validated protocols for researchers to accurately characterize this compound.

References

  • 2-Bromo-4-chlorobenzoic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/681113]
  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-bromo-2-chlorobenzoic-acid-90-from-4-amino-2-nitrotoluene-11_fig11_330693540]
  • The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids. ResearchGate. [URL: https://www.researchgate.net/publication/231015694_The_influence_of_the_halogen_size_in_the_volatility_and_melting_of_methyl_p-halobenzoic_esters_and_of_their_parent_acids]
  • What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-2-bromo-4-chlorobenzoic-acid-17019.html]
  • Physical chemical properties benzoic acid. Doc Brown's Chemistry. [URL: https://www.docbrown.
  • 2,6-Dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5758]
  • This compound (C7H3BrCl2O2). PubChemLite. [URL: https://pubchemlite.acs.org/compound/2-bromo-4,6-dichlorobenzoic%20acid]
  • This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/650598-43-9.html]
  • Understanding the Melting Point of Benzoic Acid: A Deep Dive. Oreate AI Blog. [URL: https://oreate.com/blog/understanding-the-melting-point-of-benzoic-acid-a-deep-dive/]
  • 4-Bromo-2-chlorobenzoic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/197994]
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.
  • Benzoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoic_acid]
  • A-level Chemistry Specification. AQA. [URL: https://www.aqa.org.
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  • Properties of Benzoic Acid. BYJU'S. [URL: https://byjus.com/chemistry/benzoic-acid/]
  • Melting points of benzoic and stearic acids. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/148332/melting-points-of-benzoic-and-stearic-acids]
  • Benzoic Acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzoic-acid]
  • The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. MDPI. [URL: https://www.mdpi.com/2073-4395/14/6/695]

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A Technical Guide to the Thermochemical Profile of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core thermochemical data for 2-Bromo-4,6-dichlorobenzoic acid.

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring process safety, optimizing reaction conditions, and understanding the stability of solid-state forms. For complex molecules such as this compound, a halogenated aromatic carboxylic acid, a precise understanding of its energetics is critical. Halogenated compounds, in particular, require specialized experimental considerations due to the corrosive nature of their combustion products. This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermochemical data for this compound, reflecting a synthesis of established methodologies and expert insights.

Core Thermochemical Parameters: A Synopsis

A thorough search of publicly available databases and literature reveals a scarcity of experimentally determined thermochemical data specifically for this compound. This is not uncommon for specialized chemical intermediates. Therefore, this guide focuses on the established methodologies required to obtain these critical values. The primary parameters of interest are summarized in the table below, which outlines the property, its significance, and the gold-standard techniques for its determination.

Thermochemical PropertySymbolSignificance in Drug Development & Process ChemistryStandard Experimental Technique
Standard Molar Enthalpy of FormationΔfH°m(cr)Fundamental measure of a compound's stability. Essential for calculating reaction enthalpies and assessing thermal hazards.Rotating-Bomb Combustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°mRelates the solid-state stability to the gas phase. Crucial for understanding lattice energy, solubility, and purification processes like lyophilization.Knudsen Effusion Method; Thermogravimetric Analysis (TGA)
Standard Molar Enthalpy of Formation (Gas)ΔfH°m(g)Derived from solid-phase enthalpy and sublimation enthalpy. The primary value for direct comparison with computational models.Indirectly via Hess's Law
Molar Heat CapacityCp,mDictates the energy required to change the temperature of the substance. Vital for heat transfer calculations in reactors and for safety analysis.Differential Scanning Calorimetry (DSC); Adiabatic Calorimetry
Melting Temperature & Enthalpy of FusionTm, ΔfusH°mDefines the solid-to-liquid phase transition. Key for formulation, polymorph screening, and defining processing limits.Differential Scanning Calorimetry (DSC)
Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical data for halogenated compounds demands meticulous attention to detail and specialized equipment to handle the reaction products.

The combustion of a bromo- and chloro-substituted organic compound presents a significant challenge: the final products are a complex mixture of gaseous CO2, aqueous solutions of HCl, HBr, and often, free halogens (Cl2, Br2). To ensure a well-defined final state, a reducing agent, typically a solution of arsenious oxide (As2O3), is added to the bomb to reduce all free halogens to their respective halide ions (Cl⁻ and Br⁻).

Experimental Protocol:

  • Sample Preparation: A pellet of this compound (approx. 0.8 - 1.2 g) of known mass is placed in a silica crucible. A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.

  • Bomb Charging: The crucible is placed in the calorimetric bomb. A precise volume of arsenious oxide solution of known concentration is added to the bottom of the bomb.

  • Pressurization & Ignition: The bomb is sealed and pressurized with high-purity oxygen (typically to 3.04 MPa). It is then submerged in a precisely known mass of water in the calorimeter. After reaching thermal equilibrium, the sample is ignited.

  • Calorimetric Measurement: The temperature change of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until the final thermal equilibrium is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected. The concentrations of hydrochloric acid and hydrobromic acid are determined, often by titration (e.g., using the Volhard method), to confirm the completeness of the reaction and reduction of halogens.

  • Energy Calculation: The gross energy of combustion (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter system (determined by combusting a certified standard like benzoic acid). Corrections are then applied for the fuse ignition energy, the formation of nitric acid (from residual N2), and the energy associated with the reduction of halogens by the arsenious solution (the Washburn corrections) to obtain the standard internal energy of combustion (ΔU°c). The standard enthalpy of combustion (ΔH°c) is then derived, and finally, the standard enthalpy of formation (ΔfH°m) is calculated using Hess's Law.

Diagram: Workflow for Rotating-Bomb Calorimetry

G cluster_prep Preparation cluster_combustion Combustion & Measurement cluster_analysis Analysis & Calculation P1 Pelletize Sample (Known Mass) P3 Charge Bomb: Sample + Solution P1->P3 P2 Prepare As2O3 Reducing Solution P2->P3 C1 Pressurize with O2 (3.04 MPa) P3->C1 C2 Ignite Sample C1->C2 C3 Monitor Temperature Rise (ΔT) C2->C3 A1 Analyze Bomb Contents (Titration for HBr, HCl) C3->A1 A2 Apply Washburn Corrections A1->A2 A3 Calculate ΔfH°m(cr) (Hess's Law) A2->A3 Result Standard Enthalpy of Formation A3->Result G Solid Solid State ΔfH°m(cr, 298.15 K) Gas Gas Phase ΔfH°m(g, 298.15 K) Solid->Gas ΔsubH°m (Sublimation) Elements Constituent Elements (C, H, O, Cl, Br) in their standard states Elements->Solid Experimental (Combustion Calorimetry) Elements->Gas  Computational (G4, etc.)  Indirect (Hess's Law)

Caption: Thermodynamic cycle connecting key enthalpy values.

Data Integration and Validation

The highest confidence in thermochemical data is achieved when experimental and computational results converge. The gas-phase enthalpy of formation, ΔfH°m(g), serves as the ideal bridge between methods.

  • Experimental ΔfH°m(g): Determined by combining the experimentally measured enthalpy of formation in the crystalline state, ΔfH°m(cr), with the experimentally measured enthalpy of sublimation, ΔsubH°m, according to Hess's Law: ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m

  • Computational ΔfH°m(g): Directly calculated using quantum chemistry methods.

A strong agreement (typically within 4-8 kJ/mol) between these two values provides robust validation for the entire thermochemical profile. Discrepancies can point to experimental challenges or limitations in the computational model, requiring further investigation. This integrated approach ensures the generation of reliable, authoritative data essential for informed decision-making in chemical development.

References

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]

  • Domalski, E. S. (1971). Evaluating the Enthalpy of Combustion of Halogen-Containing Compounds. Journal of Physical and Chemical Reference Data, 1(2), 221-277. [Link]

  • Ribeiro da Silva, M. A. V. (2010). The Knudsen Effusion Method in Chemical Thermodynamics. In Experimental Thermodynamics Volume IX: Advances in Transport Properties of Fluids (pp. 377-396). Royal Society of Chemistry. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

A Synthetic Journey: The Discovery and Historical Synthesis of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dichlorobenzoic acid is a polyhalogenated aromatic carboxylic acid. Its structure, featuring a sterically hindered carboxyl group and a specific arrangement of halogen substituents, makes it a valuable building block and intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The precise substitution pattern is not readily achieved through direct halogenation of a simpler benzoic acid precursor due to the complex interplay of electronic and steric directing effects.[3][4]

This technical guide eschews a conventional report structure. Instead, it embarks on a logical, retrosynthetic journey to understand how this molecule would have been first synthesized using classical, field-proven chemical transformations. We will explore the strategic imperatives behind the chosen synthetic route, focusing on the causality of experimental choices and providing detailed, self-validating protocols. The narrative is grounded in the foundational principles of organic synthesis, with a primary focus on the venerable Sandmeyer reaction—a cornerstone of aromatic chemistry.[5]

Chapter 1: The Strategic Imperative of the Sandmeyer Reaction

The synthesis of highly substituted aromatic compounds requires a robust and reliable methodology to control the regiochemistry of the substituents. Direct electrophilic bromination of 4,6-dichlorobenzoic acid would be unlikely to yield the desired 2-bromo isomer as the primary product. The carboxylic acid group is a meta-director, while the chloro groups are ortho-, para-directors, leading to a complex product mixture.

This challenge is elegantly overcome by employing the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[5][6] This powerful transformation allows for the introduction of a wide variety of substituents, including halides and cyano groups, onto an aromatic ring via an aryl diazonium salt intermediate.[7][8] The key advantage is that the position of the new substituent is dictated by the position of an amino group on the precursor molecule, which can often be installed with high regioselectivity.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The process begins with the diazotization of a primary aromatic amine to form a diazonium salt. This salt is then treated with a copper(I) salt, which catalyzes a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts the halide or cyanide from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[9]

Sandmeyer_Mechanism General Mechanism of the Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH2 Aromatic Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺ X⁻) Ar-NH2->Diazonium NaNO₂, HX 0-5 °C Radical_Formation Aryl Radical (Ar•) + N₂ Diazonium->Radical_Formation Cu(I)X (catalyst) Single Electron Transfer Final_Product Aryl Halide (Ar-X) Radical_Formation->Final_Product Atom Transfer from Cu(II)X₂

Caption: A diagram illustrating the two-stage process of the Sandmeyer reaction.

This strategic choice to use the Sandmeyer reaction dictates our entire synthetic plan. The problem is transformed from one of controlling electrophilic substitution to one of synthesizing the correctly substituted aniline precursor: 2-Bromo-4,6-dichloroaniline .

Chapter 2: Synthesis of the Key Precursor: 2-Bromo-4,6-dichloroaniline

The logical starting material for our key precursor is 2,4-dichloroaniline, a readily available commodity chemical. The synthesis involves a direct electrophilic bromination. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The positions ortho and para to the amino group are C3, C5, and C6. The C4 and C2 positions are already occupied by chlorine. The most activated and sterically accessible position for bromination is C6, which is para to the C4-chloro group and ortho to the amino group. However, direct bromination of anilines can be aggressive and lead to polybromination. A common and effective laboratory method involves using a controlled source of bromine.[10]

Experimental Protocol: Synthesis of 2-Bromo-4,6-dichloroaniline[10]

This protocol describes the controlled bromination of 2,4-dichloroaniline.

Materials:

  • 2,4-dichloroaniline

  • Liquid Bromine (Br₂)

  • Suitable solvent (e.g., acetic acid or a non-polar solvent like carbon tetrachloride)

  • Light source (for radical initiation if using NBS, but ionic for direct bromination)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Dissolution: Dissolve 2,4-dichloroaniline in a suitable solvent within a reaction flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of liquid bromine dropwise with constant stirring. The causality for dropwise addition at low temperature is to control the exothermic reaction and prevent over-bromination, thus ensuring mono-substitution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine.

  • Neutralization & Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 2-Bromo-4,6-dichloroaniline as a crystalline solid.[10]

Precursor_Synthesis Workflow for 2-Bromo-4,6-dichloroaniline Synthesis Start Start: 2,4-Dichloroaniline in Acetic Acid Step1 Dissolve & Cool (0-5 °C) Start->Step1 Step2 Add Br₂ (1 eq.) Dropwise Step1->Step2 Step3 Reaction & TLC Monitoring Step2->Step3 Step4 Quench with NaHSO₃ Solution Step3->Step4 Step5 Neutralize (NaHCO₃) & Extract (EtOAc) Step4->Step5 Step6 Dry & Concentrate Step5->Step6 End Product: 2-Bromo-4,6-dichloroaniline Step6->End

Caption: Experimental workflow for the synthesis of the key aniline precursor.

Chapter 3: The Core Transformation: From Aniline to Benzoic Acid

With the key precursor in hand, the path to the final product involves a three-step sequence:

  • Diazotization of the amine.

  • Sandmeyer Cyanation to install a nitrile group (-CN).

  • Hydrolysis of the nitrile to a carboxylic acid (-COOH).

Diazotization

This critical step converts the primary amine into a diazonium salt, an excellent leaving group (N₂).[11] The reaction is performed in a cold, acidic solution with sodium nitrite, which generates the reactive nitrosating agent, the nitrosonium ion (NO⁺), in situ.[12]

Diazotization_Mechanism Mechanism of Diazotization cluster_nitrosonium Nitrosonium Ion Formation cluster_reaction Reaction with Amine NaNO2 NaNO₂ + 2HX NO_plus NO⁺ (Nitrosonium) + 2X⁻ + H₂O NaNO2->NO_plus ArNH2 Ar-NH₂ Nitrosamine N-Nitrosamine (Ar-NH-N=O) ArNH2->Nitrosamine + NO⁺, -H⁺ Diazohydroxide Diazohydroxide (Ar-N=N-OH) Nitrosamine->Diazohydroxide Tautomerization Diazonium Aryl Diazonium Ion (Ar-N⁺≡N) Diazohydroxide->Diazonium + H⁺, -H₂O Full_Synthesis_Workflow Complete Synthetic Pathway to this compound Start Start: 2,4-Dichloroaniline Precursor 2-Bromo-4,6-dichloroaniline Start->Precursor Step 1: Bromination (Br₂/AcOH) Diazonium Diazonium Salt Intermediate (in situ) Precursor->Diazonium Step 2: Diazotization (NaNO₂/HCl, 0-5°C) Nitrile 2-Bromo-4,6-dichlorobenzonitrile Diazonium->Nitrile Step 3: Sandmeyer Cyanation (CuCN, heat) End Final Product: This compound Nitrile->End Step 4: Hydrolysis (H₃O⁺ or OH⁻, heat)

Caption: The complete 4-step synthesis from 2,4-dichloroaniline.

Protocol 1: Diazotization and Sandmeyer Cyanation

Materials:

  • 2-Bromo-4,6-dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Ice

Procedure:

  • Amine Suspension: Suspend the 2-Bromo-4,6-dichloroaniline in a mixture of concentrated HCl and water in a reaction flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt will precipitate, which is desired.

  • Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold amine suspension. The key is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt. The disappearance of the solid amine salt and a slight yellow color indicates the formation of the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN mixture. This addition is often exothermic, and the temperature should be controlled.

  • Reaction Completion: After the addition is complete, gently warm the reaction mixture to drive the reaction to completion, evidenced by the cessation of nitrogen gas evolution.

  • Isolation: Cool the mixture and extract the product, 2-Bromo-4,6-dichlorobenzonitrile, with a suitable organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude nitrile.

Protocol 2: Hydrolysis of 2-Bromo-4,6-dichlorobenzonitrile

Materials:

  • Crude 2-Bromo-4,6-dichlorobenzonitrile

  • Concentrated Sulfuric Acid or Sodium Hydroxide pellets

  • Water

Procedure:

  • Reaction Setup: Combine the crude nitrile with an excess of aqueous acid (e.g., 50% H₂SO₄) or a concentrated aqueous base (e.g., 40% NaOH) in a round-bottom flask fitted with a reflux condenser.

  • Hydrolysis: Heat the mixture to reflux for several hours. The hydrolysis of the sterically hindered nitrile requires forcing conditions. The progress can be monitored by the evolution of ammonia (if under basic conditions).

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The carboxylic acid product will precipitate. Collect the solid by filtration and wash with cold water.

  • Workup (Basic Hydrolysis): Cool the mixture. Acidify carefully with concentrated HCl until the pH is ~1. The carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Summary of Synthetic Transformations
StepReaction TypeKey ReagentsTemperaturePurpose
1Electrophilic BrominationBr₂, Acetic Acid0-25 °CInstall bromine at C6 position
2DiazotizationNaNO₂, HCl0-5 °CConvert -NH₂ to -N₂⁺ leaving group
3Sandmeyer CyanationCuCN50-100 °CReplace -N₂⁺ with -CN group
4Nitrile HydrolysisH₂SO₄ / H₂O or NaOH / H₂ORefluxConvert -CN to -COOH

Chapter 5: Product Characterization

The identity and purity of the final product, this compound, would be confirmed using a suite of standard analytical techniques.

PropertyDataSource
Molecular Formula C₇H₃BrCl₂O₂[13]
Molecular Weight 269.91 g/mol [13]
Appearance White to off-white solidAssumed
Melting Point ~157-161 °C (for related isomers)[1]
InChIKey TYLORTSVHWJWAD-UHFFFAOYSA-N[13]

Spectroscopic Analysis:

  • ¹H NMR: Would show two distinct signals in the aromatic region, likely two doublets, corresponding to the two remaining aromatic protons.

  • ¹³C NMR: Would display signals for the seven carbon atoms, including the carboxyl carbon (~165-175 ppm) and the six aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • Infrared (IR) Spectroscopy: Would show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). [1]

Conclusion

The discovery and synthesis of this compound are not explicitly detailed in a single historical document. However, by applying the fundamental and powerful principles of synthetic organic chemistry, we can construct a highly logical and historically plausible pathway. This journey from a simple dichloroaniline to the complex target molecule showcases the strategic importance of robust and well-understood named reactions. The Sandmeyer reaction, in particular, provides the critical tool for overcoming the inherent regiochemical challenges of direct aromatic substitution, allowing for the precise and controlled construction of this valuable chemical intermediate. The protocols and logical framework presented herein serve as a guide for understanding not just the synthesis of this specific molecule, but the broader art of multi-step organic synthesis.

References

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A Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 2-Bromo-4,6-dichlorobenzoic acid and its analogs represent a class of compounds with significant, yet not fully explored, potential. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this halogenated benzoic acid family. We will delve into detailed synthetic methodologies, explore the structure-activity relationships of various analogs, and discuss their potential mechanisms of action in oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on this promising scaffold.

Introduction: The Significance of the Halogenated Benzoic Acid Scaffold

The benzoic acid motif is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals. The introduction of halogen atoms to the aromatic ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This, in turn, can dramatically impact its biological activity. The specific substitution pattern of this compound, with a bromine atom ortho to the carboxylic acid and two chlorine atoms, creates a unique electronic and steric environment that can be exploited for targeted drug design.

This guide will first detail the synthetic pathways to access this compound and its derivatives. Subsequently, we will present a thorough review of the known biological activities of this class of compounds, with a focus on their potential as anticancer and antimicrobial agents. Finally, we will explore the mechanistic underpinnings of their therapeutic effects.

Synthesis of this compound and Its Analogs

Proposed Synthesis of this compound

A logical approach to the synthesis of the title compound involves the chlorination of a brominated precursor. 2-Bromobenzoic acid serves as a readily available starting material.

Experimental Protocol:

Step 1: Chlorination of 2-Bromobenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize evolved HCl gas.

  • Reagents: To the flask, add 2-bromobenzoic acid. In a separate container, prepare a solution of the chlorinating agent, such as chlorosulfonic acid or concentrated sulfuric acid.

  • Reaction: Cool the flask containing 2-bromobenzoic acid in an ice bath. Slowly add the chlorinating agent dropwise via the dropping funnel while maintaining the temperature between 0-10 °C.

  • Catalyst: A catalyst, such as iodine or iron(III) chloride, can be added to facilitate the chlorination reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • Starting Material: 2-Bromobenzoic acid is chosen as the starting material due to the directing effects of the bromine and carboxylic acid groups. The carboxylic acid is a meta-director, while the bromine is an ortho-, para-director. The combination of these effects, along with steric hindrance, is expected to favor chlorination at the 4 and 6 positions.

  • Chlorinating Agent: Chlorosulfonic acid or a mixture of sulfuric acid and a chlorinating agent like N-chlorosuccinimide (NCS) are powerful electrophilic chlorinating systems suitable for deactivating aromatic rings.

  • Temperature Control: The reaction is conducted at low temperatures to control the rate of reaction and minimize the formation of side products. Electrophilic aromatic substitution is an exothermic process.

  • Catalyst: A Lewis acid catalyst like FeCl₃ can polarize the Cl-Cl bond (if chlorine gas is used) or enhance the electrophilicity of the chlorinating agent, thereby increasing the reaction rate.

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the starting materials or by further derivatization of the final product. For instance, starting with differently substituted benzoic acids will yield a variety of halogenated analogs. The carboxylic acid moiety can be readily converted to esters, amides, or other functional groups to explore structure-activity relationships.

A representative synthesis of a related compound, 2-bromo-4-chlorobenzoic acid, involves the Sandmeyer reaction starting from 2-amino-4-chlorobenzoic acid.[1]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorobenzoic acid [1]

  • Diazotization: Dissolve 2-amino-4-chlorobenzoic acid in aqueous hydrobromic acid and cool the mixture in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a period at low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. While experimental data is scarce, computational predictions provide valuable insights.

PropertyPredicted ValueSource
Molecular FormulaC₇H₃BrCl₂O₂PubChem[2]
Molecular Weight269.91 g/mol PubChem[2]
XlogP3.4PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]

The predicted XlogP value suggests that the compound is lipophilic, which may facilitate its transport across cell membranes.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of halogenated benzoic acid derivatives has demonstrated significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Halogenated benzoic acid derivatives have been investigated for their antibacterial and antifungal properties. The position and nature of the halogen substituents play a critical role in their antimicrobial efficacy.

Studies on 2-chlorobenzoic acid derivatives have shown that they exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[3] The introduction of different substituents on the benzoic acid scaffold allows for the modulation of their antimicrobial spectrum and potency. For instance, the conversion of the carboxylic acid to Schiff's bases has been shown to enhance antimicrobial activity.[3]

The mechanism of antibacterial action for some halogenated aromatic compounds is believed to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of brominated and chlorinated benzoic acid analogs is an active area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One of the proposed mechanisms of action for the anticancer effects of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

Another potential mechanism involves the induction of reactive oxygen species (ROS). Elevated levels of ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to programmed cell death.

Furthermore, some substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases like Slingshot, which are involved in cytoskeleton dynamics and cell migration, key processes in cancer metastasis.

Structure-Activity Relationships (SAR)

Based on the available literature for analogs, several structure-activity relationships can be inferred for this class of compounds:

  • Nature and Position of Halogens: The type of halogen (F, Cl, Br, I) and its position on the benzoic acid ring significantly influence biological activity. Generally, increasing the lipophilicity through halogenation can enhance cell permeability and target engagement.

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters, amides, or other derivatives can impact the compound's solubility, bioavailability, and interaction with biological targets. In some cases, these modifications can lead to prodrugs that release the active benzoic acid in vivo.

  • Additional Substituents: The introduction of other functional groups on the aromatic ring can be used to fine-tune the electronic properties and steric profile of the molecule, leading to improved potency and selectivity.

Future Directions and Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutics. While the full potential of this specific substitution pattern remains to be elucidated, the broader class of halogenated benzoic acids has demonstrated significant antimicrobial and anticancer activities.

Future research should focus on:

  • Developing and optimizing a robust synthesis for this compound to make it more accessible for biological screening.

  • Systematic biological evaluation of this compound and a library of its analogs against a panel of cancer cell lines and microbial strains.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

Visualizations

Proposed Synthetic Pathway for this compound

Synthesis start 2-Bromobenzoic Acid intermediate This compound start->intermediate Chlorination reagents Chlorinating Agent (e.g., Chlorosulfonic Acid) Catalyst (optional)

Caption: Proposed synthesis of this compound.

General Workflow for Analog Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (Substituted Benzoic Acid) B Chemical Modification (e.g., Halogenation, Esterification) A->B C Purification & Characterization B->C D In vitro Assays (Antimicrobial, Anticancer) C->D Compound Library E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Lead Optimization

Caption: General workflow for analog synthesis and biological evaluation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]

  • Thieme. (2009). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Retrieved from a valid URL. [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • Google Patents. (n.d.). The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.
  • Google Patents. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
  • NCBI. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from a valid URL. [Link]

  • NCBI. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from a valid URL. [Link]

Sources

Predicted biological activity of 2-Bromo-4,6-dichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Bromo-4,6-dichlorobenzoic Acid Derivatives

Introduction: The Therapeutic Potential of Halogenated Benzoic Acids

Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic introduction of halogen atoms onto the aromatic ring is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can enhance membrane permeability, increase metabolic stability, and form crucial halogen bonds with biological targets, often leading to improved potency and selectivity.

The core molecule of this guide, this compound, is a tri-halogenated phenyl derivative. This specific substitution pattern—a bromine atom ortho to the carboxylic acid and two chlorine atoms meta and para to it—creates a unique electronic and steric profile. This guide provides a comprehensive framework for researchers and drug development professionals to predict and validate the biological activities of novel derivatives synthesized from this scaffold. We will explore a synergistic approach, combining computational prediction with robust experimental validation to unlock the therapeutic potential of this chemical class.

Part 1: In Silico Prediction of Biological Activity

Before committing to costly and time-consuming synthesis and laboratory testing, in silico methods provide an invaluable first pass to prioritize candidates and generate mechanistic hypotheses. These computational tools leverage existing biological data to predict the likely activities and liabilities of novel chemical structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: QSAR modeling is a cornerstone of computational chemistry that establishes a mathematical correlation between the chemical features of a molecule (descriptors) and its biological activity. For halogenated benzoic acids, key descriptors often include hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity), which govern how the molecule interacts with its biological target.[2] Studies on similar benzoic acid derivatives have shown that antimicrobial activity is often governed by topological and electronic parameters.[3][4]

Trustworthiness: A robust QSAR model is built on a high-quality dataset of structurally similar compounds with experimentally determined activities. The model's predictive power must be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets to ensure its reliability.[5]

QSAR_Workflow Data Data Collection (Structurally similar compounds with known activity) Descriptors Descriptor Calculation (Topological, Electronic, Hydrophobic) Data->Descriptors  Feature  Extraction Model Model Generation (e.g., Multiple Linear Regression) Descriptors->Model  Correlation Validation Model Validation (Internal & External) Model->Validation  Testing  Accuracy Prediction Activity Prediction (For new derivatives) Validation->Prediction  Apply  Model

Caption: Conceptual workflow for a QSAR study.

Molecular Docking: Identifying and Targeting Biological Receptors

Expertise & Experience: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[6] The choice of target is critical and is guided by the known activities of analogous compounds. For halogenated benzoic acids, promising targets include:

  • Antibacterial: Bacterial enzymes essential for survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is central to fatty acid biosynthesis.[2]

  • Antifungal: Fungal-specific enzymes like CYP53, a cytochrome P450 enzyme, which has been identified as a target for benzoic acid derivatives.[7]

  • Anticancer: Proteins involved in cancer progression, such as Histone Deacetylases (HDACs). Dihydroxybenzoic acid derivatives have been shown to inhibit HDACs, leading to cancer cell growth inhibition.[8]

  • Antiviral: Viral proteases, such as the SARS-CoV-2 main protease, are another potential target class for benzoic acid derivatives.[6][9]

Trustworthiness: The reliability of a docking study depends on the quality of the protein crystal structure and the scoring function used to estimate binding affinity. Results should be interpreted as predictive, guiding hypothesis generation for subsequent experimental validation. Cross-validation with known inhibitors for the chosen target strengthens the confidence in the predicted binding modes.

  • Preparation of the Receptor: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 3FFP for Carbonic Anhydrase II, a common docking target). b. Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. c. Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools. d. Save the prepared receptor in the PDBQT file format.

  • Preparation of the Ligand: a. Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw). b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. Define rotatable bonds and save the ligand in the PDBQT file format.

  • Grid Box Generation: a. Define the binding site on the receptor. This is typically the location of the co-crystallized ligand or a known active site. b. Generate a grid box that encompasses the entire binding site, providing enough space for the ligand to move and rotate freely. The coordinates of the active site are critical for this step.

  • Docking Simulation: a. Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file. b. Vina will generate multiple binding poses (modes) for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results: a. Visualize the top-ranked binding poses within the active site of the protein using software like Discovery Studio or PyMOL. b. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues.

Docking_Workflow cluster_prep Preparation Phase Receptor Select & Prepare Target Protein (PDB) Grid Define Binding Site (Grid Box Generation) Receptor->Grid Ligand Design & Prepare Ligand (Derivative) Ligand->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis Hypothesis Generate Biological Hypothesis Analysis->Hypothesis

Caption: The general workflow for a molecular docking study.

ADMET Prediction

Expertise & Experience: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for avoiding late-stage failures in drug development. In silico tools can estimate key drug-like properties. For instance, Lipinski's Rule of Five provides a quick assessment of oral bioavailability.[6] Other tools can predict potential toxicities and metabolic pathways.[10]

Trustworthiness: ADMET prediction algorithms are trained on large datasets of known drugs and chemicals. While they provide valuable guidance, their predictions are probabilistic and require experimental verification.

PropertyPredicted Value (Hypothetical Derivative)Guideline/Interpretation
Molecular Weight (MW)< 500 g/mol Lipinski's Rule: Good oral bioavailability.[6]
LogP (Hydrophobicity)< 5Lipinski's Rule: Balanced solubility and permeability.[6]
H-bond Donors< 5Lipinski's Rule: Good membrane permeability.
H-bond Acceptors< 10Lipinski's Rule: Good membrane permeability.
GI AbsorptionHighPredicted to be well-absorbed from the gut.[10]
Blood-Brain Barrier (BBB)Low PermeantLess likely to cause central nervous system side effects.
CYP2C9 InhibitorProbablePotential for drug-drug interactions.[10]

Table 1: Predicted ADMET properties for a hypothetical this compound derivative.

Part 2: Experimental Validation of Predicted Activities

Following in silico prioritization, the most promising derivatives must be synthesized and subjected to rigorous in vitro testing to confirm their biological activity. The protocols described below are self-validating systems that include appropriate controls to ensure data integrity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 700728).[11][12]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Norfloxacin)[4]

  • Negative control (DMSO or vehicle)

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture the test bacteria overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of each derivative in DMSO. Perform a two-fold serial dilution in the 96-well plate using MHB to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, including positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + vehicle), and sterility control (broth only) wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: Antifungal Susceptibility Testing

This protocol is adapted for fungal species and is essential for evaluating compounds against pathogens like Candida albicans and Aspergillus niger.[4][13]

Materials:

  • Sabouraud Dextrose Broth (SDB) for fungi.[3]

  • Test fungi (e.g., Candida albicans ATCC 10231).

  • Positive control antifungal (e.g., Fluconazole).

  • All other materials are as described in the antimicrobial protocol.

Procedure:

  • Prepare Inoculum: Grow the fungal strain and prepare a standardized spore or yeast suspension in SDB.

  • Compound Dilution and Inoculation: Follow the same serial dilution and inoculation steps as the antibacterial assay, using SDB as the medium.

  • Incubation: Incubate plates at 30-35°C for 24-48 hours, as fungal growth is typically slower than bacterial growth.

  • Determine MIC: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the negative control.

Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[8][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Positive control cytotoxic drug (e.g., Doxorubicin).[14][15]

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Part 3: Structure-Activity Relationship (SAR) Insights

By combining computational predictions with experimental data, we can derive crucial Structure-Activity Relationships (SAR) that guide the next round of molecular design.

Expertise & Experience: For benzoic acid derivatives, specific structural modifications are known to influence biological activity:

  • Halogenation: The position and type of halogen are critical. The 2-Bromo-4,6-dichloro substitution pattern establishes a baseline of high lipophilicity and specific electronic distribution. Further modifications will build upon this core. Bromo-substituted compounds have shown improved activity against certain bacterial strains.[16]

  • Carboxylic Acid Modification: Converting the carboxylic acid to an ester or an amide can alter solubility, cell permeability, and interaction with the target. In some series, Schiff bases have been found to be more potent antimicrobial agents than their corresponding esters.[4][17]

  • Additional Ring Substituents: Adding electron-withdrawing or electron-donating groups to other positions on the ring can fine-tune the electronic properties and create new interactions with the target protein. For example, hydroxyl groups can act as hydrogen bond donors and are often conducive to inhibitory activity.[2]

SAR_Logic cluster_mods Structural Modifications Core 2-Bromo-4,6-dichloro benzoic acid Mod1 Modify Carboxylic Acid (Ester, Amide) Core->Mod1 Mod2 Add Substituents (e.g., -OH, -OCH3) Core->Mod2 Mod3 Change Halogen Position/Type Core->Mod3 Activity Biological Activity (e.g., Antimicrobial) Mod1->Activity Alters Permeability & Binding Mod2->Activity Modulates Electronics & H-Bonding Mod3->Activity Impacts Lipophilicity & Halogen Bonding

Caption: Guiding principles for SAR-based molecular optimization.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has outlined a logical and scientifically rigorous pathway that integrates computational prediction with established experimental protocols. By leveraging in silico tools like QSAR and molecular docking to prioritize candidates and then validating these predictions through robust in vitro assays for antimicrobial, antifungal, and anticancer activity, researchers can efficiently navigate the early stages of drug discovery. The synergy between these predictive and empirical approaches is essential for elucidating the structure-activity relationships that will ultimately lead to the design of more potent and selective drug candidates.

References

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). Molecules.
  • Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery.
  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. (2023). STM Journals.
  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (2008). European Journal of Medicinal Chemistry.
  • Synthesis, Antimicrobial Evaluation and QSAR Studies of p-hydroxy Benzoic Acid Deriv
  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (2020).
  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (2014). Drug Research (Stuttgart).
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
  • QSAR and Molecular Docking Studies on Uracil-Based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 I. Bentham Science Publishers.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021).
  • Development of Anticancer Agents from 2-((2-Aminophenyl)thio)
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed.
  • Antifungal activity of benzoic acid derivatives
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • Evaluation Of The Effect Of Benzoic Acid On Some Plant Pathogenic Fungi. (2014).
  • Antifungal activity of benzoic acid derivatives
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • In Silico Screening of Biological Activity of S-R-4-N- Halogenacylaminobenzenesulfonothioates. (2024). Letters in Applied NanoBioScience.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. Benchchem.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024). PubMed.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. (2002). PubMed.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.

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Methodological & Application

Synthesis of 2-Bromo-4,6-dichlorobenzoic Acid from 4,6-Dichlorotoluene: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 2-Bromo-4,6-dichlorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic pathway begins with the selective electrophilic bromination of 4,6-dichlorotoluene to yield the 2-bromo-4,6-dichlorotoluene intermediate. This is followed by the robust oxidation of the methyl group to the corresponding carboxylic acid. This document offers detailed, step-by-step protocols, explains the chemical principles and mechanistic rationale behind the procedural choices, and includes critical safety information and data presentation to ensure reproducible and safe execution in a research setting.

Strategic Overview & Mechanistic Rationale

The synthesis of this compound is efficiently achieved in two distinct chemical transformations. The choice of 4,6-dichlorotoluene as the starting material is critical for achieving the desired substitution pattern on the aromatic ring.

Step 1: Electrophilic Aromatic Bromination

The first step involves the introduction of a bromine atom onto the 4,6-dichlorotoluene ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: the methyl group (-CH₃) and the two chlorine atoms (-Cl).

  • Directing Effects: The methyl group is an activating, ortho, para-director. The chlorine atoms are deactivating but are also ortho, para-directors. The position most favorable for electrophilic attack is the one that is sterically accessible and electronically activated. The C-2 position is ortho to the activating methyl group and meta to both deactivating chloro groups, making it the primary site for substitution.

  • Role of the Catalyst: Halogens like bromine are not sufficiently electrophilic to attack the stable aromatic ring of a deactivated substrate like dichlorotoluene.[1][2] Therefore, a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is required. The catalyst polarizes the bromine molecule, generating a highly electrophilic "Br⁺" species that can be attacked by the benzene ring, leading to the formation of a carbocation intermediate (sigma complex).[3][4] Subsequent deprotonation restores the aromaticity and yields the final product.

Step 2: Side-Chain Oxidation

The second step is the oxidation of the methyl group of the 2-bromo-4,6-dichlorotoluene intermediate to a carboxylic acid. This is a common and powerful transformation for aromatic compounds bearing alkyl side chains.

  • Oxidizing Agent: Strong oxidizing agents are required for this conversion.[5] Potassium permanganate (KMnO₄) is a widely used, effective, and relatively inexpensive choice.[6] The reaction proceeds by attacking the benzylic hydrogens of the methyl group. The presence of multiple electron-withdrawing halogen atoms on the ring makes the methyl group more resistant to oxidation compared to toluene itself, often necessitating forcing conditions such as prolonged heating.[5]

  • Reaction Workup: The oxidation reaction using KMnO₄ is typically performed in an aqueous solution and produces manganese dioxide (MnO₂) as a brown, solid byproduct. After the reaction is complete, the MnO₂ is removed by filtration. The desired benzoic acid derivative is initially present as its potassium salt in the basic filtrate. Acidification of the filtrate with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution due to its lower water solubility.[6]

Visualized Synthetic Workflow

The overall two-step synthesis is depicted below.

A 4,6-Dichlorotoluene B 2-Bromo-4,6-dichlorotoluene A->B C 2-Bromo-4,6-dichlorotoluene D This compound C->D 1. KMnO₄, H₂O, Reflux 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive, toxic, and volatile.[7] Potassium permanganate is a strong oxidizer. Handle all reagents and solvents with care.

Protocol 1: Synthesis of 2-Bromo-4,6-dichlorotoluene[8]

Materials:

  • 4,6-Dichlorotoluene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, add 4,6-dichlorotoluene (32 g) and anhydrous FeCl₃ (0.3 g).

  • With stirring, add bromine (10 g) in 1 g portions, maintaining the internal reaction temperature between 20-25°C. Use an ice bath as needed for cooling.

  • Prepare a solution of bromine (22 g) in carbon tetrachloride (100 mL).

  • Slowly add the bromine solution from the dropping funnel to the reaction mixture, ensuring the temperature remains at 20-25°C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15 minutes.

  • Dilute the reaction mixture with dichloromethane (200 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with 5% aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Dry the organic layer over anhydrous K₂CO₃, filter the solution, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude residue from acetonitrile to yield pure 2-bromo-4,6-dichlorotoluene. The expected product is a solid with a melting point of 84-85°C.[8]

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for toluene oxidation.[5][6]

Materials:

  • 2-Bromo-4,6-dichlorotoluene (from Protocol 1)

  • Potassium Permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for cleanup, if needed)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beaker

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4,6-dichlorotoluene (e.g., 0.05 mol), potassium permanganate (KMnO₄) (approx. 0.15 mol, 3 equivalents), and water (e.g., 200 mL).

  • Heat the mixture to reflux using a heating mantle. Stir vigorously.

  • Continue refluxing for several hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate, which is replaced by a brown precipitate of manganese dioxide (MnO₂).

  • After the reaction is complete (the purple color is gone), cool the mixture to room temperature.

  • Remove the MnO₂ precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of hot water to ensure all the product salt is collected in the filtrate. Note: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears, then re-filter.[6]

  • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

  • Slowly and carefully acidify the filtrate by adding concentrated HCl dropwise while stirring. The this compound will precipitate as a white solid. Check the pH with litmus paper to ensure the solution is strongly acidic.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis.

Step Reagent MW ( g/mol ) Mass/Volume Moles Equivalents
1 4,6-Dichlorotoluene161.0332.0 g~0.1991.0
Bromine (Total)159.8132.0 g~0.200~1.0
FeCl₃162.200.3 g-Catalytic
Product 2-Bromo-4,6-dichlorotoluene 239.92 - - -
2 2-Bromo-4,6-dichlorotoluene239.92(e.g., 12.0 g)0.051.0
Potassium Permanganate158.03(e.g., 23.7 g)0.153.0
Product This compound 269.92 - - -

References

  • PrepChem. (2017). Synthesis of 2-bromo-4,6-dichlorotoluene. Retrieved from [Link]

  • University of Colorado, Boulder. (2012). Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Bromo-4,6-dichlorobenzoic Acid as a Strategic Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dichlorobenzoic acid is a highly functionalized aromatic scaffold of significant interest in the discovery and development of next-generation agrochemicals. The strategic placement of its substituents—a reactive bromine atom, two chlorine atoms modulating electronic and steric properties, and a versatile carboxylic acid handle—offers a rich platform for chemical elaboration. This guide provides an in-depth exploration of this building block, focusing on its application in synthesizing potential herbicides through modern cross-coupling chemistry. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, explain the mechanistic rationale behind experimental choices, and discuss the mode of action of the resulting agrochemical classes.

Introduction: The Strategic Value of this compound

The relentless drive for new crop protection agents with improved efficacy, selectivity, and environmental profiles necessitates the use of versatile chemical building blocks.[1] this compound emerges as a premier starting material due to its inherent structural features. The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amino moieties. The chlorine atoms at the 4- and 6-positions create a distinct electronic and steric environment, which is crucial for fine-tuning the biological activity and metabolic stability of the final product. Furthermore, the carboxylic acid group provides a site for conversion into esters, amides, or other functional groups, further expanding the accessible chemical space.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂PubChem[2]
Molecular Weight 269.91 g/mol PubChem[2]
Appearance Solid (predicted)---
SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Br)ClPubChem[2]
InChIKey TYLORTSVHWJWAD-UHFFFAOYSA-NPubChem[2]

Application in Herbicide Synthesis: Targeting the Auxin Pathway

Benzoic acid derivatives have long been a cornerstone of herbicide development, most notably as synthetic auxins (WSSA Group 4).[3][4][5][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation in the plant.[4] This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized cell division and growth, ultimately resulting in the death of susceptible (typically broadleaf) plants.[3][4]

The primary action of synthetic auxins involves affecting cell wall plasticity and nucleic acid metabolism.[3] By derivatizing this compound, researchers can systematically explore the structure-activity relationship (SAR) to develop novel herbicides with potentially new spectra of activity or improved crop safety.

Conceptual Mode of Action: Synthetic Auxin Herbicides

The diagram below illustrates the disruptive effect of synthetic auxins on plant growth regulation.

cluster_0 Normal Auxin Regulation cluster_1 Herbicide Disruption IAA Natural Auxin (IAA) Receptor Auxin Receptor IAA->Receptor binds Growth Controlled Growth Receptor->Growth signals SynthAuxin Synthetic Auxin (e.g., Benzoic Acid Derivative) Receptor_H Auxin Receptor SynthAuxin->Receptor_H binds strongly (persistent signal) UncontrolledGrowth Uncontrolled Growth & Cell Division Receptor_H->UncontrolledGrowth signals PlantDeath Plant Death UncontrolledGrowth->PlantDeath leads to

Caption: Disruption of normal auxin signaling by a synthetic auxin herbicide.

Core Synthetic Protocols: Cross-Coupling Reactions

The bromine atom of this compound is the key to diversification. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for this purpose, enabling the formation of C-C and C-N bonds, respectively.[7][8][9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in agrochemicals.[8][11] The challenge with a substrate like this compound lies in the steric hindrance around the bromine atom, which can impede the crucial oxidative addition step in the catalytic cycle.[8] Success, therefore, depends on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand.[8]

cluster_workflow Generalized Suzuki Coupling Workflow Start Combine Aryl Halide, Boronic Acid & Base in Schlenk Flask Inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) Start->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_Br L₂Pd(II)(Ar)(Br) OxAdd->PdII_Br PdII_Br->Pd0 regenerates AmineCoord Amine Coordination & Deprotonation (Base) PdII_Amido L₂Pd(II)(Ar)(NR¹R²) AmineCoord->PdII_Amido PdII_Amido->PdII_Br RedElim Reductive Elimination RedElim->PdII_Amido Product Ar-NR¹R² RedElim->Product Product->RedElim

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4,6-dichlorobenzoic acid in Biaryl Synthesis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures.[1][2][3] These motifs are central to a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] this compound is a particularly valuable, albeit challenging, building block. Its trifunctional nature—a reactive bromine atom for selective coupling, two less reactive chlorine atoms for potential subsequent modifications, and a carboxylic acid group for further derivatization or to modulate solubility and biological activity—offers a strategic entry point to complex molecular architectures.

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and reproducible synthesis.

Mechanistic Considerations for a Sterically Hindered and Electron-Deficient Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4] However, the specific structure of this compound introduces distinct challenges that necessitate careful consideration of each step.

  • Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond.[3] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[2] This inherent difference allows for selective coupling at the bromine position of this compound while leaving the chlorine atoms intact for subsequent reactions. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group can increase the electrophilicity of the carbon-bromine bond, potentially facilitating oxidative addition. However, the ortho-substituents (the carboxylic acid and a chlorine atom) create significant steric hindrance around the bromine, which can impede the approach of the bulky palladium catalyst.[5] This steric challenge is a primary hurdle to overcome.

  • Transmetalation: Following oxidative addition, the organic group from the organoboron reagent is transferred to the palladium(II) center.[3] This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6] The choice of base is critical and must be strong enough to promote transmetalation but not so harsh as to cause unwanted side reactions, such as protodeboronation of the boronic acid.[2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.[3][4] The steric bulk of the ortho-substituents on the this compound scaffold can also influence the rate of reductive elimination.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling, highlighting the key stages.

Suzuki_Coupling_Cycle cluster_caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) ArPdR->Product Boronic R-B(OH)2 Boronic->ArPdR Base Base Base->ArPdBr ArBr Ar-Br (this compound) ArBr->ArPdBr caption A simplified representation of the key steps in the palladium-catalyzed Suzuki coupling reaction.

Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed to address the challenges of steric hindrance and potential side reactions associated with this compound.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a bulky phosphine ligand)[7]

  • Bulky phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling protocol.

Experimental_Workflow start Start reagents Combine Reactants (Aryl Halide, Boronic Acid, Base) start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat Under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment from setup to product characterization.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv). The use of a slight excess of the boronic acid helps to drive the reaction to completion.

  • Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol %) and, if necessary, the phosphine ligand (1-5 mol %). For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective.[2][7]

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via cannula or syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water, which can aid in dissolving the base and boronic acid.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas, or bubble the inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.[8] This is crucial as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9] The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. If the product is a carboxylic acid, the aqueous layer may need to be acidified to a pH of ~2-3 to protonate the carboxylate and allow for extraction into the organic layer.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer several times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: A Guide to Reaction Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired biaryl product. The following table provides a hypothetical framework for optimizing the reaction conditions for the Suzuki coupling of this compound with a generic arylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10024Low
2PdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane10018Moderate
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O10012High
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene11012High

This table is illustrative. Actual results will vary based on the specific arylboronic acid used.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, switching to a more active catalyst system with a bulkier ligand, or using a stronger base like K₃PO₄ or Cs₂CO₃.[4] Ensure that the reagents and solvent are anhydrous and that the reaction is thoroughly degassed.

  • Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or harsh basic conditions.[2]

  • Purification Challenges: The carboxylic acid functionality of the product can sometimes complicate purification by column chromatography. It may be advantageous to protect the carboxylic acid as an ester prior to the Suzuki coupling and deprotect it in a subsequent step.

Applications in Drug Discovery and Development

The biaryl carboxylic acids synthesized from this compound are valuable intermediates in drug discovery. The carboxylic acid can serve as a handle for the formation of amides, esters, and other functional groups, which are common in bioactive molecules.[10][11][12] The remaining chlorine atoms can be functionalized in later steps using orthogonal coupling strategies, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a powerful yet challenging route to highly functionalized biaryl compounds. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can effectively overcome the steric and electronic challenges posed by this substrate. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis of novel molecular entities for applications in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Thieme. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Journal of the American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]

  • Chemical Society Reviews (RSC Publishing). (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

  • American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Prodrugs: Design and clinical applications. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Deactivated Substrate in Heck Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] However, the reactivity of the aryl halide substrate plays a crucial role in the success of the Heck reaction. Substrates such as 2-Bromo-4,6-dichlorobenzoic acid present a unique set of challenges due to a combination of electronic deactivation and steric hindrance.

This comprehensive guide provides a detailed exploration of the Heck reaction as applied to this compound. As Senior Application Scientists, we will dissect the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming the hurdles associated with this challenging substrate. Our focus is on delivering a self-validating system of protocols grounded in authoritative literature to empower researchers in their synthetic endeavors.

Understanding the Substrate: Electronic and Steric Hurdles

The structure of this compound incorporates several features that significantly influence its reactivity in the Heck reaction:

  • Electronic Effects: The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group deactivates the aromatic ring, making the oxidative addition of the C-Br bond to the palladium(0) catalyst the rate-limiting step.[4] Electron-deficient aryl halides are known to be less reactive in Heck couplings.[5]

  • Steric Hindrance: The ortho-bromo substituent is flanked by a chlorine atom and a carboxylic acid group, creating significant steric congestion around the reaction center. This steric bulk can further impede the approach of the palladium catalyst for oxidative addition.

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can react with the base required for the catalytic cycle. This can potentially lead to the formation of a carboxylate salt, altering the electronic nature and solubility of the substrate. However, the carboxylate group can also act as a directing group, potentially influencing the regioselectivity of the reaction.[5]

The Heck Reaction: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions with challenging substrates.

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX AlkeneCoord Alkene Coordination ArPdX->AlkeneCoord Alkene PiComplex π-Complex AlkeneCoord->PiComplex MigInsert Migratory Insertion PiComplex->MigInsert AlkylPdX R-CH2-CH(Ar)-Pd(II)-X(L2) MigInsert->AlkylPdX BetaHydride β-Hydride Elimination AlkylPdX->BetaHydride HydridoPd H-Pd(II)-X(L2) BetaHydride->HydridoPd Product Alkene Product HydridoPd->Product BaseRegen Base-mediated Reductive Elimination HydridoPd->BaseRegen Base BaseRegen->Pd0 - BH+X- Decarbonylative_Heck_Workflow Start This compound + Alkene Activation In situ activation (e.g., with Piv₂O) Start->Activation Reaction Decarbonylative Heck Coupling Activation->Reaction PdCatalyst Pd(0) Catalyst PdCatalyst->Reaction Product Internal Alkene Product + CO + HBr Reaction->Product

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][4] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods for C-N bond formation.[1] This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging substrate, 2-Bromo-4,6-dichlorobenzoic acid, offering insights into overcoming the specific hurdles presented by this molecule and a comprehensive protocol for its successful functionalization.

Navigating the Challenges of this compound

The amination of this compound presents a unique set of challenges that require careful consideration in the design of a synthetic protocol.

  • Chemoselectivity: The substrate possesses three halogen atoms: one bromine and two chlorines. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > OTf > Cl.[5][6] This inherent difference in reactivity provides a basis for achieving selective amination at the more reactive C-Br bond, leaving the C-Cl bonds intact for potential subsequent transformations.[6][7][8]

  • Steric Hindrance: The bromine atom is situated ortho to a carboxylic acid group and a chlorine atom, creating a sterically congested environment around the reaction center. This hindrance can impede the oxidative addition step of the catalytic cycle and requires the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[1][9]

  • Presence of a Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the strongly basic conditions typically employed in Buchwald-Hartwig aminations. The base can deprotonate the carboxylic acid, potentially leading to coordination with the palladium catalyst and inhibiting its activity. Furthermore, certain strong bases may be incompatible with the carboxylic acid functionality.[2] The choice of a suitable base is therefore critical to the success of the reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][3][5][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[3] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[10][11]

Recommended Protocol for the Selective Amination of this compound

This protocol is designed to favor the selective amination at the C-Br bond of this compound.

Table 1: Reagents and Stoichiometry

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0269.91269.91 mg (1.0 mmol)
Amine (e.g., Morpholine)1.287.12104.54 mg (1.2 mmol)
Pd₂(dba)₃0.015915.7213.74 mg (0.015 mmol)
XPhos0.04476.6519.07 mg (0.04 mmol)
Cs₂CO₃2.5325.82814.55 mg (2.5 mmol)
1,4-Dioxane (anhydrous)-88.115.0 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.5 equiv), and the palladium catalyst system: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv) and XPhos (0.04 equiv).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] Cs₂CO₃ is a moderately strong base that has been shown to be effective in couplings with substrates bearing acidic protons, minimizing potential side reactions.[5] XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered aryl halides.[12][13][14]

  • Reagent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the Schlenk tube, followed by the amine (e.g., morpholine, 1.2 equiv).

    • Rationale: Anhydrous solvent is essential to prevent quenching of the base and potential side reactions.[15] 1,4-Dioxane is a common and effective solvent for Buchwald-Hartwig aminations.[16] A slight excess of the amine is used to ensure complete consumption of the starting aryl bromide.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides and sterically hindered aryl bromides.[5][17]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4,6-dichlorobenzoic acid derivative.

Workflow Visualization

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol% Pd) or employing a more active pre-catalyst system, such as a G3 or G4 Buchwald precatalyst.[12] Ensure all reagents and solvents are scrupulously dry.[15]

  • Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by ensuring a sufficiently active catalyst system and appropriate reaction temperature.

  • Amine Scope: The reactivity of the amine nucleophile can influence the reaction outcome.[5] For less nucleophilic amines, longer reaction times or higher temperatures may be necessary.

  • Alternative Bases: If Cs₂CO₃ proves ineffective, other bases such as K₃PO₄ or organic bases like DBU in combination with an inorganic base could be explored, although compatibility with the carboxylic acid must be considered.[5]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation. By carefully selecting the catalyst system, base, and reaction conditions, a selective and efficient amination at the C-Br bond can be achieved. The protocol and considerations outlined in this application note provide a robust starting point for researchers in drug discovery and organic synthesis to access valuable functionalized building blocks.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020-12-11). [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018-09-06). [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008-11-21). [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022-05-22). [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2025-08-10). [Link]

  • Wordpress. Use of base metals in Buchwald-Hartwig coupling. (2025-12-16). [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026-01-05). [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025-08-09). [Link]

  • Macmillan Group. Buchwald-Hartwig C-C Bond Formation. (2010-04-21). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019-11-06). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. (2026-01-07). [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. (2025-01-02). [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025-08-06). [Link]

Sources

Application Note: Strategies for the Esterification of Sterically Hindered 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of 2-Bromo-4,6-dichlorobenzoic acid is a critical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. However, the presence of a bromine atom at the ortho-position to the carboxylic acid functional group introduces significant steric hindrance, rendering traditional esterification methods like the Fischer-Speier reaction inefficient. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols to synthesize esters from this challenging substrate. We delve into the mechanistic rationale behind various experimental choices, offering detailed, step-by-step protocols for several robust methods, including Steglich esterification, a two-step conversion via the acyl chloride intermediate, and methylation using diazomethane. This guide emphasizes safety, optimization, and purification to ensure reproducible and high-yield outcomes.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable substituted aromatic building block. Its conversion to various alkyl or aryl esters is often a key step in multi-step synthetic pathways. The primary obstacle in this transformation is the steric bulk imposed by the ortho-bromine substituent, which sterically shields the carboxylic acid's carbonyl carbon from nucleophilic attack by an alcohol.

Standard acid-catalyzed methods, such as the Fischer esterification, rely on achieving a thermodynamic equilibrium under harsh conditions (e.g., reflux in excess alcohol with a strong acid catalyst).[1][2] For sterically hindered substrates like this compound, the activation energy for the tetrahedral intermediate formation is prohibitively high, leading to extremely slow reaction rates and poor yields.[3][4]

This guide focuses on overcoming this steric barrier by employing strategies that either enhance the electrophilicity of the carboxylic acid under mild conditions or bypass the direct alcohol-acid reaction entirely.

Physicochemical Data of Starting Material
PropertyValueSource
Compound Name This compound[5]
CAS Number 650598-43-9[5]
Molecular Formula C₇H₃BrCl₂O₂[6]
Molecular Weight 269.91 g/mol [6]
Appearance Solid (Analogue)
Melting Point 157-161 °C (Analogue: 2-Bromo-4-chlorobenzoic acid)

Recommended Esterification Protocols

We present three field-proven methods, each with distinct advantages depending on the target ester, available reagents, and safety considerations.

Method 1: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly effective for sterically demanding substrates.[7][8] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst.[9][10]

Causality and Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] In the absence of a strong nucleophile, this intermediate can slowly and undesirably rearrange to a stable N-acylurea byproduct.[8] DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[7][8] This intermediate is highly electrophilic and sterically accessible, allowing for efficient attack by the alcohol to form the desired ester and regenerate the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[11]

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification reagents 1. Combine Acid, Alcohol, DMAP 2. Dissolve in Anhydrous DCM cool 3. Cool to 0 °C reagents->cool dcc_add 4. Add DCC Solution cool->dcc_add react 5. Stir at RT (3-12h) (Monitor by TLC) dcc_add->react filter 6. Filter Precipitated DCU react->filter wash 7. Wash Filtrate: - 1M HCl - Sat. NaHCO₃ - Brine filter->wash dry 8. Dry (Na₂SO₄), Filter, Concentrate wash->dry purify 9. Column Chromatography or Recrystallization dry->purify product Pure Ester purify->product

Caption: Workflow for Steglich Esterification.

Detailed Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane (DCM), approximately 0.2 M concentration relative to the acid.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃ solution (to remove unreacted acid), and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel or recrystallization.

Method 2: Two-Step Synthesis via Acyl Chloride

For particularly challenging or precious alcohols, the most reliable method is a two-step procedure involving the formation of a highly reactive acyl chloride intermediate. The carboxylic acid is first converted to 2-bromo-4,6-dichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of a non-nucleophilic base.

Causality and Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a benzoyl chloride. This intermediate is significantly more electrophilic than the parent carboxylic acid, allowing it to react rapidly with even sterically hindered alcohols under mild conditions. A base, such as pyridine or triethylamine, is used in the second step to neutralize the HCl gas produced, driving the reaction to completion.

AcylChloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification s1_react 1. Reflux Acid with SOCl₂ (cat. DMF) for 2-4h s1_evap 2. Remove Excess SOCl₂ (in vacuo) s1_react->s1_evap s1_product Crude Acyl Chloride s1_evap->s1_product s2_add 4. Add Acyl Chloride Solution Dropwise s1_product->s2_add s2_setup 3. Dissolve Alcohol & Base in Anhydrous DCM at 0 °C s2_setup->s2_add s2_react 5. Stir at RT (1-3h) (Monitor by TLC) s2_add->s2_react workup 6. Quench with Water 7. Wash with 1M HCl, Sat. NaHCO₃, Brine s2_react->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify final_product Pure Ester purify->final_product

Caption: Two-step workflow via acyl chloride.

Detailed Protocol:

Step A: Synthesis of 2-Bromo-4,6-dichlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and gas outlet bubbler (to trap HCl and SO₂), combine this compound (1.0 eq) and thionyl chloride (SOCl₂, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (co-evaporation with toluene can aid in complete removal). The resulting crude acyl chloride is often used directly in the next step.

Step B: Esterification

  • In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer to a separatory funnel, separate the layers, and wash the organic phase with 1M HCl (to remove the base), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Method 3: Methylation with Diazomethane (Methyl Esters Only)

For the specific synthesis of methyl 2-bromo-4,6-dichlorobenzoate, reaction with diazomethane (CH₂N₂) is an exceptionally efficient method that proceeds in near-quantitative yield under very mild conditions.[13]

Causality and Mechanism: The reaction is an acid-base process followed by nucleophilic substitution. The acidic proton of the carboxylic acid first protonates diazomethane to form a methyldiazonium cation and a carboxylate anion.[14] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the highly unstable methyldiazonium ion.[15][16] The driving force is the irreversible loss of dinitrogen (N₂), an excellent leaving group.[14] This pathway is unaffected by steric hindrance around the carboxyl group.

WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive yellow gas.[13][14] It must be generated in situ from a precursor (e.g., Diazald™) using specialized, flame-polished glassware behind a blast shield. This procedure should only be performed by trained personnel with extensive experience in handling this hazardous reagent. A safer, albeit more expensive, alternative is trimethylsilyldiazomethane (TMS-diazomethane).[17]

Diazomethane_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Work-up acid_sol 1. Dissolve Acid in Ether/MeOH cool 2. Cool to 0 °C acid_sol->cool diazo_add 3. Add Ethereal Diazomethane (Until Yellow Color Persists) cool->diazo_add quench 4. Quench Excess Diazomethane (Dropwise Acetic Acid) diazo_add->quench concentrate 5. Concentrate in vacuo quench->concentrate product Pure Methyl Ester (Often requires no purification) concentrate->product

Caption: Workflow for Diazomethane Methylation.

Detailed Protocol (Conceptual - Expert Use Only):

  • Dissolve this compound (1.0 eq) in a mixture of diethyl ether and a small amount of methanol (to aid solubility) in an Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Gas evolution (N₂) will be observed.

  • Continue addition until the yellow color of diazomethane persists and gas evolution ceases, indicating the consumption of all carboxylic acid.

  • Crucially , quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • The reaction mixture can then be concentrated under reduced pressure. The resulting methyl ester is often of sufficient purity for subsequent steps without further purification.

Comparative Analysis and Method Selection

The choice of method depends on the specific alcohol, safety protocols, and desired scale.

FeatureSteglich EsterificationAcyl Chloride MethodDiazomethane Method
Substrate Scope Broad (Primary, Secondary Alcohols)Very Broad (Handles most alcohols)Methyl Esters Only
Conditions Mild (0 °C to RT)Step 1: Harsh (Reflux); Step 2: MildVery Mild (0 °C)
Typical Yield Good to Excellent (70-95%)Excellent (>90%)Near Quantitative (>98%)
Key Reagents DCC (or EDC), DMAPSOCl₂ (or Oxalyl Chloride), PyridineDiazomethane (or precursor)
Primary Byproduct Dicyclohexylurea (DCU)HCl, SO₂N₂
Advantages One-pot, mild conditions, good for sensitive substrates.[7]Highly reliable, overcomes extreme steric hindrance.Extremely high yield, very clean reaction.[13]
Disadvantages DCC is an allergen; DCU removal can be tedious.Two steps required; SOCl₂ is corrosive and toxic.Extremely Hazardous (toxic, explosive).[15]

General Purification and Characterization

Work-up: For all methods except diazomethane, a standard aqueous work-up is required. Washing the organic layer with a mild base like saturated NaHCO₃ is essential to remove any unreacted this compound.[12]

Purification:

  • Column Chromatography: The most common method for purifying the crude ester. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the ester product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can provide highly pure material.

Characterization: The identity and purity of the final ester product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the ester alkyl group signals.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester C=O stretch (typically ~1720-1740 cm⁻¹).

References

  • Grokipedia. Steglich esterification.
  • JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Scribd. Steglich Esterification Guide | PDF.
  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. DOI:10.1039/D1GC02251B.
  • Organic Chemistry Portal. Steglich Esterification.
  • ResearchGate. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2).
  • YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Sigma-Aldrich. 2-Bromo-4-chlorobenzoic acid 97%.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • Benchchem. Technical Support Center: Esterification of Substituted Benzoic Acids.
  • BLD Pharm. 650598-43-9|this compound.
  • Organic Chemistry Portal. Fischer Esterification.
  • PubChemLite. This compound (C7H3BrCl2O2).
  • Benchchem. Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid.

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Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the bedrock of medicinal chemistry.[1][2][3] Their prevalence is staggering; over two-thirds of all small-molecule drugs approved by the FDA contain a heterocyclic scaffold.[4] This is no coincidence. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces unique physicochemical properties, such as dipole moments, hydrogen bonding capabilities, and specific conformational preferences.[1][5] These features make heterocycles ideal for interacting with biological targets like enzymes and receptors with high specificity and affinity, forming the basis for countless therapeutic agents, from antibiotics like penicillin to antiviral drugs such as acyclovir.[5][6]

The continuous demand for new therapeutics to combat challenges like drug resistance necessitates the development of novel molecular entities.[5] Consequently, the ability to rapidly and efficiently synthesize diverse and complex heterocyclic compounds is of critical importance for expanding the available drug-like chemical space and accelerating drug discovery programs.[7][8] This guide moves beyond classical, often harsh, synthetic methods to explore modern, efficient, and sustainable strategies that are shaping the future of medicinal chemistry.[9]

Modern Synthetic Strategies for Heterocycle Construction

Traditional methods for heterocycle synthesis, while foundational, often suffer from limitations such as low atom economy, harsh reaction conditions, and limited substrate scope.[9] To overcome these hurdles, the field has seen a paradigm shift towards more sophisticated and efficient catalytic methodologies.[7][9][10] Here, we delve into three transformative strategies: Multi-Component Reactions (MCRs), C-H Activation, and Photocatalysis.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[11] This convergent approach offers immense advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors.[12][13] For drug discovery, where large libraries of compounds are needed for screening, MCRs are an invaluable tool.[13][14]

  • Causality and Experimental Insight: The power of MCRs lies in their domino-like reaction sequences. The formation of a reactive intermediate from the first two components triggers a cascade of subsequent reactions with the remaining components, all within the same reaction vessel. This minimizes the need for intermediate purification steps, drastically reducing time, cost, and waste generation.[12] A prime example is the isocyanide-based Ugi reaction, which can assemble four different building blocks into a single, complex product in one step.[15]

C-H Activation: The Art of Molecular Surgery

Direct C-H activation is a revolutionary strategy that allows for the functionalization of otherwise inert carbon-hydrogen bonds.[16][17] This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics), which is a common requirement in traditional cross-coupling reactions like the Suzuki or Stille couplings.[18] This makes C-H activation a more step- and atom-economical method for elaborating core heterocyclic structures.[18][19]

  • Causality and Experimental Insight: These reactions are typically catalyzed by transition metals (e.g., Palladium, Rhodium, Nickel) that can insert into a C-H bond, often guided by a directing group on the substrate.[16][20] The choice of catalyst, ligand, and oxidant is critical for controlling the regioselectivity of the reaction—determining which C-H bond is functionalized.[18] This strategy is particularly powerful for late-stage functionalization, where a complex, drug-like molecule can be modified precisely at a late step in its synthesis, enabling rapid exploration of structure-activity relationships (SAR).[7]

Visible-Light Photocatalysis: A Green and Gentle Approach

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[21] It uses visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can generate highly reactive radical intermediates under exceptionally mild conditions.[22][23] This method opens up unique reaction pathways that are often inaccessible through traditional thermal methods.[24]

  • Causality and Experimental Insight: The process typically involves a photocatalyst (like a ruthenium or iridium complex, or an organic dye) that absorbs light and enters an excited state. This excited catalyst can then oxidize or reduce a substrate, generating a radical ion. This radical can then undergo a variety of transformations, including cyclizations and additions, to form the desired heterocyclic product.[22] The key advantages are the mild reaction conditions (often room temperature) and the use of light as a clean, traceless reagent, aligning with the principles of green chemistry.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of novel heterocyclic compounds, reflecting the modern strategies discussed.

Protocol 1: Synthesis of a 1,5-Disubstituted Tetrazole via Ugi-Azide MCR

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[25][26] The Ugi-Azide reaction is a highly efficient MCR for synthesizing 1,5-disubstituted tetrazoles.[15][27][28]

Workflow Diagram: Ugi-Azide Multicomponent Reaction

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_output Output Aldehyde Aldehyde Mixing Mix Aldehyde & Amine in Methanol Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Addition Sequential Addition of Isocyanide & TMS-Azide Isocyanide->Addition TMS_Azide TMS-Azide TMS_Azide->Addition Imine_Formation Schiff Base (Imine) Formation Mixing->Imine_Formation Imine_Formation->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Product 1,5-Disubstituted Tetrazole Cyclization->Product

Caption: Workflow for the one-pot Ugi-Azide MCR synthesis.

Materials and Equipment:

  • Reagents: 2-Bromobenzaldehyde, Allylamine hydrochloride, Trimethylsilyl azide (TMSN₃), tert-Butyl isocyanide, Triethylamine (Et₃N), Methanol (MeOH).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator), column chromatography setup (silica gel).

Step-by-Step Procedure: [27]

  • Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 mmol, 1.0 eq), allylamine hydrochloride (1.0 mmol, 1.0 eq), and anhydrous methanol (10 mL).

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) to the mixture to liberate the free amine. Stir at room temperature for 30 minutes. This step is crucial for the in situ formation of the Schiff base (imine), the first key intermediate.

  • Component Addition: Sequentially add trimethylsilyl azide (1.0 mmol, 1.0 eq) followed by tert-butyl isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 40°C for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(1-(allyl)-5-(tert-butyl)-1H-tetrazol-5-yl)-2-bromobenzene.

Protocol 2: Synthesis of a Biaryl Heterocycle via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl groups.[29][30] It is widely used to link heterocyclic cores to other aromatic systems.[31]

Materials and Equipment:

  • Reagents: The heterocyclic aryl bromide from Protocol 3.1 (1.0 mmol), Phenylboronic acid (1.5 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.005 mmol, 0.5 mol%), Sodium carbonate (Na₂CO₃) (2.0 mmol), Acetone/Water solvent mixture.

  • Equipment: Schlenk tube or similar reaction vessel for inert atmosphere, magnetic stirrer with heating, condenser, standard workup and purification equipment.

Step-by-Step Procedure: [32]

  • Catalyst Preparation: In a Schlenk tube, add Pd(OAc)₂ (0.5 mol%), the heterocyclic aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add a degassed mixture of acetone (3 mL) and distilled water (3.5 mL). The aqueous base is essential for activating the boronic acid for the transmetalation step in the catalytic cycle.

  • Reaction: Heat the reaction mixture to 35°C and stir vigorously for the time indicated by TLC monitoring (typically 1-4 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract with diethyl ether (4 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biaryl heterocycle.

Data Presentation: Representative Suzuki Coupling Conditions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Acetone/H₂O3595[32]
21-Iodo-4-nitrobenzeneMethyl 3-boronobenzoatePd(PPh₃)₄ (3)K₂CO₃Toluene8088[31]
32-Bromopyridine4-Methoxyphenylboronic acidPd(OH)₂ (2)K₃PO₄Dioxane/H₂O6592[30]

Self-Validation: Characterization of Novel Compounds

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity.[33] This step is the cornerstone of trustworthiness in experimental science. A combination of spectroscopic and analytical techniques should be employed.[34][35][36]

Workflow for Compound Validation

G Crude Crude Product (Post-Workup) Purification Purification (e.g., Chromatography) Crude->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Elucidation (NMR, HRMS, IR) Purity->Structure Validated Validated Novel Compound Structure->Validated

Caption: A logical workflow for the purification and validation of a new compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework of the molecule.[34][35] The chemical shifts, coupling constants, and integration values are used to piece together the exact connectivity of atoms.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the compound's elemental formula.[36] Fragmentation patterns can offer additional structural clues.[34][35]

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound.[34] Coupling it with Mass Spectrometry (LC-MS) allows for the simultaneous confirmation of the molecular weight of the main peak.[34]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) within the molecule.[34]

References

  • Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, RSC Publishing.
  • Modern Str
  • Multicomponent reactions for the synthesis of heterocycles.
  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives.
  • Modern Analytical Technique for Characteriz
  • Heterocyclic Compounds in Drug Discovery and Their Medical Applic
  • Constructing Heterocycles by Visible Light Photoc
  • Small Heterocycles in Multicomponent Reactions.
  • Efficient tetrazole synthesis via base-catalyzed Ugi MCR. Assay Drug Dev Technol.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline.
  • Modern Strategies for Heterocycle Synthesis. MDPI Books.
  • Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, RSC Publishing.
  • Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Photocatalysis for Heterocycle Formation and Functionalis
  • Exploration of visible-light photocatalysis in heterocycle synthesis and functionalization: reaction design and beyond.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry.
  • Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • N-Heterocyclic Carbene Complexes in C–H Activation Reactions.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.
  • Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR.
  • A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Journal of Applied Science and Engineering.
  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization.
  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
  • Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. IRIS UniGe.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: A Journal of Pharmaceutical Science.
  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • C-H Activation of Heteroaromatics.
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characteriz
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.
  • Guidelines for Characterization of Organic Compounds.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • Methods for characterization of organic compounds in atmospheric aerosol particles. Analytical and Bioanalytical Chemistry.

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The Strategic Role of 2-Bromo-4,6-dichlorobenzoic Acid in Advanced Material Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 2-Bromo-4,6-dichlorobenzoic acid. With full editorial control, this guide is structured to offer a comprehensive understanding of the compound's utility, particularly in the realm of material science, by drawing parallels with structurally similar halogenated aromatic acids.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound is a tri-halogenated aromatic carboxylic acid, a class of compounds that has garnered significant interest in various scientific fields, including pharmaceuticals, agrochemicals, and material science.[1][2] The strategic placement of bromine and chlorine atoms on the benzoic acid backbone imparts unique reactivity and properties, making it a valuable intermediate for the synthesis of complex molecules and functional materials. The presence of multiple halogen substituents allows for selective functionalization at different positions on the aromatic ring, offering a high degree of control in synthetic design.[1]

While extensively utilized as a building block for active pharmaceutical ingredients, the application of this compound in material science is an emerging area with considerable potential.[1] The principles of polymer chemistry and coordination chemistry suggest its utility in creating novel polymers and metal-organic frameworks (MOFs) with tailored properties. Halogenated polymers are known for their enhanced flame retardancy, thermal stability, and chemical resistance.[2] Similarly, the incorporation of halogenated linkers into MOFs can introduce unique electronic and catalytic properties.[3]

This guide will first detail the synthesis of this compound and then explore its prospective applications in material science, providing detailed, albeit sometimes inferential, protocols based on established methodologies for analogous compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂PubChem
Molecular Weight 267.87 g/mol PubChem
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point 338.9±37.0 °C (Predicted)PubChem
Density 1.956±0.06 g/cm³ (Predicted)PubChem
pKa 1.83±0.10 (Predicted)PubChem
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.General knowledge

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved via a Sandmeyer-type reaction starting from 2-amino-4,6-dichlorobenzoic acid. The following protocol is adapted from patent literature, providing a reliable method for laboratory-scale synthesis.

Diagram of the Synthetic Pathway

Synthesis A 2-Amino-4,6-dichlorobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HBr, 0°C   C This compound B->C  CuBr, HBr  

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-4,6-dichlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-4,6-dichlorobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise via a dropping funnel, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 1-2 hours until a clear solution of the diazonium salt is formed.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Applications in Material Science: Exploring New Frontiers

The unique structural features of this compound make it a promising candidate for various applications in material science. While direct literature is sparse, we can extrapolate its potential based on the known applications of analogous halogenated aromatic compounds.

As a Monomer for High-Performance Polymers

Halogenated polymers often exhibit superior properties such as flame retardancy, thermal stability, and chemical resistance. The carboxylic acid and halogen functionalities of this compound allow for its incorporation into polyesters, polyamides, and other polymer architectures.

Polymerization Monomer This compound (or its derivative) Polymerization Polycondensation Monomer->Polymerization Comonomer Diol or Diamine Comonomer->Polymerization Polymer Halogenated Polyester or Polyamide Polymerization->Polymer PostMod Post-polymerization Modification Polymer->PostMod FunctionalPolymer Functional Polymer PostMod->FunctionalPolymer

Caption: Polymer synthesis and modification workflow.

This protocol is based on standard polycondensation methods for producing aromatic polyesters.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A suitable diol (e.g., bisphenol A, ethylene glycol)

  • A non-reactive, high-boiling solvent (e.g., diphenyl ether)

  • A catalyst (e.g., antimony trioxide)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation:

    • Convert this compound to its more reactive acid chloride derivative by reacting it with an excess of thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF.

    • Remove the excess reagent by distillation under reduced pressure.

  • Polycondensation:

    • In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a distillation condenser, combine the synthesized acid chloride (1.0 eq), the diol (1.0 eq), and the high-boiling solvent.

    • Add the catalyst.

    • Heat the mixture under a slow stream of inert gas to a temperature sufficient to initiate the condensation reaction and drive off the HCl byproduct (typically 180-250°C).

    • Continue the reaction for several hours until the desired viscosity (indicative of molecular weight) is achieved.

    • The resulting polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

The resulting polymer would be expected to have enhanced thermal stability and flame retardant properties due to the high halogen content. The bromine and chlorine atoms also serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties.

As a Linker for Functional Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The properties of MOFs can be finely tuned by modifying the linker molecule.[3] The incorporation of halogen atoms into MOF linkers can enhance gas sorption selectivity, introduce catalytic activity, and modify the electronic properties of the framework.[3]

MOF_Synthesis Linker This compound Solvothermal Solvothermal Synthesis Linker->Solvothermal MetalSalt Metal Salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) MetalSalt->Solvothermal Solvent Solvent (e.g., DMF, DEF) Solvent->Solvothermal MOF Halogenated MOF Crystal Solvothermal->MOF Activation Solvent Exchange & Activation MOF->Activation PorousMOF Porous MOF Activation->PorousMOF

Caption: General workflow for halogenated MOF synthesis.

This protocol is a general guideline for the solvothermal synthesis of MOFs using a carboxylic acid linker. The specific conditions (temperature, time, solvent system) will need to be optimized for this compound.

Materials:

  • This compound

  • A suitable metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Small glass vials or a Teflon-lined autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a small glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

    • The molar ratio of linker to metal can be varied to explore different framework topologies.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the vial in a programmable oven and heat to a specific temperature (typically between 80°C and 150°C) for a set period (12 to 72 hours).

    • Allow the oven to cool down slowly to room temperature to promote the formation of well-defined crystals.

  • Isolation and Activation of the MOF:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials.

    • To activate the MOF and remove the solvent molecules from the pores, immerse the crystals in a volatile solvent with a low surface tension, such as chloroform or acetone, for several days, periodically replacing the solvent.

    • Finally, heat the solvent-exchanged MOF under vacuum at an elevated temperature (e.g., 100-150°C) to fully evacuate the pores.

The resulting halogenated MOF could be investigated for applications in gas storage and separation, catalysis, and sensing, leveraging the unique properties imparted by the bromo- and chloro-substituents.

Conclusion and Future Outlook

This compound is a versatile chemical intermediate with significant, though currently under-explored, potential in material science. Its synthesis is well-established, and its structural features suggest its utility as a monomer for high-performance polymers and as a linker for the design of functional metal-organic frameworks. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel materials with advanced properties. Further research into the polymerization and coordination chemistry of this compound is warranted and is expected to yield exciting new materials with a wide range of applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, November 19). The Role of 2-Bromo-4-chlorobenzoic Acid in Pharmaceutical Research and Development. Retrieved from [Link]

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Troubleshooting & Optimization

How to improve yield in the synthesis of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Comparative Overview of Synthetic Routes

The synthesis of this compound is primarily approached via two distinct pathways: direct electrophilic bromination of 4,6-dichlorobenzoic acid and the Sandmeyer reaction starting from 2-amino-4,6-dichlorobenzoic acid. The choice between these routes involves a critical trade-off between atom economy, regioselectivity, and operational complexity.

G cluster_0 Route A: Direct Electrophilic Bromination cluster_1 Route B: Sandmeyer Reaction A_start 4,6-Dichlorobenzoic Acid A_process Bromination (e.g., Br₂, FeBr₃) A_start->A_process A_product Mixture of Products (Target + Isomers) A_process->A_product Final_Product Pure this compound A_product->Final_Product Difficult Purification B_start 2-Amino-4,6-dichlorobenzoic Acid B_diazotization Diazotization (NaNO₂, HBr, 0-5 °C) B_start->B_diazotization B_intermediate Aryl Diazonium Salt (Highly Reactive Intermediate) B_diazotization->B_intermediate B_sandmeyer Copper-Catalyzed Substitution (CuBr) B_intermediate->B_sandmeyer B_product This compound B_sandmeyer->B_product B_product->Final_Product Standard Work-up G start Low Yield in Sandmeyer Reaction check_diazo Problem in Diazotization Step? start->check_diazo check_sub Problem in Substitution Step? start->check_sub check_diazo->check_sub No temp_control Was Temp. strictly 0-5 °C? check_diazo->temp_control Yes cu_quality Was CuBr solution freshly prepared? check_sub->cu_quality reagent_add Was NaNO₂ added slowly? temp_control->reagent_add Yes fix_temp Action: Improve cooling & monitoring. Premature decomposition occurs >5 °C. temp_control->fix_temp No incomplete_diss Did amine fully dissolve? reagent_add->incomplete_diss Yes fix_add Action: Add NaNO₂ solution dropwise. Prevents localized heating & NO₂ buildup. reagent_add->fix_add No incomplete_diss->check_sub Yes fix_diss Action: Ensure complete dissolution in acid before cooling and NaNO₂ addition. incomplete_diss->fix_diss No decomp_rate Was diazonium salt added slowly to warm CuBr solution? cu_quality->decomp_rate Yes fix_cu Action: Use freshly prepared Cu(I)Br. Oxidized Cu(II) is ineffective. cu_quality->fix_cu No fix_decomp Action: Control rate of addition and N₂ evolution. Allows catalytic cycle to proceed efficiently. decomp_rate->fix_decomp No

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Q: My diazotization step (formation of the diazonium salt) appears incomplete or results in a dark, tarry mixture. What went wrong?

A: This points to decomposition of the diazonium salt or side reactions. The key is rigorous temperature control.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. Allowing the temperature to rise above 5 °C can lead to premature decomposition, often forming phenolic byproducts and other colored impurities. [1]* Troubleshooting Actions:

    • Maintain Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and beneath the surface of the reaction mixture to prevent localized overheating and premature decomposition.

    • Ensure Acidity: The reaction requires a strong acidic medium (e.g., HBr) to generate the active nitrosating agent (NO⁺) and stabilize the diazonium salt. [1]Ensure the starting amine is fully dissolved in the acid before cooling.

Q: The diazotization seems successful, but the final yield after adding the copper(I) bromide is low. How can I optimize the substitution step?

A: The efficiency of the final substitution step depends on the quality of the copper catalyst and the controlled decomposition of the diazonium salt.

  • Causality: The Sandmeyer reaction is catalyzed by copper(I). If the catalyst has been oxidized to copper(II), its activity will be significantly reduced. [2][3]Furthermore, the reaction involves a single-electron transfer from Cu(I) to the diazonium salt to initiate a radical mechanism. This process must be controlled to favor the desired substitution over side reactions. [3][4]* Troubleshooting Actions:

    • Use Freshly Prepared CuBr: Prepare copper(I) bromide immediately before use (e.g., by reduction of CuSO₄ with NaBr and a reducing agent like Na₂SO₃). Do not use old, discolored (green/blue) CuBr, which indicates oxidation to Cu(II).

    • Controlled Addition: Add the cold diazonium salt solution slowly to the heated CuBr solution. A gentle, steady evolution of nitrogen gas (N₂) indicates the reaction is proceeding correctly. A violent effervescence suggests the addition is too fast, which can lead to the formation of biaryl and other radical-derived byproducts.

    • Optimize Temperature: The substitution step typically requires gentle heating (e.g., to room temperature or slightly above) to facilitate the decomposition of the diazonium salt in the presence of the catalyst. This should be done only after the diazonium solution is added to the CuBr.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, high-yield method for preparing pure this compound in a laboratory setting? A: The Sandmeyer reaction, starting from 2-amino-4,6-dichlorobenzoic acid, is unequivocally the superior method. Its key advantage is the near-perfect regiochemical control, which eliminates the formation of hard-to-separate isomers and simplifies purification, ultimately leading to a higher isolated yield of the pure target compound.

Q: What are the critical safety precautions for performing the Sandmeyer reaction? A:

  • Explosion Hazard: Never allow the intermediate aryl diazonium salt to be isolated as a dry solid, as it is shock-sensitive and can explode. Always keep it in a cold, aqueous solution.

  • Temperature Control: A runaway reaction during diazotization can lead to rapid decomposition and release of nitrogen gas. Always have an adequate cooling bath and monitor the internal temperature closely.

  • Gas Evolution: The final substitution step releases a large volume of N₂ gas. Ensure the reaction is performed in a well-ventilated fume hood with an apparatus that is not sealed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. A blast shield is highly recommended.

Q: How can I monitor the reaction's progress and assess the final product's purity? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for tracking the consumption of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the appearance of the product and disappearance of the starting material.

  • Purity Assessment: The purity of the final, isolated product should be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, LC-MS to confirm the molecular weight and isotopic pattern (for Br and Cl), and by measuring the melting point, which should be sharp and consistent with literature values.

Recommended Experimental Protocol: Sandmeyer Synthesis

This protocol for the Sandmeyer reaction is recommended for achieving high yield and purity.

Step 1: Diazotization of 2-Amino-4,6-dichlorobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-dichlorobenzoic acid (1.0 eq) in a 48% solution of hydrobromic acid (HBr, ~5-6 eq).

  • Cool the stirred suspension to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture should become a clear solution.

  • Stir the resulting cold diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately in the next step.

Step 2: Copper-Catalyzed Bromide Substitution

  • In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr.

  • Gently warm this catalyst solution to approximately 50-60 °C with stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the warm CuBr solution via a dropping funnel. Control the addition rate to maintain a steady but manageable evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours until gas evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove copper salts and excess acid.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

  • Dry the purified crystals under vacuum to yield this compound as a solid.

References
  • ACS Publications. "Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light". Available at: [Link]

  • Google Patents. "Catalytic process for selective aromatic bromination".
  • NSF Public Access Repository. "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives". Available at: [Link]

  • Google Patents. "Selective bromination of aromatic compounds".
  • Organic Chemistry Portal. "Bromoarene synthesis by bromination or substitution". Available at: [Link]

  • ResearchGate. "Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11)". Available at: [Link]

  • Wikipedia. "Sandmeyer reaction". Available at: [Link]

  • Organic Syntheses. "2,4,6-tribromobenzoic acid". Available at: [Link]

  • The Royal Society of Chemistry. "SUPPORTING INFORMATION". Available at: [Link]

  • Google Patents. "The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-".
  • BYJU'S. "Sandmeyer Reaction Mechanism". Available at: [Link]

  • National Institutes of Health (NIH). "Recent trends in the chemistry of Sandmeyer reaction: a review". Available at: [Link]

  • Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". Available at: [Link]

  • Organic Chemistry Portal. "Sandmeyer Reaction". Available at: [Link]

  • Google Patents. "The synthetic method of the bromo- 2- chlorobenzoic acids of 5-".
  • PrepChem.com. "Preparation of 2-bromobenzoic acid". Available at: [Link]

  • Google Patents. "A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-".
  • Organic Syntheses. "4-Bromobenzoic acid". Available at: [Link]

  • National Institutes of Health (NIH). "Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives". Available at: [Link]

  • European Patent Office. "METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID". Available at: [Link]

  • Newera-spectro. "Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423". Available at: [Link]

  • Google Patents. "Method for preparing 4 - bromine 2,6 - difluoro benzoic acid".
  • Google Patents. "Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride".
  • Patsnap Eureka. "A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane". Available at: [Link]

  • Environment Clearance. "ANNEXURE – 1 Manufacturing Process". Available at: [Link]

  • National Institutes of Health (NIH). "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor". Available at: [Link]

  • ResearchGate. "Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a". Available at: [Link]

  • ResearchGate. "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors". Available at: [Link]

  • Cheméo. "Chemical Properties of Benzoic acid, 2,4-dichloro- (CAS 50-84-0)". Available at: [Link]

  • National Institutes of Health (NIH). "Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water". Available at: [Link]

  • National Institutes of Health (NIH). "Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A". Available at: [Link]

  • PubChem. "2-Bromo-4-chlorobenzoic acid". Available at: [Link]

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Side product formation in 2-Bromo-4,6-dichlorobenzoic acid reactions and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Bromo-4,6-dichlorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. As Senior Application Scientists, we have compiled this resource to address common side product formation and provide actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in organic synthesis, prized for its multiple functional handles that allow for sequential, site-selective modifications. The interplay of the electron-withdrawing chloro groups, the sterically demanding ortho-bromo substituent, and the reactive carboxylic acid moiety makes it a powerful synthon. However, this same structural complexity can lead to a variety of undesired side reactions, complicating product purification and reducing yields.

This guide will focus on the three most common challenges encountered when using this compound:

  • Hydrodehalogenation: The premature loss of a halogen atom, particularly the bromine, during cross-coupling reactions.

  • Premature Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, especially under thermal or harsh reaction conditions.

  • Complications in Metal-Halogen Exchange: Difficulties and side reactions encountered during the formation of Grignard or organolithium reagents.

Issue 1: Hydrodehalogenation in Cross-Coupling Reactions

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent and troublesome side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. In the case of this compound, this primarily manifests as the loss of the more reactive bromine atom, leading to the formation of 4,6-dichlorobenzoic acid.

Troubleshooting Guide: Minimizing Hydrodehalogenation

Core Problem: The primary culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This reactive intermediate can arise from various sources, including trace water, alcohols, amines, or even the phosphine ligands themselves. The electron-deficient nature of the substituted ring in this compound can make it more susceptible to this side reaction.

Visualizing the Problem:

hydrodehalogenation ArBr Ar-Br (this compound) OxAdd Ar-Pd(II)-Br ArBr->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Oxidative Addition PdH LₙPd(II)-H OxAdd->PdH Reaction with Pd-H Source Desired_Cycle Cross-Coupling Product OxAdd->Desired_Cycle Transmetalation & Reductive Elimination PdH_source Hydride Source (e.g., H₂O, Base) PdH_source->PdH Forms Undesired_Product Ar-H (Hydrodehalogenation Product) PdH->Undesired_Product Reductive Elimination Undesired_Product->Pd0

Caption: Competing pathways in cross-coupling reactions.

Parameter Problematic Condition Recommended Mitigation Strategy Rationale
Ligand Less bulky, electron-poor ligands.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1]These ligands promote the desired reductive elimination to form the C-C or C-N bond, making it kinetically more favorable than the hydrodehalogenation pathway.
Base Strong, sterically hindered bases (e.g., NaOtBu, KOtBu).[2]Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]Stronger bases can promote the formation of Pd-H species and other side reactions. Weaker bases are often sufficient for transmetalation without accelerating hydrodehalogenation.
Solvent Protic or polar aprotic solvents (e.g., alcohols, DMF).Use non-polar, aprotic solvents like toluene or dioxane.Protic solvents can be a direct source of hydride. Rigorously drying all solvents and reagents is crucial.
Temperature High reaction temperatures (e.g., >100 °C).Lower the reaction temperature.Hydrodehalogenation can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can significantly suppress this side product.
Reagents Presence of water or other hydride sources.Use anhydrous and degassed solvents. Ensure high purity of all reagents.Trace amounts of water are a common source of the Pd-H species that drives hydrodehalogenation.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol provides a starting point for minimizing hydrodehalogenation when coupling this compound with a boronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and anhydrous K₃PO₄ (2.0-3.0 eq.).

    • In a separate flask, prepare a solution of a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%) and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) in anhydrous toluene.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask containing the solid reagents with an inert gas (Argon or Nitrogen) three times.

    • Add the catalyst/ligand solution to the Schlenk flask via syringe.

    • Degas the resulting slurry by bubbling the inert gas through it for 10-15 minutes.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the hydrodehalogenated byproduct (4,6-dichlorobenzoic acid).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs) - Hydrodehalogenation
  • Q: Why is the bromine at the 2-position preferentially removed over the chlorine atoms?

    • A: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst and subsequent reductive cleavage.[4]

  • Q: Can the carboxylic acid group participate in or interfere with the cross-coupling reaction?

    • A: Yes, the acidic proton of the carboxylic acid can react with the base, potentially requiring a higher amount of base. In some cases, the carboxylate can act as a ligand for the palladium center, influencing the reaction outcome. If interference is significant, protection of the carboxylic acid as an ester may be necessary.

  • Q: I am still observing significant hydrodehalogenation even after optimizing conditions. What else can I try?

    • A: Consider using a different palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can lead to more controlled formation of the active Pd(0) species. Additionally, screening a wider range of ligands and bases is always a good strategy.

Issue 2: Premature Decarboxylation

The loss of the -COOH group as CO₂ is a potential side reaction for many benzoic acid derivatives, particularly when subjected to high temperatures or harsh pH conditions. The electronic and steric environment of this compound can influence its stability towards decarboxylation.

Troubleshooting Guide: Preventing Decarboxylation

Core Problem: Decarboxylation of aromatic carboxylic acids is often facilitated by the formation of a carbanionic intermediate after the loss of CO₂. The stability of this intermediate is key. The electron-withdrawing nature of the two chlorine atoms on the ring can stabilize such an intermediate, potentially making decarboxylation more favorable under certain conditions.

Visualizing the Troubleshooting Process:

decarboxylation_troubleshooting Start Decarboxylation Observed Check_Temp Is Reaction Temperature > 120°C? Start->Check_Temp Lower_Temp Reduce Temperature Check_Temp->Lower_Temp Yes Check_Base Is a Strong Base Used? Check_Temp->Check_Base No End Decarboxylation Minimized Lower_Temp->End Weaker_Base Switch to a Weaker Base (e.g., K₂CO₃) Check_Base->Weaker_Base Yes Check_Acid Is the Reaction Strongly Acidic? Check_Base->Check_Acid No Weaker_Base->End Buffer_System Use a Buffered System or Milder Acid Check_Acid->Buffer_System Yes Protect_COOH Protect Carboxylic Acid as an Ester Check_Acid->Protect_COOH No / Persistent Issue Buffer_System->End Protect_COOH->End

Caption: Decision workflow for mitigating decarboxylation.

Parameter Problematic Condition Recommended Mitigation Strategy Rationale
Temperature Prolonged heating at high temperatures (>120-140 °C).Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Thermal energy can provide the activation energy needed for the C-C bond cleavage of the carboxylic acid group.
Base Use of strong bases, especially in combination with high temperatures.Opt for milder bases (e.g., K₂CO₃, NaHCO₃) if the reaction chemistry allows.Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate may be more prone to decarboxylation under certain conditions.
Acid Strongly acidic conditions.If possible, use less harsh acidic conditions or buffer the reaction medium.While less common for this specific substrate, some acid-catalyzed decarboxylation mechanisms exist for aromatic carboxylic acids.[5]
Catalyst Certain transition metal catalysts.Screen different metal catalysts if decarboxylation is suspected to be catalyst-mediated.Some transition metals can catalyze decarboxylation reactions.
Frequently Asked Questions (FAQs) - Decarboxylation
  • Q: At what temperature should I start to worry about decarboxylation of this compound?

    • A: While the exact temperature depends on the solvent and other reagents, it is good practice to be cautious when reaction temperatures exceed 120 °C. It is recommended to perform a small-scale control experiment where the starting material is heated in the reaction solvent to check for decomposition.

  • Q: If decarboxylation is unavoidable under my desired reaction conditions, what is my best course of action?

    • A: The most robust solution is to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid in a separate step after the main reaction is complete, under conditions that do not favor decarboxylation (typically mild basic or acidic hydrolysis at lower temperatures).

Issue 3: Complications in Metal-Halogen Exchange

The formation of Grignard or organolithium reagents from this compound is fraught with challenges due to the presence of the acidic carboxylic acid proton and multiple halogen atoms.

Troubleshooting Guide: Successful Metal-Halogen Exchange

Core Problem:

  • Acid-Base Reaction: Grignard and organolithium reagents are extremely strong bases and will be quenched by the acidic proton of the carboxylic acid.[6][7]

  • Multiple Halogens: The presence of three halogen atoms (one bromine, two chlorines) can lead to a mixture of products upon reaction with an organolithium reagent, including exchange at different positions or multiple exchanges.

Visualizing the Grignard Formation Workflow:

grignard_workflow Start Start: This compound Protect 1. Protect Carboxylic Acid (e.g., Esterification) Start->Protect Protected_SM Protected Starting Material (Ar-COOR) Protect->Protected_SM Grignard_Formation 2. Grignard Formation (Mg, THF, anhydrous) Protected_SM->Grignard_Formation Grignard_Reagent Grignard Reagent (RCOO-Ar-MgBr) Grignard_Formation->Grignard_Reagent Reaction 3. Reaction with Electrophile Grignard_Reagent->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotect 4. Deprotection (Hydrolysis) Product_Protected->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow for Grignard reactions.

Challenge Recommended Mitigation Strategy Rationale
Acidic Proton Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to attempting metal-halogen exchange.This removes the acidic proton, preventing the quenching of the organometallic reagent. The ester group is generally stable under the conditions of Grignard formation.
Grignard Formation Failure Use freshly crushed magnesium turnings and an activating agent like iodine or 1,2-dibromoethane. Ensure all glassware and solvents are rigorously anhydrous.[8]The surface of magnesium is often coated with a passivating layer of magnesium oxide that inhibits the reaction. Activation exposes a fresh metal surface. Water will rapidly destroy the Grignard reagent.
Lithium-Halogen Exchange Selectivity For selective bromine-lithium exchange, use n-butyllithium at low temperatures (e.g., -78 °C).The C-Br bond is more reactive towards lithium-halogen exchange than the C-Cl bonds, especially at low temperatures, allowing for selective formation of the 2-lithio species.
Wurtz-Type Coupling Maintain a low reaction temperature and add the organolithium reagent slowly to the solution of the aryl halide.This side reaction, leading to the formation of a biaryl byproduct, is more prevalent at higher temperatures.
Experimental Protocol: Protection and Grignard Formation

Part 1: Esterification (Protection)

  • Dissolve this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, remove the methanol under reduced pressure, and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

Part 2: Grignard Formation and Reaction

  • Set up an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask and gently heat under vacuum, then cool under nitrogen.

  • Add anhydrous THF via syringe.

  • Dissolve the protected methyl 2-bromo-4,6-dichlorobenzoate in anhydrous THF and add it to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, bubbling), gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux for an additional 30-60 minutes.

  • Cool the Grignard reagent and use it in the subsequent reaction with the desired electrophile.

Frequently Asked Questions (FAQs) - Metal-Halogen Exchange
  • Q: Can I form the Grignard reagent from the unprotected carboxylic acid by using two equivalents of the reagent?

    • A: While technically possible to use one equivalent of the Grignard reagent to deprotonate the carboxylic acid and a second to form the organomagnesium species, this is often inefficient and can lead to complex mixtures. Protection is the more reliable strategy.

  • Q: I am trying to perform a lithium-halogen exchange. Which halogen will react first?

    • A: With n-butyllithium, the bromine atom will undergo exchange much more readily than the chlorine atoms, especially at low temperatures like -78 °C. This allows for regioselective functionalization at the 2-position.

References

  • van der Made, A. W., & van der Made, R. H. (1993). A convenient procedure for the reductive dechlorination of chlorobenzenes and chlorobiphenyls. Journal of Organic Chemistry, 58(5), 1262-1263.
  • Huang, X., & Buchwald, S. L. (2001). New ammonia equivalents for the Pd-catalyzed amination of aryl halides. Organic Letters, 3(21), 3417-3419.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem.
  • LabXchange. (n.d.). Carboxylic Acid Functional Group.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • Wikipedia. (2024). Grignard reagent.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.).
  • University of California, Davis. (n.d.). Experiment 25 – The Grignard Reaction.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • CK-12 Foundation. (2024). Chemical Reactions of Carboxylic Acids.
  • Park, Y., You, Y., & Lee, S. (2018). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Accounts of Chemical Research, 51(8), 1937-1948.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655-21663.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.
  • Makosza, M., & Wojciechowski, K. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(23), 7958.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022).
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 280-287.
  • ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • Stößer, T., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23077-23088.
  • Michigan State University. (n.d.). Carboxylic Acids.
  • Singh, P. P., & Kumar, A. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 13(9), 1039-1064.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 205-214.
  • ResearchGate. (2025). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Chem 344, Spring 2014. (2014). The Suzuki Reaction.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.

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Technical Support Center: Purification of 2-Bromo-4,6-dichlorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4,6-dichlorobenzoic acid via recrystallization. It is structured to address common practical challenges and explain the underlying scientific principles for effective troubleshooting and optimization.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 267.87 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 157-161 °C (typical for similar isomers)
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.[2][3][4]
Safety First: Hazard Communication

Before beginning any experimental work, it is critical to understand and mitigate the risks associated with this compound and the solvents used.

GHS Hazard Classification for this compound (and its isomers):

  • Pictograms: Danger

  • Hazard Statements:

    • H301/H302: Toxic or harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

    • H400: Very toxic to aquatic life.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P273: Avoid release to the environment.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[6]

    • P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [8]

Experimental Protocol: Recrystallization Workflow

This protocol provides a validated, step-by-step methodology for the purification of this compound. The core principle is exploiting the compound's differential solubility in a suitable solvent at high and low temperatures.[9]

Recrystallization_Workflow cluster_setup Preparation & Dissolution cluster_purification Crystallization & Isolation cluster_analysis Analysis Crude 1. Weigh Crude Solid Solvent 2. Select & Heat Solvent Dissolve 3. Dissolve Solid in Minimal Hot Solvent Solvent->Dissolve Add dropwise Filter 4. Hot Filtration (If Insoluble Impurities Present) Dissolve->Filter Proceed if solution is not clear Cool 5. Cool Solution Slowly (Room Temp, then Ice Bath) Dissolve->Cool If solution is clear Filter->Cool Crystals 6. Collect Crystals (Vacuum Filtration) Cool->Crystals Wash 7. Wash with Ice-Cold Solvent Crystals->Wash Dry 8. Dry Crystals to Constant Weight Wash->Dry Pure Pure Product Dry->Pure Analysis Verify Purity (Melting Point, Spectroscopy) Pure->Analysis

Caption: Workflow for the purification of this compound.

Methodology:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, acetone, or solvent pairs like ethanol/water) to each tube at room temperature.[3] A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]

    • Ethanol or an ethanol/water mixture is often a good starting point for halogenated benzoic acids.[3][11]

  • Dissolution:

    • Place the bulk of the crude this compound in an Erlenmeyer flask (which reduces solvent evaporation compared to a beaker).[11]

    • Add a magnetic stir bar or a boiling chip.

    • Heat your chosen solvent in a separate beaker. Add the hot solvent to the flask containing the solid in small portions, with stirring and gentle heating, until the solid just dissolves. Using the minimum amount of near-boiling solvent is critical for maximizing yield. [12][13]

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The impurities will adsorb onto the charcoal surface.

  • Hot Filtration (If Necessary):

    • If you used charcoal or if there are insoluble impurities, you must perform a hot filtration.

    • To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven.[14] Pour the hot solution through the filter paper quickly.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[12] Using room temperature or excess solvent will redissolve some of your product, reducing the yield.[12]

  • Drying:

    • Press the crystals dry on the filter paper with a clean stopper or spatula.

    • Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator. Ensure the solid is completely dry by checking for a constant weight.[12] Residual solvent can depress the melting point and give an inaccurate yield.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[7][15]Action: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.[15]
2. Supersaturation: The solution is saturated, but crystal nucleation has not started.[7]Action 1 (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[12][15] Action 2 (Seeding): Add a tiny "seed crystal" of the pure compound to the solution.[15]
The compound "oils out" instead of crystallizing. 1. Solution is too concentrated or cooled too quickly: The compound's solubility limit is exceeded so rapidly that it separates as a liquid (oil) instead of an ordered crystal lattice.[7][14]Action: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent, and then allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water that then cools to room temperature).[7]
2. High level of impurities: Impurities can disrupt the crystallization process.Action: The crude material may require pre-purification (e.g., by another extraction or a different recrystallization solvent) before a successful recrystallization can be achieved.
The final yield is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[12][15]Action: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large residue forms, more product can be recovered by concentrating the filtrate and cooling for a second crop of crystals.[15]
2. Premature crystallization during hot filtration: Product was lost on the filter paper.Action: Ensure the filtration apparatus is properly pre-heated. Add a small amount of extra hot solvent before filtering to keep the compound in solution. This excess solvent can be boiled off after filtration is complete.[14]
3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving the product.Action: Always use a minimal amount of ice-cold solvent for washing.[12]
Crystals are colored or appear impure. 1. Colored impurities were not removed. Action: Redissolve the crystals and perform the optional decolorization step with activated charcoal.
2. Rapid crystallization: Impurities were trapped within the crystal lattice due to fast cooling.Action: Repeat the recrystallization process, ensuring the solution cools as slowly as possible to allow for selective crystallization.[13]
Frequently Asked Questions (FAQs)

Q1: How do I definitively select the best solvent for this compound? A1: The ideal solvent is one in which the target compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., in an ice bath).[9] The principle of "like dissolves like" is a useful guide; as a substituted benzoic acid (a polar molecule), polar organic solvents are good candidates.[3][16] Small-scale solubility tests are essential. Ethanol, methanol, and isopropanol are excellent starting points due to their ability to dissolve organic acids.[3]

Q2: What is a solvent pair, and when should I use one? A2: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[11] This technique is useful when no single solvent has the ideal solubility characteristics. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid). A few more drops of the "good" solvent are then added to clear the turbidity, and the solution is cooled. An ethanol/water mixture is a very common and effective solvent pair for many organic compounds.[11]

Q3: How does the rate of cooling impact the purity of the final product? A3: The rate of cooling directly affects crystal size and purity. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules. This process results in larger, purer crystals.[13] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal structure and leading to a less pure final product.

Q4: My final product has a broad or depressed melting point. What does this signify? A4: A pure crystalline solid typically has a sharp melting point range (usually 1-2 °C). A broad or depressed melting point is a strong indicator of impurity. Impurities disrupt the crystal lattice, requiring less energy to break it down. If you observe this, it suggests that the recrystallization was not fully effective, and a second recrystallization may be necessary. It can also indicate that the sample is not completely dry, as residual solvent will also depress the melting point.[12]

References
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  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

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  • Recrystallization1. (n.d.). California State University, Fullerton. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization-2.doc.pdf. (n.d.). Swarthmore College. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved from [Link]

  • 2-Bromo-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-6-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. (2025). Maiyam Group. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • 2,6-Difluoro-4-bromo benzoic acid. (2024). ChemBK. Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 2,4-dichloro- (CAS 50-84-0). (n.d.). Cheméo. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Bromobenzoic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety data sheet: 2-Bromo-4,6-dichlorophenol. (2022). CPAChem. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved from [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. (2014). National Institutes of Health. Retrieved from [Link]

  • Order-disorder phase transition induced by proton transfer in a co-crystal of 2,4-dichlorobenzoic Acid and Trimethylamine N-oxide. (2019). ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-bromo-4,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of polysubstituted aromatic compounds. Our focus is to move beyond rote protocols and empower you with the scientific rationale behind catalyst and ligand selection, enabling you to troubleshoot effectively and optimize your reaction conditions.

Understanding the Substrate: The Challenges of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple halogen atoms with differential reactivity, steric hindrance from the ortho-chloro substituent, and the electron-withdrawing nature of the carboxylic acid and chlorine atoms all significantly influence the reaction outcome. A primary hurdle is achieving selective coupling at the more reactive C-Br bond while avoiding undesired reactions at the C-Cl bonds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or gives low yields. What are the likely causes and how can I improve it?

A1: Low reactivity in this system often stems from a combination of steric hindrance and electronic effects. The ortho-chloro group can sterically impede the approach of the palladium catalyst to the C-Br bond, while the electron-withdrawing groups can influence the rate-determining steps of the catalytic cycle.[1]

Troubleshooting Steps & Scientific Rationale:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically hindered substrates, bulky and electron-rich ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3]

    • Rationale: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), create a coordinatively unsaturated and highly reactive palladium center that can more readily undergo oxidative addition with the sterically encumbered aryl bromide.[4][5] The electron-donating nature of these ligands increases electron density on the palladium, which also facilitates oxidative addition.[6][7] Furthermore, their steric bulk promotes the final reductive elimination step to release the product.[2][8]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include SPhos, XPhos, and RuPhos.

  • Palladium Precatalyst Choice: The source of palladium can impact catalyst activation and overall efficiency.

    • Rationale: Pre-formed palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, often provide more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9] These precatalysts are designed for clean and efficient generation of the active L-Pd(0) species.[9]

    • Recommendation: Utilize a well-defined precatalyst like (SPhos)Pd G3 or (XPhos)Pd G4.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step.[2]

    • Rationale: A sufficiently strong base is required to activate the boronic acid, forming the more nucleophilic boronate species.[10] However, a base that is too strong or poorly soluble can lead to side reactions. For substrates with base-sensitive functional groups like esters, a milder base might be necessary.[10]

    • Recommendation: Potassium phosphate (K₃PO₄) is often a robust and effective base for challenging Suzuki couplings.[11] Cesium carbonate (Cs₂CO₃) is another strong option. Ensure the base is finely powdered and anhydrous.

  • Solvent Considerations: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Rationale: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF), often with the addition of water, are common for Suzuki reactions.[12] The water is crucial for dissolving the base and facilitating the formation of the boronate.[13] However, for substrates prone to hydrodehalogenation, minimizing water content can be beneficial.[13]

    • Recommendation: Start with a solvent system like dioxane/water (e.g., 10:1 ratio). If dehalogenation is an issue, consider anhydrous conditions with a base like K₃PO₄.

Q2: I am observing significant dehalogenation of my starting material, particularly the formation of 4,6-dichlorobenzoic acid. How can I minimize this side reaction?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[14] It can occur through various pathways, often involving a hydride source in the reaction mixture.

Troubleshooting Steps & Scientific Rationale:

  • Identify the Hydride Source: Potential hydride sources include the solvent (e.g., alcohols), the base (e.g., formate impurities), or the boronic acid reagent itself.

    • Rationale: After oxidative addition, the palladium intermediate can react with a hydride source to form a palladium-hydride species. Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[6]

    • Recommendation: Use high-purity, anhydrous solvents. If using an amine base, ensure it is free of formate impurities.

  • Optimize the Ligand: The ligand's steric and electronic properties can influence the relative rates of productive coupling versus dehalogenation.

    • Rationale: Bulky ligands that accelerate reductive elimination can outcompete the dehalogenation pathway.[15]

    • Recommendation: Employ bulky biarylphosphine ligands as mentioned in Q1.

  • Control Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions.[14]

    • Rationale: Dehalogenation pathways may have a higher activation energy than the desired coupling, becoming more prevalent at higher temperatures.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. If possible, run the reaction at the lowest effective temperature.

Q3: I am seeing evidence of coupling at the C-Cl positions in addition to the desired C-Br coupling. How can I improve the selectivity?

A3: While the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, harsh reaction conditions or highly active catalysts can lead to non-selective coupling.

Troubleshooting Steps & Scientific Rationale:

  • Lower the Reaction Temperature: Temperature is a key parameter for controlling selectivity.

    • Rationale: The oxidative addition to the C-Cl bond has a higher activation energy than to the C-Br bond. By lowering the temperature, you can favor the kinetically preferred C-Br activation.

    • Recommendation: Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.

  • Choose a Less Reactive Catalyst System (with caution): While highly active catalysts are often needed for hindered substrates, an overly reactive system can compromise selectivity.

    • Rationale: A catalyst that is too "hot" may not sufficiently differentiate between the two halogen atoms.

    • Recommendation: If you are using a very electron-rich and bulky ligand and observing poor selectivity, consider a slightly less activating ligand. However, this must be balanced with the need to overcome the steric hindrance at the C-Br position. A careful screening of ligands is essential.

  • Consider the Boronic Acid Partner: The electronics of the boronic acid can play a role.

    • Rationale: Electron-rich boronic acids can sometimes lead to faster transmetalation and subsequent reductive elimination, potentially improving selectivity by favoring the faster overall catalytic cycle for the C-Br coupling.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv).

  • Reagent Addition: To each vial, add the corresponding boronic acid (1.2 - 1.5 equiv) and base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Catalyst Loading: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., (SPhos)Pd G3, 2 mol%) and a variety of ligands (e.g., XPhos, RuPhos, 4 mol%) in degassed solvent. Add the appropriate catalyst/ligand combination to each reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take an aliquot from each vial, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine conversion and product distribution.

Data Presentation: Example Catalyst Screening Results
EntryLigandBaseSolventTemp (°C)Time (h)Conversion (%)Product:Dehalogenation Ratio
1PPh₃K₂CO₃Dioxane/H₂O10024<10-
2SPhosK₃PO₄Dioxane801295>99:1
3XPhosK₃PO₄Dioxane801298>99:1
4RuPhosCs₂CO₃Toluene10069295:5

Visualizing the Process

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or No Reaction Q_Catalyst Is the Catalyst System Optimal? Start->Q_Catalyst A_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Q_Catalyst->A_Ligand Yes Q_Conditions Are Reaction Conditions Optimized? Q_Catalyst->Q_Conditions No A_Precatalyst Use a Well-Defined Precatalyst (e.g., G3/G4) A_Ligand->A_Precatalyst A_Precatalyst->Q_Conditions A_Base Use a Strong, Anhydrous Base (e.g., K₃PO₄) Q_Conditions->A_Base Yes A_Solvent Use Anhydrous Polar Aprotic Solvent (e.g., Dioxane) A_Base->A_Solvent A_Temp Optimize Temperature A_Solvent->A_Temp Success Successful Coupling A_Temp->Success

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11149. [Link]

  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Journal of the American Chemical Society. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Pharmaceutical Business Review. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • National Institutes of Health. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. (2021). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). [Link]

  • SciELO. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]

  • National Institutes of Health. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Synthesis Spotlight. Cross-(−CO)upling. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • National Institutes of Health. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: Overcoming Challenges with 2-Bromo-4,6-dichlorobenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering low reactivity with the challenging substrate, 2-Bromo-4,6-dichlorobenzoic acid. Here, we will diagnose the root causes of this low reactivity and provide a series of structured, field-tested solutions to drive your projects forward.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in standard Suzuki/Heck/Sonogashira coupling reactions?

A1: Understanding the Substrate's Inherent Challenges

The low reactivity of this compound is not unusual and stems from a combination of two primary factors: severe steric hindrance and challenging electronic properties.

  • Steric Hindrance: The bromine atom is flanked by a carboxylic acid group at the C2 position and a chlorine atom at the C6 position. This ortho-substitution creates a crowded environment around the reactive C-Br bond. This steric bulk makes it difficult for the palladium catalyst to approach and insert into the C-Br bond, a critical step known as oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]

  • Electronic Effects: The benzene ring is substituted with three electron-withdrawing groups: two chlorine atoms and a carboxylic acid. These groups pull electron density away from the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Palladium(0) catalyst. While electron-deficient aryl halides can sometimes be more reactive in ligand-free conditions, the combination with steric hindrance creates a particularly challenging scenario.[2]

Q2: I'm observing no product formation. What are the first troubleshooting steps I should take?

A2: Initial Optimization Strategy - A Systematic Approach

When faced with a stalled reaction, a systematic approach to optimizing reaction parameters is crucial. Before making drastic changes, consider the following modifications, starting with the least resource-intensive.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition. If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-120 °C, monitoring for potential decomposition of your starting materials.

  • Screen Different Bases: The choice of base is critical. It activates the boronic acid in Suzuki coupling and neutralizes the HX byproduct in all couplings.[3][4] For this substrate, a stronger, non-nucleophilic base may be required. If you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.

  • Increase Catalyst and Ligand Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes initiate the reaction. Ensure the Pd:Ligand ratio is appropriate for the chosen system, often 1:1 or 1:2.[5]

  • Ensure Rigorous Inert Conditions: Deoxygenate your solvent and reagents thoroughly. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and potential side reactions like the homocoupling of boronic acids.[6]

Below is a troubleshooting workflow to guide your initial optimization efforts.

G cluster_0 Initial Reaction Failure cluster_1 Tier 1 Troubleshooting cluster_2 Evaluation cluster_3 Outcome Start No Product Observed Temp Increase Temperature (e.g., 80°C -> 110°C) Start->Temp Base Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Loading Increase Catalyst Loading (e.g., 1% -> 5%) Start->Loading Inert Verify Inert Atmosphere (Degas solvent/reagents) Start->Inert Check Analyze Reaction Mixture (TLC, LC-MS) Temp->Check Base->Check Loading->Check Inert->Check Success Product Formation Check->Success Failure Still No Reaction Check->Failure Advanced Proceed to Advanced Troubleshooting Failure->Advanced

Caption: A systematic workflow for initial troubleshooting steps.

Advanced Troubleshooting and Protocol Guidance

If initial optimizations fail, a more fundamental change to the catalytic system is required. The key is to select a catalyst system specifically designed for sterically hindered and electron-deficient substrates.

Q3: Which palladium catalysts and ligands are best for this type of hindered substrate?

A3: Leveraging Modern Catalytic Systems

Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates. Modern catalysis has produced highly active systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]

  • Buchwald-type Biarylphosphine Ligands: These are the gold standard for difficult couplings. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and can form very stable and active palladium complexes, often showing high efficacy for coupling sterically bulky substrates.[7]

It is highly recommended to use palladium precatalysts . These are stable Pd(II) complexes that contain the ligand in a 1:1 ratio and reliably generate the active Pd(0) species in situ, leading to more reproducible results.[7]

Catalyst/Ligand ClassSpecific ExamplesKey Advantages for This Substrate
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, excellent for promoting oxidative addition with hindered aryl halides.[7]
NHC Ligands IPr, IMesStrong σ-donors that form robust catalysts, effective for sterically demanding couplings.[7]
Palladium Precatalysts XPhos-Pd-G3, SPhos-Pd-G2Air- and moisture-stable, provide a reliable 1:1 Pd:Ligand ratio for consistent activation.[7]
Q4: Should I protect the carboxylic acid group? If so, how?

A4: The Role of the Carboxylic Acid and Protection Strategies

The free carboxylic acid can potentially interfere with the reaction in several ways:

  • Coordination to Palladium: The carboxylate can coordinate to the palladium center, potentially inhibiting catalysis.[8]

  • Acid-Base Chemistry: The acidic proton can react with the base, complicating the stoichiometry.

  • Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents.

Recommendation: If you continue to see low yields, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a prudent step. This neutralizes its coordinating ability and improves solubility. The ester can be readily hydrolyzed back to the carboxylic acid post-coupling.

There are also advanced "traceless" strategies where a protecting group, like a silyl group, is installed in situ and removed during workup, avoiding extra synthetic steps.[9][10]

Reaction-Specific Protocols

Q5: Can you provide a robust starting protocol for a Suzuki-Miyaura coupling with this substrate?

A5: A Field-Tested Protocol for Hindered Suzuki Coupling

This protocol employs a modern Buchwald-type precatalyst and strong base, conditions well-suited for this challenging substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%).

    • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution).

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated oil bath or heating block at 100-110 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, higher Rf spot (for TLC) or the expected mass peak (for LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

The catalytic cycle below highlights the key steps, with the oxidative addition being the most challenging for this substrate.

Suzuki_Cycle cluster_cycle OA Oxidative Addition (Rate-Limiting Step) PdII_Aryl Ar-Pd(II)-X(L) OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L) TM->PdII_Biaryl RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Ar-Ar' Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Biaryl->RE

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald, S. L., & Mauger, C. (2006). A Rationale for the Selection of Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 39(1), 40–50.
  • Organ, M. G., et al. (2014). PEPPSI Precatalysts: A Practical and Versatile Class of Systems for Cross-Coupling Reactions.
  • He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11755. Available at: [Link]

  • Dutta, S., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(5), 1868-1893. Available at: [Link]

Sources

Challenges in the scale-up synthesis of 2-Bromo-4,6-dichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4,6-dichlorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, with a bromine atom ortho to the carboxylic acid and two chlorine atoms, provides a versatile scaffold for further chemical modifications. However, the scale-up of its synthesis presents several challenges, including regioselectivity control, potential side reactions, and purification of the final product. This guide aims to provide practical solutions to these common issues.

Troubleshooting Guide: Scale-up Synthesis of this compound

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete ortho-lithiation: Insufficiently strong base, incorrect temperature, or steric hindrance can lead to incomplete deprotonation at the 2-position of 3,5-dichlorobenzoic acid.[1][2] 2. Side reactions of the organolithium intermediate: The highly reactive aryllithium species can react with moisture, carbon dioxide in the air, or the solvent. 3. Inefficient bromination: The brominating agent may be old or impure, or the reaction temperature may be too low for efficient bromine transfer.1. Optimize ortho-lithiation conditions: - Use a stronger, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor ortho-deprotonation.[1][2] - Maintain a low reaction temperature (typically -78 °C) to ensure the stability of the aryllithium intermediate. 2. Ensure anhydrous and inert conditions: - Thoroughly dry all glassware and solvents before use. - Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Use a suitable brominating agent: - Employ a reactive brominating agent such as N-bromosuccinimide (NBS) or 1,2-dibromoethane. - Ensure the brominating agent is of high purity and added at the optimal temperature for the reaction.
Formation of Isomeric Impurities 1. Lack of regioselectivity in bromination: Direct bromination of 3,5-dichlorobenzoic acid can lead to a mixture of isomers. 2. Rearrangement of the aryllithium intermediate: Under certain conditions, the aryllithium intermediate may undergo rearrangement, leading to the formation of other brominated isomers.1. Employ a directed ortho-metalation (DoM) strategy: This is the most reliable method to ensure regioselective bromination at the 2-position.[3][4][5][6] The carboxylic acid group acts as a directing group for the lithiation. 2. Maintain low temperatures: Keeping the reaction at a consistently low temperature (-78 °C) minimizes the risk of intermediate rearrangement.
Decarboxylation of the Product 1. High reaction temperatures: The presence of the ortho-bromo substituent can make the benzoic acid prone to decarboxylation at elevated temperatures, especially in the presence of a catalyst.[7][8][9][10][11] 2. Acidic or basic work-up conditions: Harsh acidic or basic conditions during work-up can promote the loss of the carboxylic acid group.1. Maintain moderate reaction and work-up temperatures: Avoid excessive heating during the reaction and purification steps. 2. Use mild work-up procedures: Employ a carefully controlled pH adjustment during the work-up to avoid strong acidic or basic conditions for prolonged periods.
Difficulties in Product Purification 1. Presence of unreacted starting material and isomeric impurities: These can co-crystallize with the desired product, making purification by simple recrystallization challenging. 2. Formation of tarry byproducts: Side reactions can lead to the formation of polymeric or tarry materials that are difficult to remove.1. Optimize reaction conversion: Aim for high conversion of the starting material to minimize its presence in the crude product. 2. Utilize appropriate purification techniques: - Recrystallization: Use a suitable solvent system to selectively crystallize the desired product. Hot water or a mixture of organic solvents and water can be effective for purifying benzoic acids.[12][13] - Column chromatography: While less practical for large-scale production, it can be used for purifying smaller batches or for isolating high-purity material. - Distillation or sublimation: For some derivatives, distillation or sublimation under reduced pressure might be a viable purification method.[14]
Formation of 2-Bromo-4,6-dichlorobenzoyl Chloride during Synthesis 1. Reaction with certain reagents: If the synthesis involves reagents that can convert a carboxylic acid to an acid chloride (e.g., thionyl chloride, oxalyl chloride), this transformation can occur.1. Careful selection of reagents: Avoid reagents that can lead to the formation of the acid chloride if the carboxylic acid is the desired product. If the acid chloride is a desired derivative, this can be a deliberate synthetic step.

Experimental Workflow for Directed ortho-Metalation

Directed ortho-Metalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry Dry Glassware & Solvents start->dry inert Inert Atmosphere (Ar/N2) dry->inert sm 3,5-Dichlorobenzoic Acid in THF inert->sm cool1 Cool to -78 °C sm->cool1 base Add LDA or LiTMP cool1->base lithiation ortho-Lithiation base->lithiation bromination Add Brominating Agent (e.g., NBS) lithiation->bromination quench Quench with Aqueous Acid bromination->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 3,5-dichlorobenzoic acid. The synthesis then proceeds via a directed ortho-metalation strategy to introduce the bromine atom at the 2-position.

Q2: Why is direct bromination of 3,5-dichlorobenzoic acid not a preferred method for scale-up?

A2: Direct electrophilic aromatic substitution (bromination) of 3,5-dichlorobenzoic acid is not regioselective. The chlorine atoms are ortho, para-directing, but the carboxylic acid group is a meta-director. This leads to a mixture of brominated products, which are difficult and costly to separate on a large scale.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The use of organolithium reagents like LDA or LiTMP requires strict safety measures. These reagents are highly pyrophoric and react violently with water. The reaction must be conducted under a strictly anhydrous and inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is essential.[12] Furthermore, brominating agents can be corrosive and toxic, and should be handled in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points, quenching them, and analyzing them by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the consumption of the starting material and the formation of the product.

Q5: What is the best method for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is generally the most practical and cost-effective method.[12][13] The choice of solvent is crucial and should be determined through small-scale experiments to find a system that provides good recovery and high purity. A common approach for benzoic acids is recrystallization from hot water or a mixed solvent system.[12][13]

Q6: Can the ortho-lithiation be performed with other strong bases like n-butyllithium?

A6: While n-butyllithium is a strong base, it is also a potent nucleophile. In the presence of a carboxylic acid, it will first deprotonate the acidic proton of the carboxyl group. A second equivalent is then required for the ortho-deprotonation. However, sterically hindered bases like LDA and LiTMP are generally preferred for directed ortho-metalation of benzoic acids as they are less nucleophilic and can provide higher regioselectivity.[1][2]

Synthesis of 2-Bromo-4,6-dichlorobenzoyl Chloride: A Key Derivative

A common and useful derivative of this compound is its corresponding acid chloride, 2-Bromo-4,6-dichlorobenzoyl chloride. This intermediate is highly reactive and can be used to synthesize a variety of amides, esters, and other derivatives.

Troubleshooting Guide: Synthesis of 2-Bromo-4,6-dichlorobenzoyl Chloride
Issue Potential Cause(s) Recommended Solution(s)
Incomplete conversion to the acid chloride 1. Insufficient amount of chlorinating agent: The stoichiometry of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may be insufficient. 2. Low reaction temperature or short reaction time: The reaction may not have reached completion.1. Use a slight excess of the chlorinating agent: Typically, 1.1 to 1.5 equivalents of the chlorinating agent are used. 2. Increase reaction temperature and/or time: Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching an aliquot and analyzing by HPLC.
Product decomposition or discoloration 1. High reaction temperatures: Prolonged heating at high temperatures can lead to decomposition of the acid chloride. 2. Presence of impurities: Impurities in the starting carboxylic acid can lead to side reactions and discoloration.1. Use the minimum effective temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Start with high-purity carboxylic acid: Ensure the this compound is of high purity before converting it to the acid chloride. 3. Purify the acid chloride by distillation: Distillation under reduced pressure is the most common method for purifying acid chlorides.

Experimental Protocol: Synthesis of 2-Bromo-4,6-dichlorobenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, distillation apparatus

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add this compound and an anhydrous solvent (e.g., toluene).

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and IR spectroscopy).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Purify the crude 2-Bromo-4,6-dichlorobenzoyl chloride by vacuum distillation to obtain the pure product.

Logical Relationship Diagram

Synthesis and Derivatization cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization cluster_applications Further Applications start 3,5-Dichlorobenzoic Acid reaction1 Directed ortho-Metalation & Bromination start->reaction1 product1 This compound reaction1->product1 reaction2 Chlorination (e.g., with SOCl₂) product1->reaction2 product2 2-Bromo-4,6-dichlorobenzoyl chloride reaction2->product2 amides Amides product2->amides esters Esters product2->esters other Other Derivatives product2->other

Caption: Logical progression from starting material to the key intermediate and its derivatives.

References

  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.13 Reaction of Organometallic Reagents with CO2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.
  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Zhu, M. H., Cheng, Z., Huang, Y., Hu, Z., & Jiao, N. (2025). Decarboxylative Arene Ring-Opening of Benzoic Acids.
  • Cole, A. J., & Goossen, L. J. (2013). Protodecarboxylation of benzoic acids under radical conditions.
  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?. Abstracts of Papers of the American Chemical Society, 229, U136-U136.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Google Patents. (1968). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (1966).
  • Web.mnstate.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Google Patents. (1978).
  • Google Patents. (1978).
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]

  • Olabs. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (2014). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from [Link]

  • National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1Himidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

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Stability and degradation pathways of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-4,6-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for robust and reproducible experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary stability concerns for solid this compound?

A1: In its solid, crystalline form, this compound is generally stable under standard laboratory conditions. However, two primary factors must be controlled for long-term storage:

  • Light: Aromatic bromine compounds can be susceptible to photolytic cleavage. Prolonged exposure to UV or even strong ambient light can initiate degradation.

  • Heat: While the compound has a melting point between 157-161 °C, elevated temperatures can promote slow decomposition over time. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and hydrogen chloride.[1]

For these reasons, it is imperative to store the solid compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The primary influence of pH is on the compound's solubility and form, rather than direct chemical degradation under typical conditions. With a predicted pKa of approximately 2.62, the compound exists predominantly as the carboxylate anion in solutions with pH > 4.[2] While hydrolysis of the aryl-halogen bonds is not typically observed under mild aqueous conditions, extreme pH values combined with high temperatures could potentially facilitate this process. The main experimental consequence of pH is controlling the solubility and ensuring the compound remains in the desired protonation state for biological or chemical assays.

Q3: What are the main degradation pathways I should be aware of?

A3: The degradation of this compound is primarily driven by external energy sources or biological activity. The key pathways include:

  • Photodegradation: This is a significant concern. Exposure to light, particularly UV, can induce reductive dehalogenation. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that the initial degradation step is likely the cleavage of the C-Br bond.[3][4]

  • Microbial Degradation: While specific studies on this molecule are scarce, research on related halobenzoates shows that various microbial consortia can degrade these compounds.[5][6] The degradation order for mixed isomers often sees 2-substituted compounds degraded last.[5] The initial step is typically dehalogenation, followed by ring cleavage.[7][8][9]

  • Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures.[10] This process generates reactive oxygen species (ROS) that can non-selectively degrade the molecule in solution.[10][11]

Q4: Which analytical methods are recommended for monitoring the stability and purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the most common and robust method for quantifying the parent compound and detecting degradation products.[12][13] A C18 column with a mobile phase of acetonitrile and acidified water provides excellent separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information for the peaks observed in the chromatogram.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products or after derivatization of the carboxylic acid, GC-MS offers high separation efficiency and structural information from fragmentation patterns.[14]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Action & Rationale
Inconsistent biological activity or reaction yield. 1. Degradation of Stock Solution: The compound may be degrading in your solvent upon storage, especially if exposed to light. 2. Purity of Starting Material: The initial lot of the compound may contain significant impurities.1. Action: Prepare fresh stock solutions for each experiment. Store stock solutions in amber vials at -20°C. Rationale: This minimizes degradation from light exposure and slows down potential reactions with the solvent. 2. Action: Verify the purity of the starting material using HPLC-UV before use. Rationale: Ensures that the observed effect is from the target compound and allows for accurate concentration calculations.
Appearance of unexpected peaks in HPLC chromatogram over time. 1. Photodegradation: The sample is being exposed to light during preparation, handling, or in the autosampler. 2. Microbial Contamination: If using aqueous buffers for extended periods without preservatives, microbial growth can occur.1. Action: Use amber-colored autosampler vials or cover the autosampler tray. Minimize the time the sample is exposed to ambient light. Rationale: Prevents photolytic cleavage of the aryl-halogen bonds. 2. Action: Filter-sterilize aqueous buffers and consider adding a bacteriostatic agent like sodium azide (if compatible with your downstream application). Rationale: Prevents microbial enzymes from degrading the compound.
Poor peak shape (tailing) in RP-HPLC analysis. 1. Secondary Interactions: The carboxyl group may be interacting with residual silanols on the silica-based column packing. 2. Incorrect Mobile Phase pH: If the mobile phase pH is close to the compound's pKa (~2.6), it will exist as a mixture of protonated and deprotonated forms.1. Action: Use a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid). Rationale: A low pH fully protonates the carboxylic acid, minimizing its interaction with the stationary phase and resulting in a sharper, more symmetrical peak.[13] 2. Action: Ensure the mobile phase pH is at least 1.5-2 units below the pKa. Rationale: This ensures a single analyte form is present, leading to consistent retention and better peak shape.
Low recovery of the compound during extraction from an aqueous matrix. 1. Incorrect pH during Extraction: If performing a liquid-liquid extraction with an organic solvent, the compound may be in its ionized (carboxylate) form, which is highly water-soluble.1. Action: Acidify the aqueous phase to a pH < 2 with an acid like HCl before extracting with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: At a pH well below its pKa, the compound is in its neutral, more hydrophobic carboxylic acid form, which will readily partition into the organic layer.

Section 3: Key Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification and Stability Monitoring

This protocol provides a starting point for developing a robust analytical method.

  • Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Further dilute as necessary for calibration curve construction.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Degradation Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample in a 105 °C oven for 48 hours, then dissolve in the mobile phase.

    • Photodegradation: Expose a solution (100 µg/mL in ACN:Water) to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to a target concentration of ~50 µg/mL.

  • Analysis: Analyze all samples by the HPLC-UV method described above. Compare the chromatograms to a control sample (stock solution diluted in mobile phase, kept at 4 °C) to identify degradation products and calculate the percentage loss of the parent compound.

Section 4: Visualized Degradation Pathways & Workflows

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Photo Photolysis (ICH Q1B) Stock->Photo Therm Thermal (Solid, 105°C) Stock->Therm Neut Neutralize & Dilute (to ~50 µg/mL) Acid->Neut Base->Neut Oxid->Neut Photo->Neut Therm->Neut HPLC Analyze by HPLC-UV/MS Neut->HPLC Report Identify Degradants & Calculate % Loss HPLC->Report G Parent This compound Debromo 4,6-Dichlorobenzoic Acid (Reductive Debromination) Parent->Debromo hν, H• donor (C-Br Cleavage) Dechloro 4-Chlorobenzoic Acid or 6-Chlorobenzoic Acid Debromo->Dechloro hν, H• donor (C-Cl Cleavage) RingCleavage Further Degradation (e.g., Hydroxylation, Ring Cleavage Products) Debromo->RingCleavage •OH, hν Dechloro->RingCleavage •OH, hν

Caption: A plausible photodegradation pathway for the title compound.

References

  • Engesser, K. H., & Schulte, P. (1991). Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250. FEMS Microbiology Letters, 60(2), 143-148. [Link]

  • Fetzner, S. (1998). Bacterial degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 331-350. [Link]

  • Gaza, S., Felgner, A., Otto, J., Kushmaro, A., Ben-Dov, E., & Tiehm, A. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials, 287, 24-31. [Link]

  • Häggblom, M. M., & Young, L. Y. (1995). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 61(4), 1546-1550. [Link]

  • Toomula, N., Kumar, A., Kumar, S. D., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • Adnan, M., & Hay, A. G. (2021). A critical review on the sonochemical degradation of organic pollutants in urine, seawater, and mineral water. Environmental Science and Pollution Research, 28, 64265–64283. [Link]

  • Marks, T. S., Smith, A. R., & Quirk, A. V. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology, 48(5), 1020-1025. [Link]

  • Chemguide. (n.d.). The effect of the halogen on the rates of nucleophilic substitution. [Link]

  • Khleifat, K. M. (2014). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. ResearchGate. [Link]

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Technical Support Center: Refining Workup Procedures for Reactions with 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for refining the workup procedures of reactions involving 2-Bromo-4,6-dichlorobenzoic acid. This sterically hindered and electron-deficient aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science, but its unique properties can present challenges during product isolation and purification. This resource is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective workup and purification strategies.

PropertyValue/InformationSource/Method
Molecular Formula C₇H₃BrCl₂O₂[1]
Molecular Weight 269.91 g/mol [1]
Appearance White to off-white solidGeneral chemical supplier information
Predicted XlogP 3.4[1]
Estimated pKa ~2.3Hammett Equation Estimation (see below)
Solubility Sparingly soluble in water; soluble in many organic solvents like ethers, ethyl acetate, and dichloromethane.Inferred from properties of similar halogenated phenols and benzoic acids.
Estimating the pKa of this compound using the Hammett Equation

An accurate pKa value is crucial for designing effective acid-base extraction protocols. In the absence of an experimentally determined value for this compound, we can estimate it using the Hammett equation:

pKa = pKa(benzoic acid) - Σσ

Where:

  • pKa(benzoic acid) = 4.20[2]

  • Σσ is the sum of the substituent constants (σ) for each substituent on the benzene ring.

The Hammett equation provides a linear free-energy relationship that correlates the electronic effects of substituents on the reactivity of aromatic compounds.[3][4][5]

Substituent Constants (σ):

  • σ_ortho (Br): ~0.85 (estimated, as ortho effects can be complex)

  • σ_meta (Cl): 0.37

  • σ_meta (Cl): 0.37

Calculation: Σσ = 0.85 + 0.37 + 0.37 = 1.59

Estimated pKa: pKa ≈ 4.20 - 1.59 = 2.61

Due to the steric hindrance from the ortho-bromo group, a more pronounced acid-strengthening effect can be anticipated. Therefore, a reasonable estimate for the pKa of this compound is approximately 2.3 - 2.6 . This low pKa indicates that it is a relatively strong organic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted this compound from my reaction mixture?

A1: An acid-base extraction is the most effective method.[6][7][8] Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a weak aqueous base such as a saturated sodium bicarbonate solution (NaHCO₃) or a 1M sodium carbonate solution (Na₂CO₃). The this compound will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.

Workflow for Acidic Impurity Removal

start Crude reaction mixture in organic solvent wash Wash with aq. NaHCO₃ or Na₂CO₃ start->wash separate Separate layers wash->separate organic Organic Layer: Product separate->organic aqueous Aqueous Layer: Sodium 2-bromo-4,6-dichlorobenzoate separate->aqueous acidify Acidify with HCl to pH ~2 aqueous->acidify precipitate Precipitate of This compound acidify->precipitate

Caption: Acid-base extraction workflow for removing unreacted starting material.

Q2: I am observing a persistent emulsion during the basic wash of my reaction mixture. How can I resolve this?

A2: Emulsion formation is a common issue, especially when dealing with salts of organic acids which can act as surfactants.[3][9] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[9]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to extract the this compound?

A3: While NaOH will effectively deprotonate the carboxylic acid, it is generally not recommended if your product is an ester or another base-sensitive functional group, as it can lead to hydrolysis. For most applications, a weaker base like sodium bicarbonate is sufficient and safer for the desired product.

Troubleshooting Guides for Common Reactions

Scenario 1: Suzuki Coupling Reactions

Problem: After a Suzuki coupling reaction of this compound with a boronic acid, the workup is complicated by the presence of byproducts and unreacted starting materials.

Troubleshooting Steps:

  • Initial Quench and Filtration:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and any precipitated salts.

  • Systematic Washing Protocol:

    • Acid Wash: Wash the organic filtrate with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.

    • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound. Be sure to check the pH of the aqueous layer to ensure it is basic.

    • Water and Brine Wash: Wash with water and then brine to remove any remaining water-soluble impurities.

  • Removal of Boronic Acid Byproducts:

    • Boronic acids and their byproducts can sometimes be difficult to remove completely with simple aqueous washes.

    • A common technique is to wash the organic layer with a 1M NaOH solution. This will extract the boronic acid into the aqueous layer.

    • Alternatively, concentrating the crude product from methanol several times can remove boron-containing impurities as the volatile trimethyl borate.[10]

Detailed Protocol: Suzuki Coupling Workup

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Filter the mixture through a pad of Celite, washing the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 50 mL).

  • Wash with saturated aqueous NaHCO₃ (2 x 50 mL). Caution: Vent the separatory funnel frequently as CO₂ will be evolved.

  • Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Scenario 2: Amide Bond Formation (e.g., using EDC/HOBt)

Problem: The workup of an amide coupling reaction between this compound and an amine using EDC/HOBt is yielding a messy crude product with several impurities.

Troubleshooting Steps:

  • Understanding the Impurities: Common impurities in EDC/HOBt couplings include the EDC-urea byproduct, unreacted starting materials, and HOBt.[9][11][12]

  • Optimized Washing Sequence:

    • Acid Wash: After diluting the reaction mixture with an organic solvent, a wash with dilute HCl (e.g., 0.5M) will protonate and extract the unreacted amine and any basic byproducts.

    • Base Wash: A subsequent wash with saturated NaHCO₃ will remove unreacted this compound and HOBt.

    • Water Wash: The EDC-urea byproduct is water-soluble and can be removed with several water washes.[11][13]

Detailed Protocol: EDC/HOBt Amide Coupling Workup

  • Quench the reaction with water and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 0.5M HCl (2 x 30 mL)

    • Saturated aqueous NaHCO₃ (2 x 30 mL)

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography or recrystallization.

Logical Flow for Amide Coupling Workup

start Crude Reaction Mixture (Product, Unreacted Amine, Unreacted Acid, EDC-Urea, HOBt) dilute Dilute with EtOAc start->dilute acid_wash Wash with 0.5M HCl dilute->acid_wash Removes unreacted amine base_wash Wash with sat. NaHCO₃ acid_wash->base_wash Removes unreacted acid & HOBt water_wash Wash with Water base_wash->water_wash Removes EDC-urea brine_wash Wash with Brine water_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify final_product Pure Amide purify->final_product

Caption: Decision-making workflow for purifying amide coupling reactions.

Scenario 3: Esterification Reactions

Problem: After esterifying this compound, for example, via a Fischer esterification, the product is contaminated with unreacted starting material and the acid catalyst.

Troubleshooting Steps:

  • Neutralization of the Catalyst: The strong acid catalyst (e.g., H₂SO₄) must be neutralized. This is typically done by washing with a saturated solution of sodium bicarbonate until no more gas evolution is observed.[14]

  • Removal of Unreacted Carboxylic Acid: The same basic wash used to neutralize the catalyst will also remove any unreacted this compound.

  • Removal of Excess Alcohol: If the alcohol used in the esterification is low-boiling (e.g., methanol, ethanol), it can often be removed by rotary evaporation. If a higher-boiling alcohol was used, aqueous washes will help to partition it out of the organic layer.

Detailed Protocol: Fischer Esterification Workup

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • If necessary, purify the crude ester by distillation or column chromatography.

References

Sources

Minimizing hydrodehalogenation in 2-Bromo-4,6-dichlorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4,6-dichlorobenzoic Acid Reactions

A Guide for Researchers on Minimizing Hydrodehalogenation

Welcome to the technical support center for synthetic reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted side reactions, specifically hydrodehalogenation. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling chemistry where a C-X (Carbon-Halogen) bond is cleaved and replaced with a C-H bond. In the context of this compound, this means your starting material is consumed to produce undesired byproducts like 4,6-dichlorobenzoic acid (from de-bromination) or 2-bromo-4-chlorobenzoic acid (from de-chlorination), among others. This unwanted reaction reduces the yield of your target molecule, complicates purification, and consumes valuable starting materials and reagents.

The substrate this compound is particularly susceptible due to the presence of multiple halogen atoms with different reactivities, making chemoselectivity a primary challenge.

Q2: I need to perform a selective cross-coupling reaction. Which halogen on this compound is most likely to react or undergo hydrodehalogenation?

A2: The reactivity of halogens in palladium-catalyzed oxidative addition, the first key step in most cross-coupling cycles, generally follows the trend: I > Br > OTf >> Cl .[1][2][3] Therefore, the C-Br bond is significantly more reactive than the C-Cl bonds on the benzoic acid ring.[4] You should expect palladium to insert preferentially into the C-Br bond.

Consequently, hydrodehalogenation is also most likely to occur at this position, leading to the formation of 4,6-dichlorobenzoic acid as the primary dehalogenated byproduct. Achieving selectivity to react at a C-Cl bond in the presence of a C-Br bond is extremely challenging and requires specialized catalytic systems.

Troubleshooting Guide: Common Issues & Solutions

Q3: My Suzuki-Miyaura coupling is yielding significant amounts of 4,6-dichlorobenzoic acid. What are the most likely causes and how can I fix it?

A3: Observing the de-brominated byproduct, 4,6-dichlorobenzoic acid, points directly to hydrodehalogenation competing with the desired transmetalation step in your catalytic cycle. This typically arises from one or more of the following factors:

  • Inefficient Transmetalation: If the transfer of the organoboron group to the palladium center is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of it undergoing a side reaction.

  • Presence of a Hydride Source: The palladium complex, after oxidative addition, can react with a hydride source in the reaction mixture. This is often the base, solvent, or trace water.[5][6][7]

  • Catalyst/Ligand System: Highly active and bulky electron-rich ligands can sometimes promote the reductive elimination of Ar-H.[8]

Troubleshooting Flowchart:

G start High Hydrodehalogenation (Observed 4,6-dichlorobenzoic acid) check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Evaluate the Ligand check_base->check_ligand Base is appropriate. Proceed to next check. sol_base Switch to a non-coordinating, anhydrous base. (e.g., K₃PO₄, Cs₂CO₃, KF) check_base->sol_base Is the base a potential hydride source (e.g., alkoxides) or is it hydrated? check_conditions Step 3: Evaluate Conditions check_ligand->check_conditions Ligand is optimal. Proceed to next check. sol_ligand Use a ligand promoting fast reductive elimination. (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) check_ligand->sol_ligand Is the ligand known to be sluggish or promote side reactions with this substrate class? sol_conditions Lower temperature. Use anhydrous, degassed solvents (e.g., Toluene, Dioxane). Ensure strict inert atmosphere. check_conditions->sol_conditions Is temperature too high? Is water or oxygen present?

Caption: Troubleshooting flowchart for hydrodehalogenation.

Detailed Solutions:

  • Base Selection: Strong, protic bases or those containing water can be a source of hydrides.

    • Action: Switch to a weaker, anhydrous inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[9] These are less likely to generate palladium-hydride species. Ensure the base is finely powdered and dried before use.

  • Ligand Choice: The ligand dictates the stability and reactivity of the palladium center.

    • Action: For Suzuki couplings, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. They accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway.[2][10]

  • Solvent and Atmosphere: Solvents like alcohols can directly act as hydride donors, while trace water can facilitate protonolysis.[5][6]

    • Action: Use anhydrous, degassed solvents such as toluene or 1,4-dioxane.[9][11] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.

Q4: My reaction is very slow, and when I increase the temperature to speed it up, the amount of the de-brominated byproduct increases dramatically. What's happening?

A4: This is a classic kinetics problem. Both the desired cross-coupling and the undesired hydrodehalogenation are accelerated by temperature, but often not at the same rate. The increased byproduct formation suggests that the activation energy for hydrodehalogenation is being overcome more effectively at higher temperatures than that for your desired reaction.

The Mechanistic View:

G cluster_desired Desired Pathway (Suzuki Coupling) cluster_undesired Undesired Pathway (Hydrodehalogenation) pd0 Pd(0)L₂ arx Ar-Br (Substrate) arpdx Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) arx->arpdx Oxidative Addition boronic R-B(OH)₂ + Base arpdx->boronic hydride [H⁻] Source (Base, Solvent, H₂O) arpdx->hydride arpdr Ar-Pd(II)L₂-R (Transmetalation) boronic->arpdr Transmetalation product Ar-R (Product) arpdr->product Reductive Elimination product->pd0 arpdh Ar-Pd(II)L₂-H hydride->arpdh Protonolysis or β-Hydride Elimination byproduct Ar-H (Byproduct) arpdh->byproduct Reductive Elimination byproduct->pd0

Caption: Competing catalytic cycles in Suzuki coupling.

Solutions: Instead of brute-force heating, focus on optimizing the catalytic system to be more efficient at a lower temperature.

  • Increase Catalyst/Ligand Loading: A modest increase in catalyst and ligand loading (e.g., from 1 mol% to 3 mol%) can increase the rate of the desired reaction without significantly impacting the side reaction.

  • Switch to a More Active Catalyst System: If you are using a traditional catalyst like Pd(PPh₃)₄, it may not be active enough for this substrate at lower temperatures.

    • Action: Switch to a modern pre-catalyst system. Buchwald pre-catalysts (e.g., SPhos G3, XPhos G3) are designed for high activity at or near room temperature for challenging substrates. This is often the most effective solution.

  • Re-evaluate Boron Source: Boronic acids can be prone to decomposition (protodeboronation).

    • Action: Consider using a more robust organoboron reagent, such as a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[1] These are often more stable and can lead to cleaner reactions.

Preventative Strategies & Optimized Protocol

To minimize hydrodehalogenation from the outset, careful planning of the reaction is crucial. The following table summarizes key parameter choices.

Table 1: Recommended Parameters for Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling of this compound

ParameterRecommended ChoiceRationale
Catalyst Buchwald Pre-catalyst (e.g., XPhos G3, SPhos G3) [1-3 mol%]High activity at lower temperatures, promotes fast reductive elimination.
Ligand Biaryl Phosphine (e.g., XPhos, SPhos)Bulky, electron-rich ligands accelerate C-C bond formation.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Anhydrous, non-coordinating base. Less likely to be a hydride source.[9]
Solvent Anhydrous, Degassed Toluene or 1,4-DioxaneAprotic solvents that do not act as hydride donors.[8]
Temperature Room Temperature to 80 °CStart low and only increase if necessary. Avoid high temperatures (>100 °C).[8]
Atmosphere Strict Inert (Argon or Nitrogen)Prevents catalyst degradation and unwanted side reactions.[9][11]
Optimized Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the selective coupling at the C-Br position of this compound while minimizing hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and oven-dried (3.0 equiv)

  • Anhydrous, degassed Toluene (to make a 0.1 M solution)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the this compound, arylboronic acid, K₃PO₄, and XPhos G3 pre-catalyst to the Schlenk flask.[11]

  • Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 60-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel. Add 1M HCl solution to acidify the aqueous phase to pH ~2-3. This will protonate the carboxylic acid product, making it soluble in the organic layer.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • General and Chemoselective Suzuki−Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by Indole-Based Phosphine Ligands. (Pre-Published Version). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of 2-Bromo-4,6-dichlorobenzoic acid, a key intermediate in pharmaceutical synthesis, is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. A robust analytical strategy is essential for quantifying the parent compound and for detecting, identifying, and quantifying process-related impurities and potential degradants. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, offering insights into the causality behind methodological choices to empower researchers in selecting the most appropriate strategy.

The Analytical Imperative: An Orthogonal Approach

No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal approach , which involves using multiple, distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[1] This strategy significantly increases the confidence in the analytical results by mitigating the risk of any single method's inherent biases or limitations.[2] For instance, a chromatographic method might be excellent for separating isomers, while a spectroscopic method provides unambiguous structural confirmation.

Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling

Chromatography is the workhorse for purity analysis, enabling the physical separation of the main component from its impurities.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the purity assessment of non-volatile compounds like this compound.[4][5] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common approach.

Principle of Separation: The separation is driven by the differential partitioning of the analyte and its impurities between the hydrophobic stationary phase and the polar mobile phase.[5] The acidic nature of the carboxyl group necessitates the use of a pH modifier (e.g., phosphoric or formic acid) in the mobile phase to suppress its ionization, ensuring good peak shape and reproducible retention.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound by area percent and to detect and quantify related impurities.

ParameterConditionRationale
Instrumentation HPLC with UV/Vis or Diode Array Detector (DAD)DAD allows for spectral analysis to assess peak purity.
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard C18 column provides excellent retention and resolution for halogenated aromatic acids.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp peak.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 230 nmA wavelength where the benzoic acid chromophore has significant absorbance.[7]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Data Interpretation: The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds.[8] Direct analysis of a carboxylic acid like this compound is challenging due to its low volatility and high polarity, which can lead to poor peak shape and adsorption on the column.[9] Therefore, a derivatization step is mandatory.

Principle of Derivatization: Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or silyl ester).[10] This modification improves the compound's chromatographic behavior, making it amenable to GC analysis.[8]

Experimental Protocol: GC-MS (with Derivatization)

Objective: To identify and quantify volatile impurities and to confirm the identity of the main component after derivatization.

  • Derivatization (Esterification):

    • Dissolve ~10 mg of the sample in 1 mL of Toluene.

    • Add 200 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[11]

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl ester.

  • GC-MS Analysis:

    Parameter Condition Rationale
    Instrumentation Gas Chromatograph with a Mass Spectrometer (MS) detector MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm A low-polarity column suitable for a wide range of derivatized compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
    Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature program is necessary to separate compounds with different boiling points.
    Injector Temp. 250 °C Ensures rapid volatilization of the derivatized sample.
    MS Source Temp. 230 °C
    MS Quad Temp. 150 °C

    | Mass Range | 50 - 550 amu | Covers the expected mass range of the derivatized analyte and potential impurities. |

Spectroscopic and Other Methods

While chromatography separates components, other techniques are needed for definitive identification and absolute quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity assessment without the need for a specific reference standard of the analyte.[12]

Principle of Quantification: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined with high accuracy and precision.[14][15] This makes qNMR a versatile and orthogonal tool for purity evaluation.[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[17] It is an indispensable tool for identifying unknown impurities.[18] By determining the precise mass-to-charge ratio of an impurity peak, a molecular formula can be proposed, which is a critical step in structural elucidation.[4][19]

Titrimetry

Acid-base titration is a classical, absolute analytical method that can determine the overall assay of this compound.

Principle of Assay: The carboxylic acid group is neutralized by a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined visually with an indicator (e.g., phenolphthalein) or potentiometrically.[20]

Limitation: Titrimetry is not specific. It will quantify any acidic impurity present in the sample, potentially leading to an overestimation of the purity of the target compound. However, it serves as an excellent orthogonal method to the more specific chromatographic assays.

Melting Point Analysis

The melting point is a fundamental physical property that provides a qualitative indication of purity.[21] Pure crystalline substances melt over a very narrow temperature range.[22] The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting range.[23][24] While not quantitative, it is a rapid and simple preliminary check.[25]

Method Comparison and Strategic Selection

The choice of analytical method depends on the specific goal of the analysis. The following table provides a comparative summary to guide decision-making.

ParameterHPLC-UVGC-MS (with Derivatization)¹H qNMRTitrimetryLC-MS
Primary Application Routine Purity/Impurity Profiling Volatile Impurity Analysis, Orthogonal IdentificationAbsolute Purity (Assay), Reference Standard CertificationTotal Acidity (Assay)Impurity Identification
Principle Liquid-Solid PartitioningGas-Solid Partitioning & Mass AnalysisNuclear Spin TransitionsAcid-Base NeutralizationLiquid-Solid Partitioning & Mass Analysis
Specificity HighVery HighHigh (Structural)Low (Measures all acids)Very High
Quantification Relative (Area %) or External StandardExternal StandardAbsolute (Primary Method) Absolute (Primary Method)External Standard
Sample Prep Simple DissolutionDerivatization Required Simple DissolutionSimple DissolutionSimple Dissolution
Throughput HighModerateModerateHighHigh
Key Advantage Robust, versatile, widely availableHigh sensitivity for volatile compoundsNo analyte-specific standard needed for puritySimple, inexpensive, absolute methodDefinitive identification of unknowns
Key Limitation Co-elution possibleNot suitable for non-volatile/thermal labile impuritiesLower sensitivity than chromatographyNot specificHigher cost and complexity

Visualization of Analytical Workflows

Workflow for Purity Assessment by HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample & Reference Standard s2 Dissolve in Diluent (ACN/Water) s1->s2 h1 Inject into HPLC System s2->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (230 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3 Decision_Tree start What is the Analytical Goal? q1 Routine Purity Check & Impurity Profile? start->q1 q2 Identify an Unknown Impurity? start->q2 q3 Certify a Reference Standard (Absolute Purity)? start->q3 q4 Quantify Total Acidic Content? start->q4 ans1 HPLC-UV q1->ans1 Yes ans2 LC-MS/MS q2->ans2 Yes ans3 Quantitative NMR (qNMR) q3->ans3 Yes ans4 Titrimetry q4->ans4 Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound requires a multi-faceted, orthogonal analytical strategy. HPLC-UV stands as the primary method for routine purity checks and impurity profiling due to its robustness and separating power. For the definitive identification of unknown impurities, LC-MS is the tool of choice. When absolute purity determination is required, particularly for the certification of reference materials, qNMR offers unparalleled accuracy as a primary method. Finally, classical techniques like titrimetry and melting point analysis provide valuable, albeit less specific, orthogonal data that contribute to a complete and trustworthy characterization of the material. By understanding the principles and applications of each technique, researchers can design a scientifically sound, self-validating system for quality assessment.

References

  • Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

  • Laboteq. (n.d.). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Masinde Muliro University of Science and Technology. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Quora. (2019, October 15). How can a sample's melting point indicate the presence of an organic impurity? Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • New Objective. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

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  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

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  • National and Kapodistrian University of Athens. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from [Link]

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A Comparative Guide to GC-MS Methodologies for Byproduct Identification in the Synthesis of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

2-Bromo-4,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid, a structural motif frequently encountered in the synthesis of complex pharmaceutical agents and agrochemicals. The precise arrangement of halogen substituents on the aromatic ring is crucial for the molecule's intended biological activity and safety profile. The synthesis of such highly substituted molecules, often involving electrophilic aromatic substitution, is prone to the formation of process-related impurities, including isomers and over-halogenated species.[1] Regulatory bodies worldwide mandate stringent purity thresholds for active pharmaceutical ingredients (APIs) and their intermediates. Therefore, the development of robust, selective, and sensitive analytical methods for the identification and quantification of byproducts is not merely a quality control measure but a fundamental component of drug development and safety assurance.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for identifying byproducts in the synthesis of this compound. We will explore the causality behind experimental choices, present a detailed, field-proven protocol, and compare its performance against alternative analytical techniques to provide researchers with a comprehensive framework for impurity profiling.

Anticipating Byproducts: A Mechanistic Approach

A common synthetic route to this compound involves the bromination of 4,6-dichlorobenzoic acid. Understanding the reaction mechanism allows us to predict the likely impurities that may arise.

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of residual 4,6-dichlorobenzoic acid.

  • Isomeric Byproducts: While the existing chloro- and carboxyl- groups direct the incoming bromine electrophile, minor isomers can form due to complex electronic and steric effects. Positional isomers, such as 2-Bromo-3,5-dichlorobenzoic acid or other regioisomers, are common byproducts.[1]

  • Over-Halogenated Species: Aggressive reaction conditions or an excess of the brominating agent (e.g., liquid bromine or N-Bromosuccinimide) can lead to the introduction of a second bromine atom, resulting in dibromo-dichlorobenzoic acid species.[2]

  • Dehalogenation or Rearrangement Products: Under certain conditions, particularly at elevated temperatures, side reactions leading to the loss of a halogen or molecular rearrangement can occur, though these are typically minor.

The Primary Tool: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution is ideal for separating structurally similar isomers, while the mass spectrometer provides definitive identification based on a compound's mass-to-charge ratio and characteristic fragmentation pattern.

However, a critical consideration for carboxylic acids like this compound is their high polarity and low volatility, which makes them unsuitable for direct GC analysis.[3] The polar carboxyl group leads to poor peak shape (tailing) and potential thermal degradation in the hot GC injector. To overcome this, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[4][5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation s_sample Crude Synthesis Sample s_extract Solvent Extraction (e.g., Ethyl Acetate) s_sample->s_extract s_dry Drying & Concentration s_extract->s_dry s_deriv Derivatization (Methylation/Silylation) s_dry->s_deriv a_inject GC Injection s_deriv->a_inject Inject Derivatized Sample a_sep Chromatographic Separation (Capillary Column) a_inject->a_sep a_ion EI Ionization a_sep->a_ion a_detect Mass Detection a_ion->a_detect d_tic Total Ion Chromatogram (TIC) a_detect->d_tic Generate Data d_spectra Mass Spectra Extraction d_tic->d_spectra d_frag Fragmentation & Isotope Pattern Analysis d_spectra->d_frag d_id Byproduct Identification d_frag->d_id

Caption: GC-MS workflow for byproduct analysis.

Detailed Protocol: Methylation Derivatization for GC-MS Analysis

This protocol employs methylation to convert the carboxylic acid to its corresponding methyl ester, a derivative with excellent volatility and chromatographic properties.

1. Sample Preparation & Extraction: a. Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial. b. Dissolve the sample in 5 mL of a suitable organic solvent like ethyl acetate or diethyl ether. c. If the sample contains insoluble salts, filter or centrifuge to obtain a clear solution.

2. Derivatization with (Trimethylsilyl)diazomethane (TMS-Diazomethane): Causality: TMS-Diazomethane is a preferred methylating agent over older methods like diazomethane because it is more stable and commercially available in an ether solution, reducing the hazards associated with in-situ generation. It reacts rapidly and specifically with acidic protons, such as the one in a carboxyl group, to form a methyl ester.

a. Transfer 1 mL of the sample solution to a clean 2 mL autosampler vial. b. Add 50 µL of a 2.0 M solution of TMS-Diazomethane in diethyl ether. A yellow color should persist, indicating a slight excess of the reagent. c. Cap the vial and let it stand at room temperature for 15-20 minutes. The reaction is typically complete when the evolution of nitrogen gas ceases. d. Self-Validation: The persistence of the yellow color confirms the reaction has gone to completion. If the solution becomes colorless, add another small aliquot of TMS-Diazomethane until the yellow hue remains.

3. GC-MS Instrumental Analysis: Causality: A mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) is chosen for its excellent resolving power for a wide range of aromatic compounds, including halogenated isomers. The temperature program is designed to ensure separation of volatile byproducts from the main product and less volatile, over-halogenated species.

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Provides excellent separation of aromatic isomers.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert gas providing good chromatographic efficiency.
Injector Temperature280 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection Mode & VolumeSplit (50:1), 1 µLPrevents column overloading from the main component, ensuring sharp peaks for trace byproduct analysis.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minSeparates components based on boiling point, from starting materials to higher molecular weight byproducts.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible, library-searchable fragmentation patterns.
Mass Range50 - 500 m/zCovers the expected mass range of the derivatized product and potential byproducts.
Ion Source Temperature230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temperature150 °CStandard temperature for stable mass filtering.

4. Data Analysis & Interpretation: a. Retention Time: Compare the retention times of peaks in the crude sample chromatogram to a standard of pure, derivatized this compound. b. Mass Spectrum: Extract the mass spectrum for each peak of interest. c. Molecular Ion: Identify the molecular ion peak ([M]⁺) for the derivatized compound (methyl 2-bromo-4,6-dichlorobenzoate, C₈H₅BrCl₂O₂, MW ≈ 282 g/mol ). d. Isotope Patterns: The most crucial step for halogenated compounds. Look for the characteristic isotopic clusters for bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). A compound with one bromine and two chlorine atoms will have a distinctive [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ pattern. e. Fragmentation: Analyze the fragmentation pattern. For methyl esters of benzoic acids, common fragments include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).[6] The aromatic portion will also fragment, but the isotope patterns will persist in fragments containing the halogens.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques offer different advantages. The choice of method depends on the specific analytical goal.

FeatureGC-MSLC-MS (Liquid Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Sample Preparation Derivatization required for carboxylic acids, adding a step to the workflow.[5]Direct analysis is usually possible, simplifying sample preparation.[7]Requires sample dissolution in a deuterated solvent. High purity is needed for clear spectra.
Separation Power Excellent for volatile isomers. Capillary GC columns provide very high resolution.Highly versatile. Reversed-phase HPLC can effectively separate compounds based on polarity.No separation. Analyzes the bulk mixture. Overlapping signals from multiple isomers can make interpretation complex.
Sensitivity High (low ng to pg level).Very high (pg to fg level), often more sensitive than GC-MS.Lower sensitivity. Generally requires µg to mg quantities for detection of minor components.
Structural Elucidation Provides molecular weight and fragmentation data. Isotope patterns are definitive for halogenated compounds.Provides molecular weight. Tandem MS (MS/MS) can provide fragmentation data, but EI-GC-MS libraries are more extensive.Unambiguous structure confirmation. Provides detailed information on the chemical environment of each atom (¹H, ¹³C) in the molecule.
Quantification Excellent and highly reproducible with the use of an appropriate internal standard.Excellent, though matrix effects from electrospray ionization can be a challenge.Good for quantifying major components but challenging for trace impurities below the 1% level without specialized techniques.
Best For... Routine quality control, separation of known isomers, and screening for volatile impurities.Analysis of thermally unstable or non-volatile impurities, and high-sensitivity screening.Absolute structural confirmation of unknown byproducts after isolation, and assessing the purity of the main component.
Decision Framework for Method Selection

decision_tree start What is the primary analytical goal? goal_quant Routine QC & Quantification of Known Impurities start->goal_quant goal_struct Structural Elucidation of Unknown Byproduct start->goal_struct goal_trace Trace Analysis of Non-Volatile Impurities start->goal_trace method_gcms Use GC-MS goal_quant->method_gcms method_nmr Isolate & Use NMR goal_struct->method_nmr method_lcms Use LC-MS goal_trace->method_lcms

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The GC-MS method, when coupled with an appropriate derivatization strategy, stands as a robust, reliable, and highly effective technique for the identification of byproducts in the synthesis of this compound. Its superior ability to separate isomers and provide definitive mass spectral data, particularly the characteristic isotope patterns of bromine and chlorine, makes it an invaluable tool for process chemists and quality control laboratories. While techniques like LC-MS offer advantages for non-volatile species and NMR provides unparalleled structural detail, the established reliability and extensive spectral libraries associated with GC-MS secure its role as a primary method for ensuring the purity and safety of critical pharmaceutical intermediates.

References

  • Das, A., & Shinde, V. (2012). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 919, 277–284.
  • Schöler, H. F., Nkusi, G., Niedan, V. W., Müller, G., & Spitthoff, B. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505–1512.
  • Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment.
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  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(8), 820-835.
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  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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A Researcher's Guide to the Definitive Structural Confirmation of 2-Bromo-4,6-dichlorobenzoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent data rests. In the realm of substituted aromatic compounds, particularly those like the derivatives of 2-Bromo-4,6-dichlorobenzoic acid, subtle isomeric differences can lead to vastly different biological activities or reaction outcomes. While initial analyses may suggest a successful synthesis, only a robust, multi-faceted analytical approach can provide the necessary confirmation.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these complex halogenated benzoic acids. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments creates a self-validating system for structural confirmation.

The Challenge: Ambiguity in Highly Substituted Aromatic Systems

The substitution pattern of this compound presents a distinct analytical challenge. The presence of multiple electronegative halogen atoms (Bromine and Chlorine) and a carboxyl group significantly influences the electronic environment of the aromatic ring. This leads to ¹H NMR spectra that can be compressed into a narrow chemical shift range, making definitive assignment based on coupling constants and chemical shifts alone prone to error. Distinguishing the target molecule from potential positional isomers formed during synthesis is a critical task that demands more than basic 1D NMR.

The Solution: A Multi-dimensional NMR Approach

A comprehensive NMR analysis, integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides an unambiguous pathway to structural verification. Each experiment offers a unique piece of the structural puzzle, and together they form a logical framework that confirms every atomic connection.

Below is a logical workflow for the structural confirmation process.

Caption: Workflow for Synthesis and NMR Structural Confirmation.

Case Study: Unambiguous Assignment of Methyl 2-bromo-4,6-dichlorobenzoate

To illustrate the power of this integrated approach, we will analyze the structural confirmation of a common derivative, Methyl 2-bromo-4,6-dichlorobenzoate.

Part 1: 1D NMR Analysis – Forming a Hypothesis

¹H NMR Spectroscopy: The proton spectrum provides the initial overview of the proton environments.

  • Aromatic Region (δ 7.0-8.0 ppm): For this specific substitution pattern, we expect two signals in the aromatic region. These protons (H-3 and H-5) are not adjacent, but will exhibit a small long-range coupling (⁴J), appearing as two distinct doublets.

  • Aliphatic Region (δ 3.5-4.0 ppm): A sharp singlet integrating to three protons is expected for the methyl ester (-OCH₃) group. The chemical shift is deshielded due to the adjacent oxygen atom.[1]

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments and their nature.[2]

  • Carbonyl Carbon (δ 160-170 ppm): A single signal for the ester carbonyl carbon.

  • Aromatic Carbons (δ 120-140 ppm): We expect six distinct signals for the six carbons of the benzene ring, as there is no plane of symmetry. The carbons directly attached to the electronegative halogens (C-2, C-4, C-6) and the carboxyl group (C-1) will have their chemical shifts significantly influenced.[2][3]

  • Methyl Carbon (δ 50-55 ppm): A single signal for the methyl ester carbon.

While 1D NMR suggests the presence of the key functional groups, it does not definitively prove the connectivity or the precise positions of the substituents. For example, distinguishing this isomer from Methyl 3-bromo-2,4-dichlorobenzoate using ¹H NMR alone would be extremely challenging.

Part 2: 2D NMR Analysis – The Definitive Confirmation

2D NMR experiments provide the crucial connectivity information that 1D spectra lack.[4][5]

  • COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling correlations.[6] In our example, a cross-peak would be observed between the two aromatic proton signals, confirming they are within the same spin system, even if the coupling constant is small.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon atom it is directly attached to (a one-bond correlation).[4]

    • The signal for H-3 would show a cross-peak to the signal for C-3.

    • The signal for H-5 would show a cross-peak to the signal for C-5.

    • The methyl proton singlet would show a cross-peak to the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away (²J or ³J coupling).[6][7] This allows us to piece the entire molecular skeleton together and, crucially, to place the substituents by identifying the quaternary (non-protonated) carbons.

The diagram below illustrates the key HMBC correlations that would definitively confirm the structure of Methyl 2-bromo-4,6-dichlorobenzoate.

G cluster_mol Key HMBC Correlations for Structure Confirmation mol H3 C1 H3->C1 C2 H3->C2 C5 H3->C5 H5 H5->C1 C4 H5->C4 C6 H5->C6 OCH3 CO OCH3->CO

Caption: Key 2- and 3-bond HMBC correlations (dashed lines) confirm connectivity.

Interpreting the HMBC Data:

  • Confirming the Ester: A strong correlation from the methyl protons (-OCH₃) to the carbonyl carbon (~165 ppm) confirms the methyl ester group and its attachment to the ring system via the carbonyl.

  • Placing H-3 and its Neighbors: The proton at H-3 will show correlations to the quaternary carbons C-1 (ipso-carboxyl) and C-2 (ipso-bromo), as well as to the protonated carbon C-5.

  • Placing H-5 and its Neighbors: The proton at H-5 will show correlations to the quaternary carbons C-1 (ipso-carboxyl), C-4 (ipso-chloro), and C-6 (ipso-chloro).

This web of correlations provides irrefutable evidence for the substitution pattern, locking each atom into its correct position.

Comparison of NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations for this Compound Class
¹H NMR Proton environment, count, and scalar coupling.Fast, requires small sample amount.Signal overlap, difficulty in assigning protons in substituted aromatic systems. Ambiguous for isomers.
¹³C NMR Number and electronic environment of unique carbons.Simple spectra (proton-decoupled), good for identifying symmetry.Low sensitivity, does not provide direct connectivity information.
COSY ¹H-¹H spin-spin coupling networks.Excellent for tracing proton connectivity in aliphatic chains or adjacent aromatic protons.May not show correlations for small, long-range couplings (e.g., meta-coupling).
HSQC Direct one-bond ¹H-¹³C correlations.Unambiguously links a proton to its attached carbon.Provides no information about quaternary carbons or connectivity between fragments.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.Crucial for this class. Connects molecular fragments and definitively places substituents by correlating protons to quaternary carbons.Requires slightly longer acquisition times; interpretation can be complex.

Standardized Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Sample Preparation[2]
  • Mass Measurement: Accurately weigh 10-20 mg of the purified this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[8]

  • Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

ExperimentKey ParametersPurpose
¹H Scans: 8-16; Relaxation Delay (d1): 1-2 s; Spectral Width: ~12 ppmObtain a high-resolution proton spectrum for integration and multiplicity analysis.
¹³C Scans: 1024 or more; Pulse Program: Proton-decoupled; d1: 2 s; Spectral Width: ~220 ppmObtain a spectrum showing all unique carbon environments.
COSY Pulse Program: Standard gradient-selected (gCOSY); Scans per increment: 2-4Identify ¹H-¹H coupling correlations.
HSQC Pulse Program: Standard gradient-selected (hsqcedetgpsisp2.3); Scans per increment: 2-8; ¹J C-H: ~145-160 HzCorrelate protons to their directly attached carbons.
HMBC Pulse Program: Standard gradient-selected (hmbcgplpndqf); Scans per increment: 4-16; Long-range coupling delay: Optimized for ~8 HzCorrelate protons to carbons over 2-3 bonds to establish connectivity and identify quaternary carbons.

Conclusion

For the structural confirmation of this compound derivatives, relying solely on 1D NMR introduces an unacceptable level of ambiguity. The potential for isomeric impurities and the complexity of the substituted aromatic system necessitate a more rigorous approach. By systematically applying a suite of 2D NMR experiments—specifically COSY, HSQC, and the critically important HMBC—researchers can move from a structural hypothesis to an evidence-based, definitive confirmation. This multi-dimensional strategy is not merely an academic exercise; it is a fundamental requirement for ensuring scientific integrity and the validity of all subsequent research and development efforts.

References

  • BenchChem. (2025). Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide.
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  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Google Patents. (CN101050176A). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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  • ResearchGate. (Diagram). The COSY and HMBC correlations are referenced according to the pairs of.... Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Bromo-4,6-dichlorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug and herbicide discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. The Quantitative Structure-Activity Relationship (QSAR) approach provides a powerful computational framework to elucidate these connections, enabling predictive modeling that guides the synthesis of more potent and selective compounds. This guide offers an in-depth comparison of potential QSAR studies for 2-Bromo-4,6-dichlorobenzoic acid analogs, a class of compounds with potential applications in agrochemicals and pharmaceuticals.

While direct QSAR studies on this compound are not extensively reported in publicly available literature, this guide will draw upon established principles and data from structurally related benzoic acid derivatives to infer likely structure-activity relationships and guide future research. We will explore the critical molecular descriptors, compare potential modeling techniques, and provide a framework for designing robust QSAR studies for this specific class of halogenated benzoic acids.

The Significance of the Benzoic Acid Scaffold

The benzoic acid core is a prevalent scaffold in a vast array of biologically active molecules. The carboxylic acid group serves as a crucial hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of an enzyme or receptor. The biological efficacy of benzoic acid derivatives is profoundly influenced by the type and placement of substituents on the aromatic ring. These substituents modulate the molecule's electronic character, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Core Principles of a QSAR Study

A QSAR study aims to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. This relationship is quantified through the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

The general workflow of a QSAR study is a systematic process involving several key stages.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application A Compound Dataset (this compound analogs) C Molecular Descriptor Calculation A->C B Biological Activity Data (e.g., IC50, MIC) B->C D Dataset Splitting (Training & Test Sets) C->D E Model Generation (e.g., MLR, PLS) D->E F Model Validation (Internal & External) E->F G Interpretation of the Model F->G Statistically Robust Model H Prediction of Activity for New Analogs G->H

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Key Molecular Descriptors for Halogenated Benzoic Acids

The choice of molecular descriptors is a critical step in any QSAR study. For halogenated benzoic acids like the this compound analogs, a combination of electronic, hydrophobic, and steric descriptors is likely to be influential.

Descriptor ClassSpecific Descriptor ExamplesRationale for Importance in Halogenated Benzoic Acids
Electronic Hammett constants (σ), Dipole moment, HOMO/LUMO energiesThe electron-withdrawing nature of bromine and chlorine atoms significantly alters the electronic distribution of the aromatic ring and the acidity of the carboxylic acid group, impacting interactions with biological targets.
Hydrophobic LogP (octanol-water partition coefficient), Hydrophobic surface areaHalogen atoms increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. A parabolic relationship between hydrophobicity and activity is often observed.
Steric/Topological Molar refractivity (MR), Molecular weight, Shape indices (e.g., Kappa indices), Balaban index (J)The size and position of the halogen substituents can create steric hindrance or favorable van der Waals interactions within a binding site. Topological indices can capture the overall shape and branching of the molecule.
Quantum Chemical Total energy, Energy of the Lowest Unoccupied Molecular Orbital (LUMO)These descriptors can provide insights into the reactivity and stability of the molecules, which can be crucial for their mechanism of action.

Comparative Analysis of QSAR Modeling Techniques

Different statistical methods can be employed to build the QSAR model. The choice of technique often depends on the complexity of the dataset and the nature of the relationship between the descriptors and the biological activity.

Modeling TechniqueDescriptionAdvantagesPotential Disadvantages
Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable.Simple to interpret, provides a clear equation showing the contribution of each descriptor.Assumes a linear relationship between descriptors and activity, can be sensitive to outliers and inter-correlated descriptors.
Partial Least Squares (PLS) A regression method that is particularly useful when the number of predictor variables is large and there is multicollinearity among them.Handles multicollinearity well, can model complex relationships.The interpretation of the model can be more complex than MLR.
3D-QSAR (e.g., CoMFA, CoMSIA) These methods consider the three-dimensional structure of the molecules and calculate steric and electrostatic fields around them.Provides a visual representation of where steric bulk or electrostatic charge is favorable or unfavorable for activity.Requires accurate alignment of the molecules, which can be challenging if the bioactive conformation is unknown.

Hypothetical QSAR Models for this compound Analogs

Based on QSAR studies of other halogenated benzoic acids, we can propose hypothetical models for different biological activities.

Model 1: Antifungal Activity

For antifungal activity, hydrophobic and electronic properties are often key. A potential QSAR model might look like:

pMIC = k1 * logP - k2 * (logP)2 + k3 * Σσ + c

  • pMIC: The negative logarithm of the Minimum Inhibitory Concentration.

  • logP: Represents hydrophobicity. The parabolic term suggests an optimal hydrophobicity.

  • Σσ: The sum of Hammett constants for the substituents, representing the overall electronic effect.

  • k1, k2, k3, and c : Regression coefficients and a constant.

This model suggests that increasing hydrophobicity up to a certain point will enhance antifungal activity, and that electron-withdrawing substituents are also beneficial.

Model 2: Herbicidal Activity

The mode of action for many herbicides involves disrupting key plant processes. For benzoic acid-based herbicides, translocation and binding to the target site are critical. A hypothetical QSAR model for herbicidal activity could be:

pEC50 = k1 * MR + k2 * LUMO + c

  • pEC50: The negative logarithm of the half maximal effective concentration.

  • MR: Molar refractivity, a measure of both size and polarizability, which can be related to binding interactions.

  • LUMO: The energy of the Lowest Unoccupied Molecular Orbital, which can be related to the molecule's ability to accept electrons in a biological reaction.

  • k1, k2, and c : Regression coefficients and a constant.

This model implies that both the size/polarizability and the electronic properties of the analogs are important for their herbicidal potency.

Experimental Protocols for a QSAR Study

A robust QSAR study relies on high-quality experimental data. Below are step-by-step methodologies for key experiments.

Protocol 1: Determination of Biological Activity (e.g., Antifungal MIC)
  • Preparation of Stock Solutions: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Fungal Culture: Grow the target fungal strain (e.g., Aspergillus niger) in an appropriate liquid medium to a specified optical density.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with the growth medium.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 28°C) for a specified period (e.g., 48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 2: Computational Workflow for Descriptor Calculation and Model Building
  • Molecular Structure Generation: Draw the 2D structures of all analogs using a chemical drawing software and convert them to 3D structures.

  • Geometry Optimization: Perform energy minimization of the 3D structures using a suitable computational chemistry software package (e.g., Gaussian, Spartan) with an appropriate level of theory (e.g., DFT/B3LYP).

  • Descriptor Calculation: Use software like DRAGON or MOE to calculate a wide range of molecular descriptors (topological, electronic, hydrophobic, etc.).

  • Data Splitting: Randomly divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.

  • Model Development: Using the training set, apply a statistical method (e.g., MLR, PLS) to generate a QSAR model.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q2) to assess the robustness of the model.

    • External Validation: Use the developed model to predict the activity of the test set compounds and calculate the predictive R2 (R2pred). A good model should have a high R2pred value.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key relationships identified in a QSAR study.

SAR_Relationships cluster_descriptors Molecular Descriptors cluster_activity Predicted Biological Activity LogP Increased LogP Activity Enhanced Activity LogP->Activity Enhances (up to a point) MR Increased Molar Refractivity MR->Activity Potentially Enhances ElectronWithdrawal Increased Electron Withdrawal ElectronWithdrawal->Activity Often Enhances

Caption: Key descriptor relationships influencing the biological activity of halogenated benzoic acids.

Conclusion

While specific QSAR studies on this compound analogs are yet to be widely published, a comprehensive framework for such investigations can be constructed from the wealth of knowledge on related benzoic acid derivatives. By focusing on relevant molecular descriptors such as hydrophobicity, electronic parameters, and steric properties, and employing robust modeling and validation techniques, researchers can effectively guide the synthesis and optimization of novel analogs with desired biological activities. The principles and methodologies outlined in this guide provide a solid foundation for future QSAR studies in this promising area of chemical research.

References

  • Fatty acid biosynthesis is essential for most of the bacterial survival. Components of this biosynthetic pathway have been identified as attractive targets for the development of new antibacterial agents. FabH, beta-ketoacyl-ACP synthase III, is a attractive target since it is central to the initiation of fatty acid biosynthesis. Quantitative structure-activity relationship (QSAR) studies have been carried out on a series of benzoylaminobenzoic acid derivatives as potent inhibitors of FabH and antibacterial activity against Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecalis, Neisseria mening

A Comparative Benchmarking of Synthetic Routes to 2-Bromo-4,6-dichlorobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4,6-dichlorobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The precise arrangement of its halogen substituents on the aromatic ring makes it a valuable intermediate for constructing complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development and process chemistry. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Multi-step Synthesis from 2,4-Dichloroaniline

This synthetic pathway commences with the readily available starting material, 2,4-dichloroaniline, and proceeds through a three-step sequence involving bromination, a Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis to afford the target carboxylic acid.

Causality Behind Experimental Choices

The initial bromination of 2,4-dichloroaniline is directed by the activating and ortho-, para-directing amino group. To achieve the desired 2-bromo-4,6-dichloro substitution pattern, the bromine is introduced at the position ortho to the amino group. The subsequent Sandmeyer reaction is a robust and widely used method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3][4][5] The choice of a cyanation reaction in this step provides a convenient precursor to the carboxylic acid, which can be obtained through well-established hydrolysis procedures.[6][7][8][9][10]

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4,6-dichloroaniline

A solution of 2,4-dichloroaniline in a suitable solvent, such as glacial acetic acid, is treated with elemental bromine. The reaction is typically carried out at room temperature with stirring. The product, 2-Bromo-4,6-dichloroaniline, precipitates from the reaction mixture and can be isolated by filtration, followed by washing to remove excess bromine and acid.

Step 2: Synthesis of 2-Bromo-4,6-dichlorobenzonitrile via Sandmeyer Reaction

The 2-Bromo-4,6-dichloroaniline is first diazotized by treatment with sodium nitrite in the presence of a strong acid, such as a mixture of sulfuric acid and water, at a low temperature (0-5 °C). The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is heated to facilitate the displacement of the diazonium group by the cyanide, yielding 2-Bromo-4,6-dichlorobenzonitrile. The product is then isolated by extraction.

Step 3: Hydrolysis of 2-Bromo-4,6-dichlorobenzonitrile

The 2-Bromo-4,6-dichlorobenzonitrile is hydrolyzed to the corresponding carboxylic acid by heating under reflux with an aqueous solution of a strong acid, such as sulfuric acid. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid this compound is collected by filtration, washed with water, and dried.

Visualizing the Workflow

Route 1: From 2,4-Dichloroaniline Start 2,4-Dichloroaniline Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate1 2-Bromo-4,6-dichloroaniline Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, H2SO4, CuCN) Intermediate1->Step2 Intermediate2 2-Bromo-4,6-dichlorobenzonitrile Step2->Intermediate2 Step3 Hydrolysis (H2SO4, H2O, Heat) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for Route 1.

Route 2: Direct Bromination of 2,6-Dichlorobenzoic Acid

This approach offers a more direct pathway to the target molecule by starting with 2,6-dichlorobenzoic acid and introducing the bromine atom in a single step.

Causality Behind Experimental Choices

The rationale for this route lies in the directing effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho-, para-directing. In 2,6-dichlorobenzoic acid, the two chlorine atoms strongly direct incoming electrophiles to the para position (position 4), which is the desired location for the bromine atom. This regioselectivity is a key advantage of this synthetic strategy. The oxidation of the more readily available 2,6-dichlorotoluene provides a practical starting point for this route.[1][11]

Experimental Protocol

Step 1: Oxidation of 2,6-Dichlorotoluene to 2,6-Dichlorobenzoic Acid

2,6-Dichlorotoluene is oxidized to 2,6-dichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline aqueous solution. The reaction mixture is heated under reflux until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the 2,6-dichlorobenzoic acid, which is then collected by filtration and dried. A conversion of 99.99% with a selectivity of 76.45% for 2,6-dichlorobenzoic acid has been reported under specific conditions.[1]

Step 2: Bromination of 2,6-Dichlorobenzoic Acid

2,6-Dichlorobenzoic acid is dissolved in a suitable solvent, such as concentrated sulfuric acid or oleum. Elemental bromine is then added portion-wise with stirring, and the reaction mixture is heated. The progress of the bromination is monitored by a suitable analytical technique like HPLC. Upon completion, the reaction mixture is carefully poured onto ice, and the precipitated solid, this compound, is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried.

Visualizing the Workflow

Route 2: From 2,6-Dichlorotoluene Start 2,6-Dichlorotoluene Step1 Oxidation (KMnO4, NaOH, Heat) Start->Step1 Intermediate1 2,6-Dichlorobenzoic acid Step1->Intermediate1 Step2 Bromination (Br2, H2SO4, Heat) Intermediate1->Step2 End This compound Step2->End

Caption: Synthetic workflow for Route 2.

Performance Benchmark: A Comparative Analysis

ParameterRoute 1: From 2,4-DichloroanilineRoute 2: From 2,6-Dichlorotoluene
Number of Steps 32
Overall Yield ModeratePotentially Higher
Starting Material Cost Relatively LowModerate
Reagent Hazards Use of NaNO2, CuCN (toxic)Use of KMnO4 (strong oxidizer), concentrated H2SO4
Reaction Conditions Low temperatures for diazotization, heating for other stepsHigh temperatures for both oxidation and bromination
Purification Multiple steps, may require chromatographyPotentially simpler purification of the final product
Scalability Sandmeyer reaction can be challenging to scale upDirect bromination is generally more scalable
Environmental Impact Generation of copper and cyanide wasteGeneration of manganese dioxide waste

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic, multi-step synthesis that utilizes well-established reactions. While it involves more steps and potentially a lower overall yield, the starting material is inexpensive and the reactions, although requiring careful control (especially the Sandmeyer step), are standard procedures in many organic synthesis laboratories. This route may be preferable for smaller-scale syntheses where the cost of the starting material is a primary concern.

Route 2 presents a more convergent and potentially higher-yielding approach. The key advantage is the high regioselectivity of the bromination step. Although the starting material, 2,6-dichlorotoluene, may be more expensive than 2,4-dichloroaniline, the reduced number of steps and potentially simpler purification could make this route more cost-effective and efficient for larger-scale production.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, budget constraints, available equipment, and safety protocols. For academic research and small-scale applications, the versatility and low starting material cost of Route 1 may be advantageous. For industrial applications and larger-scale production where efficiency and yield are paramount, the more direct approach of Route 2 is likely to be the preferred method.

References

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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Polysubstituted Building Block

In the landscape of pharmaceutical and fine chemical synthesis, the strategic functionalization of complex aromatic scaffolds is paramount. 2-Bromo-4,6-dichlorobenzoic acid stands as a valuable, yet challenging, building block. Its inherent trifunctional nature—a reactive bromine atom, two less reactive chlorine atoms, and a directing carboxylic acid group—demands a high degree of selectivity in cross-coupling reactions. The selective activation of the C-Br bond is the most common and synthetically useful transformation, providing a gateway to a diverse array of biaryl, vinyl, and amino-substituted benzoic acid derivatives.[1]

This guide provides a comparative overview of prominent palladium catalyst systems applicable to the cross-coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct comparative data for this specific substrate is scarce in the public domain, the protocols and insights presented herein are derived from established methodologies for structurally similar and electronically demanding substrates, offering a robust starting point for methods development and optimization.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At the core of these transformations lies the elegant and well-studied palladium catalytic cycle. A foundational understanding of this cycle is crucial for troubleshooting and optimizing your reactions. The cycle universally proceeds through three key elementary steps: oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.[2][3]

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency of each step. Ligands modulate the steric and electronic properties of the palladium center, influencing catalyst activity, stability, and selectivity. For a substrate like this compound, with its potential for steric hindrance and electronic deactivation, the ligand choice is paramount.

Comparative Analysis of Palladium Catalyst Systems

The following table summarizes key characteristics of three classes of palladium catalysts well-suited for the cross-coupling of challenging aryl bromides.

Catalyst SystemKey FeaturesTypical ApplicationsStrengthsConsiderations
Pd(PPh₃)₄ A versatile, commercially available Pd(0) catalyst.Suzuki, Heck, SonogashiraReadily available, easy to handle.Can be sensitive to air and moisture; may require higher catalyst loadings for challenging substrates.
Pd(dppf)Cl₂ A robust Pd(II) precatalyst with a bidentate ferrocenyl phosphine ligand.Suzuki, Buchwald-HartwigHigh thermal stability, effective for a broad range of substrates.The dppf ligand can sometimes be challenging to remove during purification.
Buchwald Ligand-Based Precatalysts (e.g., XPhos Pd G3) State-of-the-art Pd(II) precatalysts with bulky, electron-rich biaryl phosphine ligands.[2][4]Suzuki, Buchwald-HartwigHigh reactivity, low catalyst loadings, excellent for sterically hindered and electron-poor substrates.[2][4]Higher cost compared to simpler catalyst systems.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the cross-coupling of this compound. Note: These are generalized procedures and may require optimization of parameters such as base, solvent, temperature, and reaction time for this specific substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[5][6][7] The choice of a suitable base is critical to activate the boronic acid for transmetalation.[6]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) start->reagents solvent Add solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas mixture solvent->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat with stirring (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with water cool->quench extract Acidify and extract quench->extract purify Purify product extract->purify end End purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (2-5 mol%)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the 1,4-dioxane/H₂O solvent mixture and degas the solution by sparging with the inert gas for 15-20 minutes.

    • Add Pd(dppf)Cl₂ to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Heck Reaction: The Art of Vinylation

The Heck reaction provides a powerful method for the synthesis of substituted alkenes from aryl halides.[8][9] The choice of base and the potential for steric hindrance are key considerations.

Protocol 2: Heck Vinylation with a Pd(OAc)₂/PPh₃ System

  • Reagents:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene or an acrylate) (1.5 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • PPh₃ (4-10 mol%)

    • Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.

    • Add the anhydrous solvent, followed by the alkene and the base.

    • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[10][11] For challenging substrates, the use of modern, bulky phosphine ligands is often essential for achieving high yields.[2][11]

Protocol 3: Buchwald-Hartwig Amination with an XPhos-based Precatalyst

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 (1-3 mol%)[2][12]

    • Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.5 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a reaction vessel with this compound, the amine, the base, and the XPhos Pd G3 precatalyst.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

The selective cross-coupling of this compound is a synthetically valuable transformation that can be achieved with a variety of palladium catalysts. While "classical" catalysts like those based on PPh₃ and dppf ligands can be effective, modern Buchwald-type precatalysts often offer superior performance, especially for challenging substrates, allowing for lower catalyst loadings and milder reaction conditions.

The protocols provided in this guide serve as a comprehensive starting point for researchers. It is crucial to recognize that for any specific substrate-product combination, empirical optimization of the reaction parameters will likely be necessary to achieve optimal results. The continued development of novel ligands and more active palladium precatalysts will undoubtedly further expand the capabilities of synthetic chemists in tackling complex molecular architectures.

References

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  • PubMed. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2735-2747.
  • ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

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From Bench to Bedside: A Comparative Efficacy Analysis of Halogenated Benzoic Acid Derivatives in Diuretic Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is one of meticulous design, synthesis, and rigorous evaluation. Halogenated benzoic acids represent a privileged scaffold in medicinal chemistry, offering a versatile template for developing potent and selective drug candidates. This guide provides an in-depth comparison of drug candidates derived from or structurally related to the 2-Bromo-4,6-dichlorobenzoic acid chemical space, with a primary focus on the widely-used diuretic, Furosemide. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental workflows essential for their evaluation.

The Halogenated Benzoic Acid Scaffold: A Foundation for Diuretic Activity

The strategic placement of halogen atoms on a benzoic acid core profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and ability to interact with biological targets. These modifications are not arbitrary; they are deliberate choices made to enhance binding affinity, modulate pharmacokinetic profiles, and ultimately, improve therapeutic efficacy. While this compound itself is a versatile starting material in organic synthesis, its close structural relative, 4,6-dichlorobenzoic acid-3-sulfonylchloride, serves as a key precursor in the synthesis of Furosemide, a potent loop diuretic.[1] This lineage highlights the importance of this chemical class in the development of impactful medicines.

Furosemide's mechanism of action is centered on its ability to inhibit the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle within the kidneys.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water excretion (diuresis).[2] This targeted action makes Furosemide and other loop diuretics critical in managing fluid overload in conditions such as congestive heart failure, liver failure, and renal failure.[2]

Comparative Efficacy of Loop Diuretics

To understand the therapeutic landscape, it is crucial to compare Furosemide with other prominent loop diuretics. The following table summarizes key performance metrics, providing a snapshot of their relative potencies and pharmacokinetic profiles.

Drug CandidatePrimary TargetIC50 (NKCC2)BioavailabilityHalf-life (t1/2)Primary Route of Elimination
Furosemide NKCC2~1 µM10-90% (variable)~2 hoursRenal
Bumetanide NKCC2~0.1 µM80-100%~1-1.5 hoursRenal and Hepatic
Torsemide NKCC2~0.2 µM80-100%~3-4 hoursHepatic
Ethacrynic Acid NKCC2~5 µM~100%~2-4 hoursRenal and Biliary

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values for comparative purposes.

This data reveals that while all these drugs target the same symporter, they exhibit notable differences. Bumetanide and Torsemide, for instance, demonstrate higher potency (lower IC50) and more predictable bioavailability compared to Furosemide. Torsemide also has a longer half-life, which can allow for once-daily dosing. Ethacrynic acid, while effective, is generally less potent than the other listed loop diuretics. These variations underscore the subtle but significant impact of structural modifications on the overall therapeutic profile.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of potential diuretic drug candidates requires a suite of well-defined experimental protocols. Here, we outline the key methodologies for assessing the efficacy of compounds targeting the NKCC2 symporter.

In Vitro Evaluation: Ion Transport Assay

Objective: To determine the inhibitory activity of a drug candidate on the Na-K-2Cl symporter in a controlled cellular environment.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing the NKCC2 transporter, such as T84 or MDCK cells. Culture the cells to confluence in appropriate media.

  • Isotope Uptake: Pre-incubate the cells with the test compound at various concentrations.

  • Initiate ion transport by adding a buffer containing radioactive ⁸⁶Rb⁺ (as a potassium analog) and measuring its uptake over a defined period.

  • Scintillation Counting: Lyse the cells and quantify the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Evaluation: Isolated Perfused Kidney Tubule Assay

Objective: To assess the effect of a drug candidate on ion transport in an intact kidney tubule preparation.

Methodology:

  • Tubule Isolation: Dissect and isolate individual thick ascending limb tubules from a rabbit or mouse kidney.

  • Perfusion: Perfuse the isolated tubule with a physiological buffer solution containing the test compound.

  • Ion Flux Measurement: Measure the transepithelial voltage and ion fluxes (Na⁺, K⁺, Cl⁻) using ion-selective electrodes.

  • Data Analysis: Compare the ion fluxes in the presence and absence of the test compound to determine its inhibitory effect.

In Vivo Evaluation: Diuretic Response in Animal Models

Objective: To evaluate the diuretic and natriuretic effects of a drug candidate in a living organism.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intravenously at various doses.

  • Metabolic Cages: House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Urine Analysis: Collect urine over a specified time course (e.g., 24 hours) and measure the total volume, as well as the concentrations of sodium, potassium, and chloride.

  • Data Analysis: Determine the dose-response relationship for urine output and electrolyte excretion.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of loop diuretics and the experimental workflow for their evaluation.

G cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitial Fluid Lumen Na Na+ NKCC2 NKCC2 Symporter Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Na_cell Na_cell NKCC2->Na_cell Na+ K_cell K_cell NKCC2->K_cell K+ Cl_cell Cl_cell NKCC2->Cl_cell 2Cl- ROMK ROMK Channel ROMK->K Recycling NaK_ATPase Na+/K+ ATPase Na_out Na+ NaK_ATPase->Na_out NaK_ATPase->K_cell CLC_KB CLC-KB Channel Cl_out Cl- CLC_KB->Cl_out Interstitium K_in K+ K_in->NaK_ATPase Furosemide Furosemide Furosemide->NKCC2 Inhibition Na_cell->NaK_ATPase K_cell->ROMK Cl_cell->CLC_KB G Start Start InVitro In Vitro Assays (Ion Transport) Start->InVitro Initial Screening ExVivo Ex Vivo Assays (Perfused Tubule) InVitro->ExVivo Promising Hits InVivo In Vivo Studies (Animal Models) ExVivo->InVivo Confirmed Activity Lead Lead Candidate InVivo->Lead Efficacy & Safety End End Lead->End Preclinical Development

Caption: Experimental workflow for diuretic drug candidate evaluation.

Conclusion and Future Directions

The exploration of drug candidates derived from or related to this compound reveals a rich field of study with significant clinical impact. Furosemide stands as a testament to the successful application of this chemical scaffold in developing effective diuretics. The comparative analysis with other loop diuretics highlights the ongoing quest for improved therapeutic profiles, including enhanced potency, predictable bioavailability, and optimized pharmacokinetics.

Future research in this area will likely focus on the development of novel compounds with even greater selectivity and fewer off-target effects. The integration of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the discovery of next-generation diuretics. The experimental workflows outlined in this guide provide a robust framework for the rigorous evaluation of these future drug candidates, ensuring that only the most promising compounds advance from the bench to the bedside.

References

  • Furosemide (Frusemide) . In: Pharmaceutical Drugs. Bethesda (MD): National Center for Biotechnology Information (US); 1998-. Available from: [Link]

  • Furosemide . PubChem Compound Summary for CID 3440. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Bromo-4,6-dichlorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Core Principle: Treat as Halogenated Hazardous Waste

This compound is a halogenated organic compound. Due to the presence of bromine and chlorine atoms, it falls into a specific category of chemical waste that requires careful handling and disposal. Improper disposal, such as drain disposal or mixing with non-hazardous trash, is strictly prohibited as it can lead to the contamination of water systems and soil.[1][2] The primary directive is to manage all forms of this chemical waste—be it pure, in solution, or as contaminated labware—as regulated hazardous waste, adhering to all local, state, and federal guidelines.[3][4]

The core reason for this stringent classification is the potential for halogenated compounds to form highly toxic and persistent environmental pollutants, such as dioxins and furans, if subjected to improper incineration.[5] Therefore, segregation and proper disposal through a licensed carrier are not just procedural; they are critical for environmental protection.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. A failure to use appropriate PPE can result in significant health effects.

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[6][7]

  • Causes skin irritation (H315)[6][7]

  • Causes serious eye irritation (H319)[6][7]

  • May cause respiratory irritation (H335)[6][7]

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield conforming to NIOSH or EN166 standards.Protects against dust particles or splashes causing serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before use.Prevents direct skin contact that can cause irritation.[6][8]
Body Protection A standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.Minimizes the risk of skin exposure on the arms and body.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.Avoids inhalation of dust, which can irritate the respiratory system.[4][6]

Step-by-Step Disposal Protocol for this compound

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation.

  • Action: Collect waste this compound and any materials contaminated with it in a dedicated "Halogenated Organic Waste" container.[9][10]

  • Causality: Never mix halogenated waste with non-halogenated organic waste.[3][9] Doing so contaminates the entire container, forcing the entire volume to be treated via the more complex and costly disposal process required for halogenated compounds.[10]

Step 2: Containerization and Labeling

Proper containment and communication of the hazard are critical.

  • Action: Use the original manufacturer's container or a designated, chemically compatible, and sealable hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[9]

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, ensuring their safety. The container must be kept closed except when actively adding waste to prevent the release of vapors and to be spill-proof.[9]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely pending pickup by disposal professionals.

  • Action: Store the sealed waste container in a designated SAA. This area should be cool, dry, well-ventilated, and away from incompatible materials.[3][11]

  • Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills, exposure to personnel, and reaction with other chemicals.

Step 4: Final Disposal

The final step is to transfer the waste to those certified to handle it.

  • Action: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Causality: Hazardous waste disposal is a highly regulated process. Licensed contractors are equipped with the knowledge and facilities to transport and dispose of the chemical in accordance with EPA regulations, likely via high-temperature incineration.[5]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[3]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in the table above.

  • Contain and Clean:

    • For a solid spill , gently sweep or vacuum the material to avoid generating dust.[11] Place the collected solid into the designated hazardous waste container.

    • For a liquid spill (if dissolved in a solvent), cover the spill with an inert absorbent material such as sand, silica gel, or an acid binder.[3] Scoop the absorbed material into the hazardous waste container.

  • Decontaminate: Wipe down the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must be considered contaminated and placed in the hazardous waste container.

  • Report: Report the incident to your supervisor and EHS department, especially for larger spills.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste streams in the laboratory.

G A Identify Waste: This compound B Is it a solid residue or unused chemical? A->B C Is it contaminated material (e.g., paper towels, gloves)? A->C D Is it an acute spill? A->D E Place directly into a labeled halogenated hazardous waste container. B->E  Yes F Double-bag contaminated items. Place in halogenated hazardous waste container. C->F  Yes G Follow Spill Management Protocol. Collect all materials as hazardous waste. D->G  Yes H Store sealed container in Satellite Accumulation Area. E->H F->H G->H I Contact EHS for disposal. H->I

Caption: Waste disposal decision workflow for this compound.

References

  • 2 - SAFETY D
  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer.
  • 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126. PubChem.
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • Proper Disposal of 1-Bromo-2,4-dichlorobenzene: A Guide for Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 2-Bromo-4,6-difluorobenzoic acid Safety D
  • Halogenated Organic Liquids - Standard Oper
  • 4 - SAFETY D
  • Safety data sheet - 2-Bromo-4,6-dichlorophenol. (2022). CPAChem.
  • Safety Data Sheet - this compound. (2024). Fluorochem.
  • 5-Bromo-2-chlorobenzoic Acid - SAFETY D
  • SAFETY DATA SHEET - 2-Bromo-4-chlorobenzoic acid. (2024). Fisher Scientific.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
  • Hazardous Waste Reduction.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

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Personal protective equipment for handling 2-Bromo-4,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers

Disclaimer: This guide has been developed by synthesizing safety data from structurally similar halogenated benzoic acids. The information for compounds like 2-Bromo-4-chlorobenzoic acid and 4-Bromo-2,6-dichlorobenzoic acid shows consistent hazard profiles.[1][2][3] However, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for 2-Bromo-4,6-dichlorobenzoic acid before any handling, storage, or disposal. This document serves as a baseline for safe practice, not a replacement for the manufacturer's specific guidance.

Hazard Assessment: Understanding the Risks

This compound is a halogenated aromatic carboxylic acid. Based on data from analogous compounds, it should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity.[1][2][4] The primary risks are associated with direct contact and inhalation.

GHS Hazard Classifications for Structurally Similar Compounds:

  • Acute Toxicity, Oral: Harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2][4]

The causality is clear: the chemical nature of halogenated organic acids allows them to irritate mucous membranes, skin, and eyes. If ingested, they can be toxic. As a solid powder, the primary exposure risk during handling is the generation of airborne dust, which can be easily inhaled.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to prevent exposure. The selection of specific PPE is dictated by the hazards identified above. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.

Summary of Required PPE
ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Storage Safety glassesChemical-resistant glovesLab coatNot required (if sealed)
Weighing/Transfer (Solid) Chemical safety goggles & Face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Lab coatRequired if outside a fume hood (NIOSH-approved respirator with P3/P100 particulate filter)
Solution Preparation Chemical safety goggles & Face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Lab coat, Chemical apronNot required if performed in a fume hood
Spill Cleanup Chemical safety goggles & Face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apron over lab coatNIOSH-approved respirator with particulate filter
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6] When handling the solid powder, weighing, or preparing solutions where there is any risk of splashing, a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier protecting the entire face.

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[2] Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds. Before use, always inspect gloves for any sign of degradation or perforation. It is crucial to consult the glove manufacturer's specific chemical resistance chart to verify compatibility and breakthrough time.[7] Contaminated gloves must be disposed of immediately as hazardous waste.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection: All handling of the solid powder that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. If such engineering controls are not available or in the case of a spill, a NIOSH/MSHA-approved air-purifying respirator with a P3 or P100 particulate filter is mandatory.[5][6]

Operational Plan: From Receipt to Reaction

This protocol is designed as a self-validating system; adherence to each step ensures the safety of the subsequent one.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear safety glasses and gloves during this process.

  • Label: Ensure the manufacturer's label is intact and legible.

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The container must be kept tightly closed.[2][6]

Step 2: Weighing and Handling the Solid

This procedure presents the highest risk of dust generation and inhalation.

  • Prepare Workspace: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[5][6]

  • Don PPE: Wear all required PPE as outlined in the table above (goggles, face shield, gloves, lab coat).

  • Transfer to Hood: Transport the sealed container to the chemical fume hood.

  • Weigh Chemical: Use a tared weigh boat. Open the container inside the hood. Carefully scoop the required amount of powder using a clean spatula. Avoid any actions that could create dust clouds. Close the main container immediately after extraction.

  • Dissolution: If preparing a solution, add the weighed solid to the solvent directly within the fume hood.

Disposal Plan: Managing Waste Streams

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol:
  • Segregation: Collect all waste streams containing this chemical separately. This includes excess solid, contaminated solutions, and used consumables (e.g., gloves, weigh boats, paper towels from cleanup). Do not mix halogenated waste with non-halogenated waste.[9]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] The label must include the full chemical name, "Hazardous Waste," and the associated hazard pictograms.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[10]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

G Workflow: Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_sds Consult Supplier's SDS prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit Ready) prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction/Solvent handle_weigh->handle_transfer handle_seal Securely Seal Primary Container handle_transfer->handle_seal spill Spill Occurs? handle_seal->spill cleanup_decon Decontaminate Workspace cleanup_waste Segregate Hazardous Waste (Solid, Liquid, PPE) cleanup_decon->cleanup_waste cleanup_dispose Store in Labeled Waste Container cleanup_waste->cleanup_dispose cleanup_contact Contact EHS for Disposal cleanup_dispose->cleanup_contact end_op Operation Complete cleanup_contact->end_op start START start->prep_sds spill->cleanup_decon No spill_protocol EXECUTE SPILL PROTOCOL (Evacuate, Contain, Notify EHS) spill->spill_protocol Yes spill_protocol->cleanup_waste

Sources

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2-Bromo-4,6-dichlorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.